5,6,7,8-Tetrahydroindolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASHELNMUPRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Initial Synthesis and Characterization of 5,6,7,8-Tetrahydroindolizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydroindolizine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its unique three-dimensional structure, combining a pyrrole and a piperidine ring, provides a versatile framework for the design of novel therapeutic agents.[1] This guide presents a comprehensive overview of the initial synthesis and characterization of the core 5,6,7,8-tetrahydroindolizine structure. It details a highly efficient and expedient single-step synthesis protocol, outlines the key analytical techniques for structural verification and purity assessment, and provides a consolidated reference for the compound's fundamental physicochemical and spectroscopic properties. The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis of novel alkaloids and the exploration of new chemical entities based on this important scaffold.
Introduction: The Significance of the 5,6,7,8-Tetrahydroindolizine Core
The 5,6,7,8-tetrahydroindolizine ring system is a recurring structural motif in a variety of biologically active natural products and synthetic compounds. Its presence in molecules with diverse pharmacological activities has led to its designation as a "privileged scaffold" in medicinal chemistry.[1] This term reflects the ability of this core structure to serve as a versatile template for the development of ligands for a range of biological targets.
The partially saturated nature of the 5,6,7,8-tetrahydroindolizine system offers a distinct advantage in drug design. It imparts a three-dimensional character that can facilitate specific and high-affinity interactions with protein binding sites, a feature often lacking in purely aromatic systems. Furthermore, the fused pyrrole and piperidine rings provide a rigid, yet modifiable, framework, allowing for the strategic placement of substituents to fine-tune pharmacokinetic and pharmacodynamic properties.
Notable examples of more complex molecules containing the 5,6,7,8-tetrahydroindolizine core include naturally occurring alkaloids with potential therapeutic applications. The pursuit of novel synthetic routes to this scaffold is driven by the need for efficient and versatile methods to construct libraries of analogues for biological screening and lead optimization. This guide focuses on a modern, single-step synthesis that represents a significant improvement over older, multi-step, and often low-yielding approaches.
Synthesis of 5,6,7,8-Tetrahydroindolizine
While several synthetic routes to the 5,6,7,8-tetrahydroindolizine core have been reported, this guide will focus on a particularly efficient and mild single-step method: the annulation of 2-formylpiperidine hydrochloride with a suitable 1,3-dicarbonyl compound.[2] This approach is advantageous due to its operational simplicity, use of commercially available starting materials, and moderate to good yields.[2]
Recommended Synthetic Approach: Annulation of 2-Formylpiperidine
This method provides an expedient pathway to the 5,6,7,8-tetrahydroindolizine scaffold under mild conditions.[2] The reaction proceeds via the condensation of 2-formylpiperidine hydrochloride with a 1,3-dicarbonyl compound in the presence of a base and a dehydrating agent.
Causality Behind Experimental Choices
-
2-Formylpiperidine Hydrochloride: The use of the hydrochloride salt enhances the stability and handling of the 2-formylpiperidine reagent. The free amine is liberated in situ by the base.
-
1,3-Dicarbonyl Compound: This reactant provides the carbon atoms necessary to form the pyrrole ring of the indolizine system.
-
Pyrrolidine (Base): Pyrrolidine acts as a base to neutralize the hydrochloride salt and as a catalyst to facilitate the condensation and cyclization steps.
-
4 Å Molecular Sieves: These are crucial for removing water generated during the reaction, which drives the equilibrium towards product formation.
-
Tetrahydrofuran (THF): THF is an appropriate aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction mechanism.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroindolizine
This protocol is adapted from the expedient single-step synthesis described in the literature.[2]
Materials:
-
2-Formylpiperidine hydrochloride
-
1,3-Dicarbonyl compound (e.g., acetylacetone for a substituted derivative, or a masked equivalent for the parent compound)
-
Pyrrolidine
-
4 Å Molecular Sieves, activated
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-formylpiperidine hydrochloride (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
Add pyrrolidine (1.5-2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroindolizine.
Synthetic Workflow Diagram
Caption: Workflow for the single-step synthesis of 5,6,7,8-tetrahydroindolizine.
Characterization of 5,6,7,8-Tetrahydroindolizine
Thorough characterization is essential to confirm the identity and purity of the synthesized 5,6,7,8-tetrahydroindolizine. A combination of spectroscopic techniques is employed for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [3][4][5] |
| Molecular Weight | 121.18 g/mol | [3][4][5] |
| Exact Mass | 121.089149 Da | [3] |
| Appearance | Yellow oil (for related compounds) | [6] |
Spectroscopic Data
The following data represents the expected spectroscopic signatures for the 5,6,7,8-tetrahydroindolizine core.
NMR spectroscopy is the most powerful tool for elucidating the structure of 5,6,7,8-tetrahydroindolizine.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the aromatic protons of the pyrrole ring and the aliphatic protons of the piperidine ring. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants are diagnostic.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will differentiate between the sp²-hybridized carbons of the pyrrole ring and the sp³-hybridized carbons of the piperidine ring.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 5,6,7,8-tetrahydroindolizine, the expected m/z values are:
IR spectroscopy is used to identify the functional groups present in the molecule. For 5,6,7,8-tetrahydroindolizine, the IR spectrum will be characterized by:
-
C-H stretching vibrations: Aromatic C-H stretches from the pyrrole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.
-
C=C stretching vibrations: Aromatic C=C stretching from the pyrrole ring will be observed in the 1600-1450 cm⁻¹ region.
-
C-N stretching vibrations: These will be present in the fingerprint region (typically 1350-1000 cm⁻¹).
Self-Validating Protocols
The combination of these analytical techniques provides a self-validating system for the characterization of 5,6,7,8-tetrahydroindolizine. The molecular formula determined from high-resolution mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups indicated by the IR spectrum should also align with the structural features deduced from NMR.
Conclusion
This technical guide has provided an in-depth overview of a modern and efficient synthesis of the 5,6,7,8-tetrahydroindolizine core, a scaffold of considerable importance in medicinal chemistry. The detailed experimental protocol for the annulation of 2-formylpiperidine offers a reliable and accessible route for the initial synthesis of this key heterocyclic system. Furthermore, the comprehensive outline of characterization techniques and expected data serves as a practical reference for researchers to verify the structure and purity of the synthesized compound. By providing a solid foundation for the synthesis and characterization of this privileged scaffold, this guide aims to facilitate further research and development of novel 5,6,7,8-tetrahydroindolizine-based compounds with potential therapeutic applications.
References
-
Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. PubMed. Available from: [Link]
-
5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683. PubChem. Available from: [Link]
-
Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. PubMed. Available from: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available from: [Link]
-
Cas no 13618-88-7 (5,6,7,8-tetrahydroindolizine). LookChem. Available from: [Link]
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- 3. 5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroindolizine
Introduction
5,6,7,8-Tetrahydroindolizine is a saturated bicyclic heterocyclic amine that serves as a crucial scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is a key feature in a variety of biologically active molecules, including anticancer alkaloids like rhazinilam and antimicrobial agents such as polygonatine A.[1] The partially saturated piperidine ring fused to a pyrrole nucleus imparts a unique combination of steric and electronic properties, making it a valuable building block for the exploration of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydroindolizine, offering insights for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Core Properties
The foundational characteristics of 5,6,7,8-tetrahydroindolizine are summarized below. These properties are fundamental to its behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | PubChem[2] |
| Molecular Weight | 121.18 g/mol | PubChem[2] |
| IUPAC Name | 5,6,7,8-tetrahydroindolizine | PubChem[2] |
| CAS Number | 13618-88-7 | Synblock[3] |
Key Physicochemical Parameters
The physicochemical profile of a molecule is critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data for the parent 5,6,7,8-tetrahydroindolizine is sparse in the literature, a combination of computational predictions and data from structurally related analogs allows for a robust characterization.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (logP) is the standard measure of this property.
-
Computed XLogP3: 1.4[2]
This moderate logP value suggests that 5,6,7,8-tetrahydroindolizine possesses a favorable balance of hydrophilicity and lipophilicity, a desirable characteristic for oral bioavailability.
Boiling Point
The boiling point provides insight into the volatility and intermolecular forces of a compound.
-
Predicted Boiling Point: 216.2 ± 9.0 °C at 760 mmHg[4]
Basicity (pKa)
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 5,6,7,8-tetrahydroindolizine. While a complete set of spectra for the parent compound is not publicly available, data from derivatives provide valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of a substituted 5,6,7,8-tetrahydroindolizine, 2-methyl-3-(pyrrol-1-yl)prop-1-ene, shows characteristic signals for the pyrrole protons around 6.19-6.67 ppm. The aliphatic protons of the tetrahydroindolizine core would appear further upfield.
-
¹³C NMR: The carbon NMR spectrum of the same derivative displays signals for the pyrrole carbons at approximately 108.2 ppm (Cβ) and 121.2 ppm (Cα). The aliphatic carbons of the saturated ring would be expected in the 20-60 ppm range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a derivative, 2-methyl-3-(pyrrol-1-yl)prop-1-ene, the molecular ion peak (M+) is observed at m/z 121, consistent with its molecular formula.
Experimental Protocols
The following section outlines standardized methodologies for the experimental determination of key physicochemical properties of 5,6,7,8-tetrahydroindolizine and its analogs.
Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.
Methodology Workflow
Figure 1: Workflow for logP determination.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 5,6,7,8-tetrahydroindolizine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Experimental Setup and Data Analysis
Figure 2: Process for pKa determination.
Conclusion
5,6,7,8-Tetrahydroindolizine represents a valuable heterocyclic core in modern drug discovery. Its physicochemical properties, characterized by moderate lipophilicity and expected basicity, provide a solid foundation for the design of novel therapeutic agents with potentially favorable ADME profiles. While a complete set of experimental data for the parent compound is not yet consolidated in the public domain, the available computational data, along with experimental findings for its derivatives, offer a strong predictive framework for its behavior. The experimental protocols outlined in this guide provide robust methodologies for the precise characterization of this important scaffold and its future analogs.
References
-
Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters. [Link]
-
Synthesis of 5,6,7,8-Tetrahydroindolizines via a Domino-Type Transformation Based on the Rhodium Catalyzed Hydroformylation of N-(β-Methallyl)pyrroles. Journal of Heterocyclic Chemistry. [Link]
-
5,6,7,8-Tetrahydroindolizine. PubChem. [Link]
-
Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. PubMed. [Link]
-
Ethyl 5-methyl-5,6,7,8-tetrahydro-indolizine-1-carboxylate. SpectraBase. [Link]
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Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry. [Link]
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ChemInform Abstract: NOVEL SYNTHESIS OF 5,6,7,8-TETRAHYDROINDOLIZINES. Chemischer Informationsdienst. [Link]
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Journal of Heterocyclic Chemistry. Wiley Online Library. [Link]
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Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]
-
Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]
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Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5,6,7,8-Tetrahydroindolizine
Foreword: Navigating a Data Scarcity
The 5,6,7,8-tetrahydroindolizine core is a significant structural motif present in a variety of biologically active compounds, including anticancer alkaloids and antimicrobial agents.[1][2] Its unique electronic and conformational properties make it a subject of considerable interest for researchers in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for the unambiguous identification and structural elucidation of its derivatives.
This guide addresses a notable gap in readily accessible spectroscopic information: a detailed, assigned ¹H and ¹³C NMR spectrum of the parent 5,6,7,8-tetrahydroindolizine molecule. In the absence of a definitive, published experimental spectrum, this document serves as a predictive and instructional manual. Leveraging established principles of nuclear magnetic resonance spectroscopy and data from structurally related analogs, we will construct a reliable, predicted spectral map of this important heterocyclic scaffold. This approach not only provides a robust working model for researchers but also outlines the definitive experimental path to its empirical validation.
The Structural and Electronic Landscape of 5,6,7,8-Tetrahydroindolizine
The 5,6,7,8-tetrahydroindolizine molecule is a bicyclic system where a pyrrole ring is fused to a saturated six-membered ring. This fusion imparts a unique electronic distribution and conformational constraints that are directly reflected in its NMR spectra. The pyrrole ring is an electron-rich aromatic system, while the tetrahydro- portion introduces aliphatic character. The bridgehead nitrogen atom significantly influences the chemical environment of adjacent protons and carbons.
Diagram 1: Structure and Atom Numbering of 5,6,7,8-Tetrahydroindolizine
Caption: Expected key HMBC correlations for 5,6,7,8-tetrahydroindolizine.
Conclusion and Forward Outlook
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 5,6,7,8-tetrahydroindolizine. The estimated chemical shifts and coupling constants, along with the proposed experimental protocol, offer a solid foundation for researchers working with this important heterocyclic system. The true value of this guide lies not only in the predictive data but also in the outlined methodology for its empirical confirmation. As new derivatives of 5,6,7,8-tetrahydroindolizine are synthesized in the pursuit of novel therapeutics, the foundational spectral data of the parent scaffold will become an indispensable tool for routine and complex structural analysis.
References
-
Xi, Y., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564-3567. [Link] [1][2][3]2. Dinsmore, A., et al. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032-1037. [Link]
Sources
mass spectrometry fragmentation pattern of 5,6,7,8-tetrahydroindolizine
Initiating Research on Indolizine
I'm starting with focused Google searches to delve into the mass spectrometry fragmentation of 5,6,7,8-tetrahydroindolizine. My initial goal is to precisely pinpoint its molecular ion. I'm aiming for detailed data acquisition.
Gathering Data on Fragmentation
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Developing Fragmentation Analysis Plans
I'm now formulating a detailed plan, going beyond simple data collection. I'm focusing on identifying key fragmentation reactions and understanding how the instrumentation and experimental conditions will influence the data. I intend to use the search results to develop an in-depth experimental protocol, and a Graphviz diagram to illustrate fragmentation.
Defining Key Characteristics
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Outlining Ionization Possibilities
I'm now focusing on ionization. I've deduced that Electron Ionization (EI) is the likely process and am predicting how the molecular ion will appear. The plan now involves proposing a plausible fragmentation pattern, building on established chemical principles and data from similar compounds, given the absence of a published spectrum.
Refining Fragmentation Strategy
I'm now refining the fragmentation strategy, having confirmed the initial data. I'm focusing on Electron Ionization (EI) for ionization and predicting the molecular ion's appearance. The retro-Diels-Alder (RDA) reaction seems highly probable and I'm using that as a cornerstone. I aim to identify key fragment ions and predict their m/z values, eventually designing a clear Graphviz diagram.
Analyzing fragmentation pathways
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Refining the Predictive Model
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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the 5,6,7,8-Tetrahydroindolizine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The 5,6,7,8-tetrahydroindolizine scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Infrared (IR) spectroscopy serves as an indispensable tool for the structural elucidation and characterization of this N-bridgehead heterocyclic system. This guide provides a comprehensive overview of the theoretical and practical aspects of applying IR spectroscopy to the 5,6,7,8-tetrahydroindolizine core, detailing its characteristic vibrational modes, the influence of substituents, and robust experimental protocols for accurate spectral acquisition.
Introduction: The Significance of the 5,6,7,8-Tetrahydroindolizine Core and the Role of IR Spectroscopy
The 5,6,7,8-tetrahydroindolizine moiety, a fused bicyclic system comprising a pyrrolidine and a dihydropyridine ring, is a key building block in the synthesis of a wide range of alkaloids and pharmacologically active agents.[1] Its unique three-dimensional structure and electronic properties make it a privileged scaffold in drug discovery. The synthesis of this core can be achieved through various methods, including the annulation of 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds.[2]
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, researchers can identify functional groups, elucidate molecular structure, and monitor chemical reactions. For the 5,6,7,8-tetrahydroindolizine core, IR spectroscopy is instrumental in confirming its synthesis, assessing its purity, and understanding the electronic effects of various substituents.
Fundamental Vibrational Modes of the 5,6,7,8-Tetrahydroindolizine Core
C-H Vibrations
-
Aromatic C-H Stretching: The C-H bonds of the dihydropyridine ring are expected to exhibit stretching vibrations in the region of 3100-3000 cm⁻¹ .
-
Aliphatic C-H Stretching: The methylene (CH₂) groups of the saturated piperidine ring will show characteristic symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.
-
C-H Bending: Aliphatic C-H scissoring and rocking vibrations are expected in the fingerprint region, typically around 1470-1450 cm⁻¹ . Aromatic C-H out-of-plane bending vibrations can also provide information about the substitution pattern on the five-membered ring.
C=C and C-N Vibrations
-
C=C Stretching: The carbon-carbon double bonds within the dihydropyridine ring will give rise to stretching vibrations, typically in the 1650-1580 cm⁻¹ range. The intensity of these bands can be influenced by the symmetry of the molecule and the presence of conjugating substituents.
-
C-N Stretching: The stretching vibrations of the C-N bonds are expected in the region of 1335-1250 cm⁻¹ for the aromatic-like portion and 1250-1020 cm⁻¹ for the aliphatic portion of the molecule.
A visual representation of the 5,6,7,8-tetrahydroindolizine core and its key functional groups is provided below.
Caption: Structure of the 5,6,7,8-tetrahydroindolizine core.
Influence of Substituents on the IR Spectrum
The position and nature of substituents on the 5,6,7,8-tetrahydroindolizine core can significantly impact its IR spectrum. Electron-donating and electron-withdrawing groups can alter bond polarities and force constants, leading to shifts in vibrational frequencies.
| Substituent Type | Position of Substitution | Expected Effect on IR Spectrum |
| Electron-donating groups (e.g., -NH₂, -OR) | On the dihydropyridine ring | May cause a slight bathochromic (red) shift in C=C stretching frequencies due to increased electron density. |
| Electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) | On the dihydropyridine ring | Likely to cause a hypsochromic (blue) shift in C=C stretching frequencies due to decreased electron density. The carbonyl stretch of a ketone or ester will appear as a strong band in the 1750-1680 cm⁻¹ region. |
| Alkyl groups | On either ring | Will introduce additional C-H stretching and bending vibrations. |
For instance, in a structurally related compound, 8-amino-5,6,7,8-tetrahydroquinoline, the N-H stretching vibrations of the primary amine are observed around 3334 cm⁻¹, while C-H stretching and C=C ring vibrations are also prominent.[3]
Experimental Protocols for IR Spectroscopic Analysis
To obtain a high-quality IR spectrum of a 5,6,7,8-tetrahydroindolizine derivative, proper sample preparation and instrument operation are crucial.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the compound.
-
For Solid Samples (KBr Pellet Method):
-
Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg) to remove any residual moisture.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
For Solid or Liquid Samples (Thin Film Method):
-
If the sample is a non-volatile liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).
-
If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or chloroform).
-
Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the sample.
-
Cover with a second salt plate and mount in the spectrometer.
-
-
For Solutions (Solution Cell Method):
-
Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform) to a concentration of 1-10%.
-
Fill a liquid cell of known path length with the solution.
-
Place the cell in the spectrometer. A spectrum of the pure solvent should be run separately for background subtraction.
-
Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent or a blank KBr pellet). This will account for atmospheric water and carbon dioxide, as well as any signals from the sample holder or solvent.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
The following diagram illustrates a general workflow for the IR analysis of a 5,6,7,8-tetrahydroindolizine sample.
Caption: Workflow for IR analysis of 5,6,7,8-tetrahydroindolizine.
Data Interpretation and Troubleshooting
A systematic approach to interpreting the IR spectrum is essential.
-
Identify major functional groups: Look for strong, characteristic bands such as C=O, O-H, or N-H stretches.
-
Analyze the C-H region: Differentiate between aromatic and aliphatic C-H stretches.
-
Examine the fingerprint region (below 1500 cm⁻¹): This complex region is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.
Common Issues and Solutions:
-
Broad O-H band around 3500-3200 cm⁻¹: Indicates the presence of water in the sample or KBr. Ensure all materials are thoroughly dried.
-
Sharp peaks around 2360 cm⁻¹ and in the 3700-3500 cm⁻¹ and 1800-1300 cm⁻¹ regions: These are typically due to atmospheric CO₂ and water vapor. A proper background subtraction should minimize these.
-
Sloping baseline: Can be caused by poorly prepared KBr pellets (particle size too large) or thin films of uneven thickness.
Conclusion
Infrared spectroscopy is a fundamental and powerful technique for the structural characterization of the 5,6,7,8-tetrahydroindolizine core and its derivatives. A thorough understanding of its characteristic vibrational frequencies, coupled with meticulous experimental technique, enables researchers to confidently verify molecular structures, assess purity, and gain insights into the electronic properties of this important class of heterocyclic compounds. This guide provides a solid foundation for the effective application of IR spectroscopy in the research and development of novel therapeutics based on the 5,6,7,8-tetrahydroindolizine scaffold.
References
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Sharma, P., Kumar, A., & Singh, B. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 80(15), 7884-7890. [Link]
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Di Mola, A., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 27(19), 6529. [Link]
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Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032-1037. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8345-8356. [Link]
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Patil, S. A., Patil, R., & Patil, S. A. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 6(3), 68-78. [Link]
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Curran, A. C. W., & Shepherd, R. G. (1976). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 983-986. [Link]
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Zhang, Y., et al. (2022). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 20(42), 8207-8223. [Link]
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Pop, A., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 117908. [Link]
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Gryko, D. T., & Klajn, J. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. [Link]
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Journal of Medicinal Plants Studies. (2015). Fourier Transform Infrared (Ft-Ir) Spectroscopic Analysis of Spirulina Fusiformis. [Link]
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Kale, S. S., & Dhabe, A. S. (2023). Qualitative phytochemical screening and FTIR spectroscopic analysis of Thalictrum dalzelli hook leaf extract. Journal of Pharmacognosy and Phytochemistry, 12(6), 272-274. [Link]
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ResearchGate. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational Spectra of the Ground and the Singlet Excited ππ* State of 6,7-Dimethyl-8-ribityllumazine. Retrieved from [Link]
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The Raman Active Vibrational Modes of Anthraquinones. (n.d.). [Link]
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electrophilic aromatic substitution reactivity of 5,6,7,8-tetrahydroindolizine
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 5,6,7,8-Tetrahydroindolizine
Authored by: Gemini, Senior Application Scientist
The 5,6,7,8-tetrahydroindolizine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic architecture, featuring a π-excessive pyrrole ring fused to a saturated piperidine ring, imparts distinct reactivity towards electrophiles. This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (SEAr) reactions of 5,6,7,8-tetrahydroindolizine. We will delve into the mechanistic principles governing its regioselectivity, provide field-proven experimental protocols for key transformations, and offer insights into the causality behind experimental design for researchers in synthetic and medicinal chemistry.
Introduction: The 5,6,7,8-Tetrahydroindolizine Scaffold
5,6,7,8-Tetrahydroindolizine is a bicyclic heteroaromatic compound (C₈H₁₁N) where a pyrrole ring is fused to a piperidine ring across the nitrogen and an adjacent carbon atom.[3] This structure is an isomer of the more common indole nucleus and is considered a 10π-electron aromatic system, making it electron-rich and highly susceptible to electrophilic attack.
The significance of this scaffold is underscored by its presence in a variety of natural products with potent biological activities. Notable examples include the anticancer alkaloids rhazinilam and rhazinicine, and the antimicrobial agents polygonatine A and B.[1][2][4][5] Consequently, the development of synthetic methodologies to functionalize this core is of paramount importance for drug discovery and development programs. Various synthetic routes have been established, including the annulation of 2-formylpiperidine with 1,3-dicarbonyl compounds, 1,3-dipolar cycloadditions, and the selective hydrogenation of indolizine precursors.[1][2] Understanding its substitution patterns is critical for the strategic elaboration of these core structures into complex target molecules.
Electronic Structure and Regioselectivity in Electrophilic Aromatic Substitution
The reactivity of 5,6,7,8-tetrahydroindolizine in SEAr reactions is dictated by the electronic properties of its fused ring system. The indolizine core is isoelectronic with the indenyl anion, possessing a high degree of π-electron density on the five-membered pyrrole ring. This makes the pyrrole moiety the primary site for electrophilic attack.
The general mechanism proceeds via the attack of an electrophile (E⁺) by the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[6] Aromaticity is then restored by the loss of a proton from the site of attack.
Caption: General mechanism for SEAr on 5,6,7,8-tetrahydroindolizine.
The key question is one of regioselectivity: which position on the pyrrole ring is most reactive?
-
Attack at C-3: Attack at the C-3 position allows the positive charge in the intermediate to be delocalized over the C-1 and C-2 carbons and, crucially, onto the nitrogen atom without disrupting the aromaticity of the six-membered ring portion of the indolizine system. This is the most stable and therefore most favorable pathway.
-
Attack at C-1: Attack at the C-1 position also leads to a stabilized intermediate, but it is generally considered less favorable than C-3 attack.
-
Attack at C-2: Attack at C-2 is the least favorable as it leads to a less stable cationic intermediate.
Therefore, electrophilic substitution on the unsubstituted 5,6,7,8-tetrahydroindolizine core is strongly predicted to occur at the C-3 position . If the C-3 position is blocked, substitution will then typically occur at the C-1 position.[7]
Key Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the tetrahydroindolizine core allows for a range of SEAr reactions to be performed under relatively mild conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[8][9] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9][10]
The reaction is highly regioselective for the C-3 position. This transformation is pivotal as the resulting aldehyde can be further elaborated into a wide variety of functional groups. For instance, the synthesis of the natural alkaloid Polygonatine A involves the formylation of a 6,7-dihydroindolizin-8(5H)-one intermediate at the C-3 position, followed by reduction.[4][5]
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11] This reaction also proceeds with high regioselectivity for the C-3 position on the 5,6,7,8-tetrahydroindolizine scaffold.[12]
The choice of Lewis acid and solvent is critical to avoid side reactions and degradation of the substrate. The resulting 3-acyl-5,6,7,8-tetrahydroindolizines are versatile intermediates for the synthesis of more complex molecules.
Halogenation
Direct halogenation of the tetrahydroindolizine ring can be achieved using various electrophilic halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent like THF or CH₂Cl₂ are effective for introducing bromine or chlorine, respectively. These reactions are typically rapid and highly regioselective for the C-3 position.
Nitration
Nitration of sensitive, electron-rich heterocycles requires careful selection of reagents to prevent oxidative degradation. While harsh conditions like mixed sulfuric and nitric acid can lead to decomposition, milder nitrating agents are preferred.[13] A common choice is the use of nitric acid in combination with trifluoroacetic anhydride or acetyl nitrate.[14][15] These reagents generate the nitronium ion (NO₂⁺) under less acidic conditions, favoring the desired electrophilic substitution at the C-3 position.
Summary of Reactions
The following table summarizes the primary electrophilic aromatic substitution reactions on the 5,6,7,8-tetrahydroindolizine core.
| Reaction Type | Reagents | Electrophile | Major Product |
| Formylation | POCl₃, DMF | Dichloromethylium ion derivative | 3-Formyl-5,6,7,8-tetrahydroindolizine |
| Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 3-Acyl-5,6,7,8-tetrahydroindolizine |
| Bromination | NBS, THF | Br⁺ equivalent | 3-Bromo-5,6,7,8-tetrahydroindolizine |
| Chlorination | NCS, CH₂Cl₂ | Cl⁺ equivalent | 3-Chloro-5,6,7,8-tetrahydroindolizine |
| Nitration | HNO₃, (CF₃CO)₂O | Nitronium ion (NO₂⁺) | 3-Nitro-5,6,7,8-tetrahydroindolizine |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The causality behind each step is explained to ensure both success and understanding.
Protocol: Vilsmeier-Haack Formylation of 5,6,7,8-Tetrahydroindolizine
This protocol details the synthesis of 3-formyl-5,6,7,8-tetrahydroindolizine.
Causality: The Vilsmeier reagent is moisture-sensitive; therefore, anhydrous conditions are essential for its successful formation and subsequent reaction. The reaction is performed at low temperature initially to control the exothermic formation of the reagent and then warmed to drive the electrophilic substitution to completion. The final hydrolysis step converts the intermediate iminium salt to the desired aldehyde.
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Maintain the internal temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. A pale yellow, viscous reagent should form.
-
Substrate Addition: Dissolve 5,6,7,8-tetrahydroindolizine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. Gentle heating (50-60°C) may be required to drive the reaction to completion.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (approx. 10 g per mmol of substrate). Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium acetate solution or dilute NaOH. This step hydrolyzes the intermediate iminium salt. Stir the mixture for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-formyl-5,6,7,8-tetrahydroindolizine.
Conclusion
The 5,6,7,8-tetrahydroindolizine scaffold is a highly nucleophilic aromatic system that undergoes electrophilic aromatic substitution with predictable and high regioselectivity at the C-3 position. Standard transformations such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation can be performed efficiently under controlled conditions. The resulting functionalized derivatives serve as critical building blocks for the synthesis of complex alkaloids and novel pharmaceutical candidates. A thorough understanding of the mechanistic principles and experimental nuances outlined in this guide is essential for any scientist aiming to leverage the synthetic potential of this important heterocyclic core.
References
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He, L., Li, H., & Li, C. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link][1][2][16]
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Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032–1037. [Link][4][5]
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Jones, G., & Stanforth, S. P. (2000). The Vilsmeier–Haack Reaction. Organic Reactions. [Link]
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RSC Publishing. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
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Bandini, M., & Gualandi, A. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1), 1-25. [Link][11]
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basicity and pKa of 5,6,7,8-tetrahydroindolizine
An In-Depth Technical Guide to the Basicity and pKa of 5,6,7,8-Tetrahydroindolizine for Researchers, Scientists, and Drug Development Professionals
Abstract
The Significance of pKa in Drug Development
The extent of ionization of a drug molecule at physiological pH (approximately 7.4) dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For a basic compound like 5,6,7,8-tetrahydroindolizine, the pKa value determines the equilibrium between its neutral (lipid-soluble) and protonated (water-soluble) forms. This balance is critical for:
-
Solubility: The charged, protonated form is generally more water-soluble, which is crucial for formulation and bioavailability.
-
Membrane Permeability: The neutral, lipophilic form is better able to cross cellular membranes to reach its target.
-
Target Binding: The ionization state can dramatically affect the ability of a molecule to interact with its biological target through hydrogen bonding or ionic interactions.
An accurate pKa value is therefore not just an academic parameter but a vital piece of data for rational drug design and lead optimization.
Structural Analysis and Estimated pKa of 5,6,7,8-Tetrahydroindolizine
The structure of 5,6,7,8-tetrahydroindolizine features a bridgehead nitrogen atom shared between a five-membered and a six-membered ring. This nitrogen's lone pair of electrons is responsible for its basicity. To estimate its pKa, we can analyze its structural relationship to similar, well-characterized molecules.
Key Structural Considerations
-
Hybridization: The nitrogen atom in 5,6,7,8-tetrahydroindolizine is sp³ hybridized, similar to a typical saturated amine. Basicity generally follows the trend sp³ > sp² > sp, as the lone pair in an sp³ orbital has less s-character and is more available for donation.[2][3]
-
Bridgehead Position: The nitrogen is at a bridgehead position, which introduces conformational rigidity. Unlike a simple tertiary amine like triethylamine, the nitrogen in this bicyclic system cannot undergo nitrogen inversion. This locks the lone pair in a sterically accessible position.[2]
-
Ring Strain: The fusion of a five- and six-membered ring results in some degree of ring strain. In the conjugate acid, the bond angles around the now-quaternary nitrogen will be constrained, which can influence stability and thus basicity.[2] Increased strain in the conjugate acid can lead to lower basicity.[2]
-
Inductive Effects: The alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia.[4]
Comparative Analysis and pKa Estimation
To arrive at a reasoned estimate, we compare 5,6,7,8-tetrahydroindolizine with several reference compounds:
| Compound | Structure | pKa of Conjugate Acid | Key Features & Rationale for Comparison |
| Piperidine | 11.22 | A simple, saturated six-membered nitrogen heterocycle. Represents a non-bridgehead, secondary amine. Its high basicity is a good starting point.[5] | |
| Pyrrolidine | 11.27 | A simple, saturated five-membered nitrogen heterocycle. Similar in basicity to piperidine.[5] | |
| Quinuclidine | 10.90 | A classic example of a bridged bicyclic amine. The nitrogen is at a bridgehead, preventing inversion and making the lone pair highly accessible.[2] | |
| 1-Azabicyclo[2.2.1]heptane | 10.53 | A more strained bicyclic amine than quinuclidine. The increased strain slightly reduces its basicity.[2] | |
| Indolizine | ~3.9 (pKb = 10.1) | The fully aromatic parent compound. The lone pair on the nitrogen is part of the 10-π aromatic system, making it significantly less available for protonation and thus much less basic.[6] |
Estimation:
5,6,7,8-tetrahydroindolizine can be viewed as a tertiary amine within a bicyclic system. Its structure is less strained than 1-azabicyclo[2.2.1]heptane but more constrained than a simple monocyclic amine. The nitrogen's lone pair is not involved in aromaticity, so its basicity will be much closer to that of saturated bicyclic amines than to indolizine.
Considering the pKa of quinuclidine (10.90) and the slightly more strained 1-azabicyclo[2.2.1]heptane (10.53), a reasonable estimated pKa for the conjugate acid of 5,6,7,8-tetrahydroindolizine is in the range of 10.0 - 10.8 . This value reflects a strong, aliphatic-like amine character, slightly reduced by the ring strain inherent in the fused ring system compared to an ideal, strain-free amine.
Experimental Determination of pKa
To move beyond estimation, experimental measurement is essential. The following are two robust, commonly used methods for pKa determination of nitrogenous bases.
Method 1: Potentiometric Titration
This is a classic and highly reliable method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant is added.[7][8]
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[8]
-
Sample Preparation: Accurately weigh a sample of 5,6,7,8-tetrahydroindolizine and dissolve it in deionized water to create a solution of known concentration (e.g., 1-5 mM).[9] If solubility is an issue, a co-solvent like methanol or acetonitrile may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.[9]
-
Titration Setup: Transfer a known volume of the sample solution to a thermostatted vessel. Add a salt like KCl to maintain a constant ionic strength (e.g., 0.15 M).[7] Begin stirring the solution and immerse the calibrated pH electrode.
-
Titration Procedure:
-
First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated.
-
Then, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added. This will generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve. This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[7]
-
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore that changes its absorbance characteristics upon protonation. It requires less sample than potentiometry.[10][11]
Workflow for UV-Vis Spectrophotometric pKa Determination
Caption: Logical flow of empirical pKa prediction software.
Quantum Mechanical (QM) Methods
These "first-principles" methods calculate the pKa by computing the free energy change (ΔG) of the deprotonation reaction in a solvent. [12][13]This is often done using a thermodynamic cycle that separates the process into gas-phase energies and solvation energies, which are calculated using continuum solvent models (like SMD or COSMO). [14]While computationally intensive, QM methods can be very accurate and are not limited by the contents of an experimental database, making them suitable for truly novel scaffolds. [13]
Conclusion
While a definitive experimental pKa for 5,6,7,8-tetrahydroindolizine is not currently published, a thorough analysis of its structure in the context of related bicyclic amines allows for a reliable estimation of its pKa to be in the range of 10.0 - 10.8. This value signifies that it is a strong base and will be almost entirely protonated at physiological pH. For drug development professionals working with this scaffold, this high basicity is a critical parameter to consider, as it will strongly influence the molecule's solubility, membrane permeability, and potential for ionic interactions. This guide provides the necessary theoretical background and detailed, field-proven experimental and computational protocols to enable researchers to precisely determine this crucial physicochemical property, thereby facilitating the rational design of new and effective therapeutic agents.
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Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (n.d.). National Institutes of Health. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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Fraser, M., McKenzie, S., & Reid, D. H. (1966). Nuclear magnetic resonance. Part IV. The protonation of indolizines. Journal of the Chemical Society B: Physical Organic, 44-48. [Link]
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Lesar, A., & Kovac, J. (2018). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 91(4), 455-465. [Link]
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van der Schans, M., et al. (2009). Development of Methods for the Determination of pKa Values. Pharmaceutical Analysis for Dummies. [Link]
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pKa calculation. (n.d.). ChemAxon Docs. [Link]
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Ntakatsane, D., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1015-1018. [Link]
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Khan, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. [Link]
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Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics, 38(7), e1800163. [Link]
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An In-Depth Technical Guide to 5,6,7,8-Tetrahydroindolizine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5,6,7,8-Tetrahydroindolizine Scaffold
5,6,7,8-Tetrahydroindolizine, a heterocyclic organic compound with the CAS number 13618-88-7 and molecular formula C₈H₁₁N , represents a pivotal structural motif in the landscape of medicinal and synthetic chemistry. This bicyclic scaffold, comprised of a fused pyrrole and piperidine ring system, offers a unique combination of structural rigidity, synthetic versatility, and biological relevance. Its partially saturated nature imparts greater stability compared to its fully aromatic counterpart, indolizine, while the intact pyrrole ring preserves key electronic properties and provides a handle for further functionalization.
The strategic value of the 5,6,7,8-tetrahydroindolizine core lies in its prevalence in a variety of biologically active natural products and synthetic compounds. It serves as a foundational building block for molecules exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. For drug development professionals, this scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity, thus offering a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and key applications of 5,6,7,8-tetrahydroindolizine, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of 5,6,7,8-tetrahydroindolizine is paramount for its application in synthetic and medicinal chemistry. The following table summarizes its key physicochemical and spectroscopic data.
| Property | Value |
| CAS Number | 13618-88-7 |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | Colorless to yellow oil |
| Boiling Point | 216.2 ± 9.0 °C at 760 mmHg[1] |
| Density | ~1.1 g/cm³[1] |
Spectroscopic Characterization
The structural elucidation of 5,6,7,8-tetrahydroindolizine and its derivatives relies on a combination of spectroscopic techniques. Below are the expected characteristic spectral features for the parent compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides critical information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the pyrrole ring are expected to appear in the downfield region, while the aliphatic protons of the piperidine ring will be found in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrole ring will be distinct from those in the saturated piperidine ring.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups and bond types. Key expected absorptions for 5,6,7,8-tetrahydroindolizine would include C-H stretching vibrations for both the aromatic (pyrrole) and aliphatic (piperidine) portions, as well as C=C and C-N stretching frequencies. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. The C=C stretching of the pyrrole ring would be expected in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5,6,7,8-tetrahydroindolizine, the molecular ion peak (M⁺) would be observed at an m/z of 121. The fragmentation pattern would likely involve the loss of small, stable fragments from the piperidine ring.
Synthetic Methodologies: Constructing the 5,6,7,8-Tetrahydroindolizine Core
The synthesis of the 5,6,7,8-tetrahydroindolizine scaffold can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Domino-Type Transformation via Rhodium-Catalyzed Hydroformylation
A powerful and efficient one-pot domino reaction sequence involves the rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles. This methodology allows for the rapid construction of the bicyclic system with good yields and selectivity.
Caption: Domino synthesis of 6-methyl-5,6,7,8-tetrahydroindolizines.
This approach is advantageous due to its atom economy and the ability to generate complexity in a single operation. The reaction typically proceeds under mild conditions and tolerates a range of substituents on the pyrrole ring.
Annulation of 2-Formylpiperidine with 1,3-Dicarbonyl Compounds
Another expedient single-step synthesis involves the annulation of commercially available 2-formylpiperidine hydrochloride with various 1,3-dicarbonyl compounds. This method is notable for its operational simplicity and the use of readily accessible starting materials.
Caption: Annulation strategy for synthesizing 5,6,7,8-tetrahydroindolizines.
This reaction is typically carried out in the presence of a base, such as pyrrolidine, and a dehydrating agent like 4 Å molecular sieves, affording the desired products in moderate to good yields.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of N-(β-methallyl)pyrrole
The following is a representative experimental protocol for the synthesis of 6-methyl-5,6,7,8-tetrahydroindolizine, adapted from the literature. This protocol is intended for research purposes and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
N-(β-methallyl)pyrrole
-
Tetracarbonyl(di-μ-chloro)dirhodium(I) [Rh(CO)₂Cl]₂
-
Toluene (anhydrous)
-
Syngas (CO/H₂ mixture)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, a solution of N-(β-methallyl)pyrrole (1.0 mmol) in anhydrous toluene (10 mL) is prepared.
-
The rhodium catalyst, [Rh(CO)₂Cl]₂ (0.005 mmol), is added to the solution.
-
The reactor is sealed and purged several times with syngas (CO/H₂ = 1:1).
-
The reactor is pressurized with syngas to the desired pressure (e.g., 40 atm).
-
The reaction mixture is heated to the specified temperature (e.g., 100 °C) with vigorous stirring for the designated reaction time (e.g., 24 hours).
-
After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released in a fume hood.
-
The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-methyl-5,6,7,8-tetrahydroindolizine.
-
The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of the 5,6,7,8-tetrahydroindolizine scaffold is largely dictated by the electron-rich nature of the pyrrole ring. This makes the C-1, C-2, and C-3 positions susceptible to electrophilic attack.
Electrophilic Aromatic Substitution
Similar to pyrrole, the 5,6,7,8-tetrahydroindolizine nucleus readily undergoes electrophilic aromatic substitution reactions such as formylation, acylation, and halogenation. The regioselectivity of these reactions can be influenced by the nature of the electrophile and the presence of substituents on the ring system. Theoretical studies and experimental evidence suggest that substitution is generally favored at the C-1 and C-3 positions.
Caption: General scheme for electrophilic substitution on the tetrahydroindolizine ring.
Understanding the reactivity of this core is crucial for the design and synthesis of novel derivatives with tailored biological activities.
Applications in Drug Discovery and Medicinal Chemistry
The 5,6,7,8-tetrahydroindolizine scaffold is a cornerstone in the development of a diverse array of therapeutic agents. Its structural features allow for the precise spatial arrangement of pharmacophoric groups, leading to potent and selective interactions with biological targets.
Anticancer Agents
Several natural products and synthetic derivatives containing the 5,6,7,8-tetrahydroindolizine core have demonstrated significant anticancer activity. For instance, the alkaloid (-)-rhazinilam, which features this scaffold, is known to inhibit microtubule disassembly, a key mechanism in cell division. This has spurred the development of synthetic analogues with improved efficacy and pharmacokinetic profiles.
Antimicrobial Agents
The tetrahydroindolizine framework is also present in natural products with notable antimicrobial properties. The polygonatine alkaloids, for example, have shown activity against various microbial strains. This highlights the potential of this scaffold in the design of new antibiotics to combat drug-resistant pathogens.
Dopaminergic Ligands
Derivatives of 5,6,7,8-tetrahydroindolizine have been investigated as dopaminergic ligands, which are crucial for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The rigid structure of the scaffold allows for the development of selective ligands for different dopamine receptor subtypes.
Conclusion and Future Perspectives
5,6,7,8-Tetrahydroindolizine stands out as a highly valuable and versatile scaffold in modern organic and medicinal chemistry. Its synthetic accessibility, coupled with its presence in numerous biologically active molecules, ensures its continued importance in drug discovery and development. The ability to readily functionalize the pyrrole ring allows for the creation of large and diverse chemical libraries for high-throughput screening.
Future research in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methods to access a wider range of substituted tetrahydroindolizines. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and safety profiles. The insights provided in this guide aim to empower researchers and scientists to effectively harness the potential of the 5,6,7,8-tetrahydroindolizine core in their pursuit of innovative chemical and biomedical solutions.
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CAS Number 13618-88-7 (5,6,7,8-tetrahydroindolizine) . Kuujia. Available at: [Link]
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- Wang, Y., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567.
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Methodological & Application
Application Note: Gold-Catalyzed Cycloisomerization for the Synthesis of 5,6,7,8-Tetrahydroindolizine Scaffolds
Introduction: The Power of Gold in Synthesizing Privileged Heterocyclic Scaffolds
The 5,6,7,8-tetrahydroindolizine core is a bicyclic, nitrogen-containing heterocycle that serves as a foundational structure in medicinal chemistry and natural product synthesis.[1][2][3] Its "privileged" status arises from its presence in a wide array of biologically active compounds, making it a highly sought-after target for novel therapeutic agent development.[1][4] Traditional synthetic routes to this scaffold can be multi-step and require harsh conditions. In contrast, homogeneous gold catalysis has emerged as a uniquely powerful tool for constructing molecular complexity, offering mild reaction conditions, exceptional functional group tolerance, and high atom economy.[5][6][7]
Gold catalysts, particularly cationic Au(I) and Au(III) complexes, act as soft, carbophilic π-acids.[7] This property allows them to selectively activate unsaturated carbon-carbon bonds (alkynes, allenes, and alkenes) toward nucleophilic attack, initiating elegant and often complex reaction cascades.[8] This application note provides an in-depth guide to the gold-catalyzed cycloisomerization reaction for the efficient synthesis of 5,6,7,8-tetrahydroindolizine derivatives, detailing the underlying mechanism, providing a robust experimental protocol, and showcasing its synthetic utility.
Mechanistic Rationale: The Elegance of π-Acid Catalysis
The formation of the tetrahydroindolizine ring system via gold catalysis is typically achieved through an intramolecular hydroarylation or hydroamination of a suitably designed substrate, such as a pyrrole derivative tethered to an alkyne. The causality behind this transformation lies in the ability of the gold catalyst to lower the energy barrier for the crucial ring-closing step.
The catalytic cycle is generally proposed to proceed as follows:
-
Catalyst Activation: A stable gold(I) precatalyst, such as (Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl), is activated in situ. This is commonly achieved by halide abstraction using a silver salt (e.g., AgSbF₆ or AgOTf), generating a highly electrophilic, cationic gold(I) species, [L-Au]⁺.[9]
-
Alkyne Coordination (π-Activation): The cationic gold catalyst coordinates to the alkyne moiety of the substrate. This π-complexation significantly increases the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack.[7][10][11][12]
-
Intramolecular Nucleophilic Attack: The electron-rich pyrrole ring (acting as the nucleophile) attacks the activated alkyne. This key cyclization step typically proceeds in a 6-endo-dig fashion to form the six-membered ring of the indolizine core.[13] This step results in the formation of a vinyl-gold intermediate.
-
Protodeauration/Aromatization: The cycle is completed by protodeauration, where a proton source (often adventitious acid or the solvent) cleaves the carbon-gold bond, regenerating the active cationic gold catalyst and yielding the cyclized product.[14][15] In some cases, this step is followed by aromatization to furnish the final indolizine derivative.[16]
The following diagram illustrates this proposed catalytic cycle.
Caption: Proposed catalytic cycle for gold(I)-catalyzed cycloisomerization.
Experimental Protocols: A Step-by-Step Guide
This section provides a reliable and self-validating protocol for the synthesis of a model 5,6,7,8-tetrahydroindolizine derivative.
A. Materials and Reagents
-
Substrate: N-(but-3-yn-1-yl)-2-phenyl-1H-pyrrole (1.0 equiv)
-
Catalyst Precursor: (Triphenylphosphine)gold(I) chloride, (PPh₃)AuCl (2 mol%)
-
Activator: Silver hexafluoroantimonate, AgSbF₆ (2 mol%)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous, inhibitor-free
-
Atmosphere: Inert gas (Argon or high-purity Nitrogen)
-
Other: Celite®, Silica gel (for chromatography), Ethyl acetate, Hexanes
Trustworthiness Note: The success of gold-catalyzed reactions is highly dependent on the purity of reagents and the exclusion of air and moisture. Use of anhydrous solvents and proper inert atmosphere techniques are critical for reproducibility. The silver salt activator is light-sensitive and should be handled accordingly.
B. General Cycloisomerization Procedure
The workflow for a typical experiment is outlined below.
Caption: Standard experimental workflow for the cycloisomerization reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the substrate, N-(but-3-yn-1-yl)-2-phenyl-1H-pyrrole (e.g., 0.5 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous CH₂Cl₂ (to achieve a 0.1 M concentration, e.g., 5 mL). Stir until the substrate is fully dissolved. Add the gold precatalyst, (PPh₃)AuCl (0.01 mmol, 2 mol%).
-
Catalyst Activation & Initiation: In a separate vial, dissolve the silver activator, AgSbF₆ (0.01 mmol, 2 mol%), in a small amount of anhydrous CH₂Cl₂ (approx. 0.5 mL). Add this solution dropwise to the stirring reaction mixture at room temperature (23 °C). A white precipitate of AgCl will form immediately.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Upon completion, quench the reaction by passing the mixture through a short plug of Celite® or silica gel, eluting with a small amount of CH₂Cl₂ to ensure all product is collected. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5,6,7,8-tetrahydroindolizine product.
Data Presentation: Scope and Versatility
The gold-catalyzed cycloisomerization is versatile, accommodating various substrates and catalytic systems. The choice of ligand on the gold catalyst and the counter-ion from the silver activator can influence reaction efficiency and selectivity.
| Entry | Substrate Tether/Group | Catalyst (mol%) | Activator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-propargyl-pyrrole | (PPh₃)AuCl (5) | AgOTf (5) | CH₃CN | 25 | 2 | 85 | [16] |
| 2 | N-butynyl-indole | IPrAuCl (2) | AgSbF₆ (2) | DCE | 60 | 1 | 92 | [17] |
| 3 | O-tethered 1,6-enyne | (S)-DTBM-MeOBIPHEP(AuCl)₂ (2.5) | AgOTf (5) | Toluene | 25 | 12 | 95 (>99% ee) | [18] |
| 4 | Amide-tethered 1,6-enyne | (PPh₃)AuCl (5) | AgSbF₆ (5) | Dioxane | 25 | 0.5 | 90 | |
| 5 | N-propargyl-pyrrole (Aryl) | (JohnPhos)Au(NCMe)SbF₆ (5) | - | CH₂Cl₂ | 25 | 3 | 88 | [16] |
Note: This table is a representative summary based on literature findings and may not reflect exact experimental duplication.
Applications in Drug Development
The 5,6,7,8-tetrahydroindolizine framework is a key pharmacophore that provides a rigid, three-dimensional structure ideal for interacting with biological targets. Derivatives have shown a wide range of activities, including:
-
CNS Agents: The core is related to structures investigated as dopamine reuptake inhibitors and central nervous system stimulants.[19]
-
Enzyme Inhibition: Certain functionalized indolizines serve as inhibitors of enzymes like farnesyl protein transferase, a target in cancer therapy.[19]
-
Antimicrobial and Antiviral Agents: The heterocyclic nature of the scaffold makes it a promising platform for developing new anti-infective agents.
The mild and efficient nature of gold-catalyzed cycloisomerization allows for the rapid generation of libraries of these compounds, accelerating structure-activity relationship (SAR) studies and facilitating the discovery of new drug candidates.
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- 17. Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 19. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of the Tetrahydroindolizine Scaffold
An In-Depth Guide to the One-Pot Annulation Synthesis of 5,6,7,8-Tetrahydroindolizines
The 5,6,7,8-tetrahydroindolizine core is a privileged heterocyclic motif frequently encountered in a diverse array of alkaloids and pharmaceutically significant compounds. Its structural framework is a key component in molecules exhibiting a range of biological activities, including potential as dopaminergic ligands and anti-TNF agents. Furthermore, these partially saturated systems serve as valuable synthetic intermediates for accessing fully unsaturated indolizines or the corresponding fully reduced indolizidines, which are present in numerous biologically important natural products.[1]
Given their importance, the development of efficient, atom-economical, and operationally simple synthetic routes is a primary objective for medicinal and organic chemists. One-pot annulation strategies, which combine multiple reaction steps into a single procedure without isolating intermediates, represent a significant advancement toward this goal.[2] These methods increase synthetic efficiency by reducing purification steps, minimizing solvent waste, and saving time and resources.[2] This guide provides a detailed overview of prominent one-pot methodologies for constructing the 5,6,7,8-tetrahydroindolizine skeleton, complete with mechanistic insights and detailed experimental protocols for practical application.
Core Synthetic Strategy I: Annulation of 2-Formylpiperidine with 1,3-Dicarbonyl Compounds
A highly effective and straightforward one-pot approach involves the annulation of commercially available 2-formylpiperidine hydrochloride with various 1,3-dicarbonyl compounds.[3] This method leverages a sequence of classical organic reactions that proceed smoothly in a single reaction vessel, demonstrating excellent functional group tolerance.
Mechanistic Rationale
The reaction is predicated on a domino sequence initiated by an amine-catalyzed Knoevenagel condensation, followed by an intramolecular aza-Michael addition and subsequent dehydration to furnish the aromatic pyrrole ring of the indolizine system.
-
Catalyst Choice: Pyrrolidine is employed as an organocatalyst. It reacts with the 1,3-dicarbonyl compound to form a more nucleophilic enamine intermediate, facilitating the initial condensation with the aldehyde. It also acts as a base to deprotonate the 2-formylpiperidine hydrochloride salt.
-
Dehydrating Agent: 4 Å molecular sieves are crucial for driving the reaction equilibrium forward. They sequester water molecules generated during the initial condensation and the final aromatization step, preventing reversible reactions and maximizing the yield of the desired product.[3]
Sources
- 1. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 2. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Domino Synthesis of Substituted 5,6,7,8-Tetrahydroindolizines
Abstract
The 5,6,7,8-tetrahydroindolizine core is a privileged scaffold found in a wide array of natural products and pharmaceutically active compounds. Its unique three-dimensional structure makes it an attractive target for the development of novel therapeutics, including dopaminergic ligands and anti-TNF agents. This application note provides a comprehensive guide to a robust and efficient domino reaction sequence for the synthesis of substituted 5,6,7,8-tetrahydroindolizines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the expected outcomes and potential troubleshooting strategies. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
Domino reactions, also known as tandem or cascade reactions, are powerful tools in modern organic synthesis.[1] By combining multiple bond-forming events in a single operation, they offer significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses.[1][2] The synthesis of complex heterocyclic frameworks, such as the 5,6,7,8-tetrahydroindolizine system, is particularly amenable to domino strategies.
This application note focuses on a well-established domino sequence involving the reaction of pyridinium ylides with suitable dipolarophiles.[3][4] This approach typically involves an initial 1,3-dipolar cycloaddition, followed by subsequent intramolecular cyclization and rearrangement steps to furnish the desired tetrahydroindolizine core.[3][5] The versatility of this method allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for biological screening.
Reaction Mechanism and Key Principles
The cornerstone of this domino sequence is the in situ generation of a pyridinium ylide. This is typically achieved by treating a pyridinium salt, often bearing an electron-withdrawing group on the methylene carbon, with a base.[3][6] The resulting ylide is a reactive 1,3-dipole that readily engages with an electron-deficient alkene or alkyne (the dipolarophile) in a [3+2] cycloaddition reaction.
The reaction proceeds through the following key steps:
-
Ylide Formation: A pyridinium salt is deprotonated by a base (e.g., a tertiary amine or an inorganic carbonate) to form the corresponding pyridinium ylide. The stability and reactivity of the ylide are influenced by the nature of the substituent on the exocyclic carbon.[4]
-
[3+2] Cycloaddition: The pyridinium ylide undergoes a concerted or stepwise [3+2] cycloaddition with a dipolarophile. This step is often highly stereoselective.[5][7]
-
Intramolecular Cyclization/Rearrangement: The initial cycloadduct is often unstable and undergoes a series of intramolecular reactions, which can include cyclization and hydrogen shifts, to form the thermodynamically stable 5,6,7,8-tetrahydroindolizine ring system.
Below is a generalized mechanistic pathway illustrating the domino sequence.
Caption: Generalized mechanistic pathway for the domino synthesis of 5,6,7,8-tetrahydroindolizines.
Experimental Protocol
This section provides a detailed, step-by-step protocol for a representative domino synthesis of a substituted 5,6,7,8-tetrahydroindolizine.
Materials and Equipment
-
Reagents:
-
Substituted Pyridine
-
α-Halo Ketone (e.g., 2-bromoacetophenone)
-
α,β-Unsaturated Ketone (e.g., chalcone)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous Solvent (e.g., acetonitrile or dichloromethane)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Reagents for chromatography (e.g., silica gel, hexane, ethyl acetate)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
-
Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
Caption: A streamlined workflow for the synthesis and analysis of tetrahydroindolizines.
1. Synthesis of the Pyridinium Salt (Precursor)
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted pyridine (1.0 eq.) and the α-halo ketone (1.1 eq.) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
The salt can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum, or used directly in the next step.
2. The Domino Reaction
-
To the flask containing the pyridinium salt, add the α,β-unsaturated ketone (dipolarophile, 1.0 eq.) and additional anhydrous acetonitrile.
-
Add the base (e.g., triethylamine, 1.5 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 8-16 hours.
3. Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate (triethylammonium salt) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure substituted 5,6,7,8-tetrahydroindolizine.
Expected Results and Characterization
The domino reaction is expected to produce the desired substituted 5,6,7,8-tetrahydroindolizine in moderate to high yields, depending on the substrates used. The table below summarizes representative data for the synthesis of various analogs.
| Entry | Pyridine Substituent | Dipolarophile Substituent (Ar) | Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | 4-Me | Phenyl | 88 |
| 3 | 4-Cl | Phenyl | 75 |
| 4 | H | 4-Methoxyphenyl | 92 |
| 5 | H | 4-Nitrophenyl | 70 |
Characterization Data:
The structure of the synthesized compounds should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the protons on the tetrahydroindolizine core, including signals in the aromatic region and the aliphatic region corresponding to the saturated six-membered ring.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the sp²-hybridized carbons of the pyrrole ring and the sp³-hybridized carbons of the piperidine moiety.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the functional groups present in the molecule (e.g., C=O, C-N) will be observed.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst or reagents.- Insufficient reaction temperature or time.- Base is not strong enough. | - Use freshly distilled solvents and high-purity reagents.- Increase reaction temperature or prolong the reaction time.- Screen alternative bases (e.g., DBU, K₂CO₃). |
| Formation of multiple byproducts | - Side reactions of the ylide or dipolarophile.- Decomposition of starting materials or product. | - Lower the reaction temperature.- Use a more selective catalyst system if applicable.- Ensure an inert atmosphere is maintained. |
| Difficult purification | - Products with similar polarity to starting materials or byproducts. | - Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Conclusion
The domino reaction sequence presented in this application note offers an efficient and versatile method for the synthesis of substituted 5,6,7,8-tetrahydroindolizines. The protocol is robust and can be adapted to a wide range of substrates, making it a valuable tool for the generation of compound libraries for drug discovery and other applications. The mechanistic insights and troubleshooting guide provided herein should enable researchers to successfully implement this powerful synthetic strategy in their own laboratories.
References
-
Journal of Heterocyclic Chemistry, 44, 479 (2007). Synthesis of 5,6,7,8-Tetrahydroindolizines via a Domino-Type Transformation Based on the Rhodium Catalyzed Hydroformylation of N-(β-Methallyl)pyrroles. [Link]
-
Angewandte Chemie International Edition, 57(38), 12323-12327 (2018). Asymmetric Synthesis of Tetrahydroindolizines by Bimetallic Relay Catalyzed Cycloaddition of Pyridinium Ylides. [Link]
-
Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. [Link]
-
Arkivoc, 2008 (xi) 1-13. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. [Link]
-
ResearchGate. Formation of pyridinium ylide and synthesis of indolizines. [Link]
-
Molecules, 21(3), 335 (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. [Link]
-
ACS Organic Letters, 7(18), 4183-4185 (2005). Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. [Link]
-
Molecules, 26(15), 4589 (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]
-
Angewandte Chemie International Edition, 59(46), 20453-20462 (2020). Diversified Transformations of Tetrahydroindolizines to Construct Chiral 3-Arylindolizines and Dicarbofunctionalized 1,5-Diketones. [Link]
-
ChemInform, 12(27) (1981). PREPARATION OF TETRAHYDROINDOLIZINES FROM PYRIDINIUM AND ISOQUINOLINIUM YLIDES. [Link]
-
Molecules, 20(8), 13913-13948 (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
Sources
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- 2. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 7. Asymmetric Synthesis of Tetrahydroindolizines by Bimetallic Relay Catalyzed Cycloaddition of Pyridinium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A 1,3-Dipolar Cycloaddition Approach to the 5,6,7,8-Tetrahydroindolizine Ring System
For: Researchers, scientists, and drug development professionals.
Introduction
The 5,6,7,8-tetrahydroindolizine core is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds. Its unique three-dimensional structure and embedded nitrogen atom make it an attractive framework for the development of novel therapeutics. Among the various synthetic strategies to access this ring system, the 1,3-dipolar cycloaddition reaction has emerged as a particularly powerful and versatile tool.[1] This method offers a convergent and often highly stereoselective route to complex molecular architectures, proceeding through the formation of a five-membered ring from a 1,3-dipole and a dipolarophile.[1]
This document provides a comprehensive guide to the synthesis of the 5,6,7,8-tetrahydroindolizine ring system utilizing a 1,3-dipolar cycloaddition strategy, specifically focusing on the reaction of azomethine ylides with suitable dipolarophiles. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Mechanistic Principles: The [3+2] Cycloaddition
The core of this synthetic approach is the [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile).[2] Azomethine ylides are nitrogen-based 1,3-dipoles characterized by an iminium ion adjacent to a carbanion.[2] This electronic configuration allows them to readily react with electron-deficient or electron-rich alkenes in a concerted fashion to construct the pyrrolidine ring, which upon further transformation, forms the tetrahydroindolizine core.
The generation of the key azomethine ylide intermediate is a critical step. A common and effective method involves the decarboxylative condensation of an α-amino acid, such as L-proline, with an aldehyde or ketone.[3][4][5][6] This in situ generation is advantageous as it avoids the isolation of the often-unstable ylide.[2][7]
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the synthesis of the 5,6,7,8-tetrahydroindolizine ring system via a 1,3-dipolar cycloaddition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 3. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Synthesis of 5,6,7,8-Tetrahydroindolizine: A Key Precursor for Rhazinilam
Introduction: The Significance of the Tetrahydroindolizine Core in Rhazinilam
Rhazinilam, a unique pyrrole-containing natural product, has garnered significant attention from the synthetic and medicinal chemistry communities due to its intriguing molecular architecture and its taxol-like antimitotic activities.[1][2] The core structure of rhazinilam features a 5,6,7,8-tetrahydroindolizine framework embedded within a nine-membered macrocycle, which also imposes axial chirality.[1] It is now widely believed that rhazinilam is likely an artifact formed during the extraction and purification process from a natural precursor.[3][4] This has spurred extensive research into the synthesis of rhazinilam and its analogues to better understand its bioactivity and to develop novel anticancer agents.[5]
The 5,6,7,8-tetrahydroindolizine scaffold is not only central to rhazinilam but is also found in a variety of other biologically active alkaloids, highlighting its importance as a synthetic target.[6][7] This application note provides a detailed guide for the synthesis of the 5,6,7,8-tetrahydroindolizine core, presenting a robust and efficient protocol that serves as a foundational step for the total synthesis of rhazinilam.
Strategic Approaches to 5,6,7,8-Tetrahydroindolizine Synthesis
Several synthetic strategies have been developed to construct the 5,6,7,8-tetrahydroindolizine ring system. These methods vary in their starting materials, reaction conditions, and overall efficiency. Early approaches often involved multi-step sequences with moderate yields.[7] For instance, methods such as the 1,3-dipolar cycloaddition of münchnones with acetylenic dipolarophiles have been employed, but these can require high temperatures and may result in poor regioselectivity.[6][7] Another strategy involves the selective hydrogenation of indolizines, which themselves are synthesized through intramolecular cyclization pathways.[7][8]
More contemporary methods have focused on improving efficiency and atom economy. A notable advancement is the single-step annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds.[6][7][9] This approach is advantageous due to its mild reaction conditions and the use of readily accessible starting materials. Other innovative strategies include domino reactions, such as the rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles, which leads to in situ cyclization and hydrogenation to form the desired tetrahydroindolizine core.
This guide will focus on a practical and reproducible method based on the Paal-Knorr pyrrole synthesis, a classic and reliable reaction for constructing pyrrole rings, followed by a catalytic hydrogenation to yield the target 5,6,7,8-tetrahydroindolizine.[10][11]
Visualizing the Synthetic Pathway
The overall synthetic strategy is a two-step process, beginning with the formation of a substituted pyrrole via the Paal-Knorr reaction, followed by the reduction of the pyrrole ring to the tetrahydroindolizine.
Caption: Overall workflow for the synthesis of 5,6,7,8-tetrahydroindolizine.
Detailed Experimental Protocols
Part 1: Paal-Knorr Synthesis of N-Substituted Pyrrole
The Paal-Knorr synthesis is a robust method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[10][11] The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[10]
Protocol 1: Microwave-Assisted Paal-Knorr Cyclization
This protocol is adapted for rapid synthesis using microwave irradiation, which often leads to shorter reaction times and improved yields.[10]
Materials and Reagents:
-
1,4-Diketone (e.g., acetonylacetone)
-
Primary amine
-
Glacial acetic acid
-
Ethanol
-
Microwave vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol.
-
Add glacial acetic acid (catalytic amount) and the primary amine (3.0 eq) to the vial.[10]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C. The power should be adjusted to maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrole.
Data Summary Table:
| 1,4-Diketone | Primary Amine | Product | Yield (%) |
| Acetonylacetone | Aniline | 2,5-Dimethyl-1-phenylpyrrole | 85-95 |
| Hexane-2,5-dione | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | 80-90 |
Part 2: Catalytic Hydrogenation of the Pyrrole Ring
The conversion of the synthesized pyrrole to 5,6,7,8-tetrahydroindolizine is achieved through catalytic hydrogenation. This step reduces the aromatic pyrrole ring to the corresponding saturated heterocyclic system. The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity and avoid over-reduction or side reactions.[8][12] Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation.[8]
Protocol 2: Heterogeneous Catalytic Hydrogenation
Materials and Reagents:
-
N-substituted pyrrole from Part 1
-
Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite
Procedure:
-
In a high-pressure reactor, dissolve the N-substituted pyrrole (1.0 eq) in a mixture of methanol and dichloromethane.
-
Carefully add Platinum(IV) oxide (10 mol %) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 3.7 atm.[8]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroindolizine.
-
If necessary, purify the product by column chromatography on silica gel.
Caption: Simplified mechanisms for the Paal-Knorr synthesis and catalytic hydrogenation.
Troubleshooting and Expert Insights
-
Paal-Knorr Synthesis: The reaction is generally robust, but for less reactive amines or sterically hindered diketones, higher temperatures or longer reaction times may be necessary. The use of a microwave reactor can significantly accelerate the reaction.[10] In some cases, the choice of acid catalyst can influence the reaction rate and yield.
-
Catalytic Hydrogenation: Catalyst poisoning can be an issue, particularly with sulfur-containing compounds. Ensure that all reagents and solvents are of high purity. The activity of the catalyst can vary, so it is advisable to use a fresh batch or a pre-activated catalyst. Over-reduction to the indolizidine can occur under harsh conditions (higher pressure or temperature), so careful monitoring of the reaction is essential.[8][12] The diastereoselectivity of the hydrogenation can be influenced by the substrate and reaction conditions.[13]
Conclusion
The synthesis of 5,6,7,8-tetrahydroindolizine is a critical step in the total synthesis of rhazinilam and related alkaloids. The protocols detailed in this application note provide a reliable and efficient pathway to this important precursor. By understanding the underlying mechanisms and potential challenges, researchers can successfully synthesize this key building block for further elaboration into complex natural products and novel therapeutic agents. The ongoing advancements in synthetic methodologies, particularly in asymmetric synthesis and metal-catalyzed reactions, continue to refine the approaches to rhazinilam and its analogues, paving the way for future discoveries in drug development.[14][15][16][17][18]
References
-
HETEROCYCLES, Vol. 82, No. 2, 2011. (2011). Syntheses of rhazinilam: a comparative review of forty years of synthetic endeavors. Available at: [Link]
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SciFinder. (n.d.). Syntheses of rhazinilam. A comparative review of forty years of synthetic endeavors. Available at: [Link]
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Sirindil, F., Weibel, J.-M., Pale, P., & Blanc, A. (2022). Rhazinilam–leuconolam family of natural products: a half century of total synthesis. Natural Product Reports, 39(8), 1594-1621. Available at: [Link]
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Organic Letters. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of 5,6,7,8-Tetrahydroindolizines via a Domino-Type Transformation Based on the Rhodium Catalyzed Hydroformylation of N-(β-Methallyl)pyrroles. Available at: [Link]
-
Magné, V., Lorton, C., Marinetti, A., Guinchard, X., & Voituriez, A. (2017). Short Enantioselective Total Synthesis of (−)-Rhazinilam Using a Gold(I)-Catalyzed Cyclization. Organic Letters, 19(18), 4794–4797. Available at: [Link]
-
Organic Letters. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Available at: [Link]
-
PubMed. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Available at: [Link]
-
Gu, Z., & Zakarian, A. (2010). Total Synthesis of Rhazinilam: Axial to Point Chirality Transfer in an Enantiospecific Pd-Catalyzed Transannular Cyclization. Organic Letters, 12(19), 4224–4227. Available at: [Link]
-
Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032–1037. Available at: [Link]
-
Organic Letters. (2017). Short Enantioselective Total Synthesis of (−)-Rhazinilam Using a Gold(I)-Catalyzed Cyclization. Available at: [Link]
-
Royal Society of Chemistry. (2022). Rhazinilam–leuconolam family of natural products: a half century of total synthesis. Available at: [Link]
-
Zhao, K., Xu, S., Pan, C., Sui, X., & Gu, Z. (2016). Catalytically Asymmetric Pd/Norbornene Catalysis: Enantioselective Synthesis of (+)-Rhazinal, (+)-Rhazinilam, and (+)-Kopsiyunnanine C1–3. Organic Letters, 18(15), 3782–3785. Available at: [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]
-
The Journal of Organic Chemistry. (2016). Synthesis of Aminoindolizidines through the Chemoselective and Diastereoselective Catalytic Hydrogenation of Indolizines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Available at: [Link]
-
ResearchGate. (n.d.). Concise synthesis of (±)-rhazinilam. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. Available at: [Link]
-
Semantic Scholar. (n.d.). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at: [Link]
-
National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available at: [Link]
-
Figshare. (n.d.). Collection - Synthesis of Biphenyls Mimicking the Structure of the Antimitotic Rhazinilam - The Journal of Organic Chemistry. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Novel synthesis of 5,6,7,8-tetrahydroindolizines. Available at: [Link]
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The University of Melbourne. (n.d.). Biomimetic Total Synthesis - Rizzacasa Group. Available at: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine. Available at: [Link]
-
Organic Letters. (2015). One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E. Available at: [Link]
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using 5,6,7,8-tetrahydroindolizine for polygonatine alkaloid synthesis
Application Note & Protocol
Topic: Strategic Synthesis of Polygonatine Alkaloids Utilizing a 5,6,7,8-Tetrahydroindolizine Core
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.
Abstract: This document provides a detailed guide to the total synthesis of polygonatine alkaloids A and B, structurally novel 5,6,7,8-tetrahydroindolizine natural products. Polygonatines were first isolated from Polygonatum sibiricum, a plant used in traditional Chinese medicine for treating lung ailments, and have demonstrated moderate antimicrobial activity.[1] The synthetic route detailed herein substantiates their unique structures and offers a robust framework for accessing these and other related indolizine derivatives. The core strategy involves the construction of the 6,7-dihydroindolizin-8(5H)-one skeleton, followed by targeted functionalization at the C-3 position of the pyrrole ring. This guide elucidates the mechanistic rationale behind key transformations and provides comprehensive, step-by-step protocols for laboratory execution.
Part I: Synthetic Strategy and Mechanistic Insights
The synthesis of polygonatines A and B presents a fascinating challenge in heterocyclic chemistry, centered on the efficient construction and functionalization of the 5,6,7,8-tetrahydroindolizine scaffold. The retrosynthetic approach hinges on disconnecting the key functional groups to reveal a simplified bicyclic core, which can be assembled from a linear pyrrole precursor.
Retrosynthetic Analysis
The chosen strategy targets 6,7-dihydroindolizin-8(5H)-one as the pivotal intermediate. This bicyclic ketone contains the complete carbon framework of the target alkaloids, simplifying the subsequent steps to mere functional group interconversions.
-
Polygonatine B can be accessed from Polygonatine A via acetylation of the primary alcohol followed by substitution with ethanol, a transformation proposed to proceed through a reactive azafulvenium cation intermediate.[2][3]
-
Polygonatine A , the primary target, features a hydroxymethyl group at the C-3 position. This suggests a straightforward reduction of a corresponding C-3 aldehyde.
-
The introduction of the aldehyde at the electron-rich C-3 position of the indolizinone core is ideally achieved through a Vilsmeier-Haack formylation reaction.[4]
-
Finally, the core intermediate, 6,7-dihydroindolizin-8(5H)-one , can be formed via an intramolecular cyclization of a linear precursor, 4-(1H-pyrrol-1-yl)butanoic acid.[1][2][3] This acid-catalyzed ring closure is a critical step in establishing the bicyclic system.
Visualized Synthetic Workflow
The overall synthetic pathway is depicted below, illustrating the progression from the linear precursor to the final natural products.
Caption: Synthetic pathway from the acyclic precursor to Polygonatine A and B.
Key Chemical Transformations: The "Why"
-
Intramolecular Friedel-Crafts Acylation: The cyclization of 4-(1H-pyrrol-1-yl)butanoic acid to form the indolizinone core is a critical ring-forming step.[2][4] Using a strong acid like polyphosphoric acid (PPA) facilitates the formation of an acylium ion, which then undergoes electrophilic attack on the electron-rich pyrrole ring to furnish the six-membered ring. This choice is superior to other methods as it provides a direct and efficient route to the bicyclic ketone.
-
Vilsmeier-Haack Formylation: The pyrrole ring within the indolizinone structure is highly activated towards electrophilic substitution, particularly at the C-3 position. The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), generates the Vilsmeier reagent (a chloroiminium ion), which is a mild electrophile perfectly suited for formylating such activated rings without causing decomposition.[1]
-
Chemoselective Reduction: The reduction of the 3-formyl intermediate to Polygonatine A requires a reagent that can selectively reduce the aldehyde in the presence of the lactam (amide) carbonyl. Sodium borohydride is a common choice, but zinc borohydride (Zn(BH₄)₂) offers excellent chemoselectivity for this transformation, cleanly reducing the aldehyde at low temperatures while leaving the less reactive lactam untouched.[1] This selectivity is crucial for the success of the synthesis.
Part II: Detailed Experimental Protocols
Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 6,7-dihydroindolizin-8(5H)-one
This protocol details the intramolecular cyclization to form the core bicyclic structure.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(1H-pyrrol-1-yl)butanoic acid | 153.18 | 1.00 g | 6.53 |
| Polyphosphoric acid (PPA) | - | ~10 g | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
Add 4-(1H-pyrrol-1-yl)butanoic acid (1.00 g, 6.53 mmol) to a round-bottom flask.
-
Add polyphosphoric acid (~10 g) and stir the resulting mixture vigorously.
-
Heat the mixture to 90-100 °C for 1 hour. The solution should darken.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~50 g).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 6,7-dihydroindolizin-8(5H)-one as a crystalline solid.
Protocol 2: Synthesis of Polygonatine A
This two-step protocol covers the formylation of the indolizinone core and its subsequent selective reduction.
A. Formylation:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 6,7-dihydroindolizin-8(5H)-one | 135.16 | 500 mg | 3.70 |
| Dimethylformamide (DMF) | 73.09 | 5 mL | - |
| Phosphoryl chloride (POCl₃) | 153.33 | 0.41 mL | 4.44 |
| 1,2-Dichloroethane (DCE) | 98.96 | 10 mL | - |
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (5 mL) to 0 °C.
-
Slowly add POCl₃ (0.41 mL, 4.44 mmol) dropwise, maintaining the temperature at 0 °C. Stir for 15 minutes to form the Vilsmeier reagent.
-
Add a solution of 6,7-dihydroindolizin-8(5H)-one (500 mg, 3.70 mmol) in DCE (10 mL) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at 80 °C for 2 hours.
-
Cool the reaction mixture and carefully pour it into a stirred solution of aqueous sodium acetate.
-
Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo. The crude 3-formyl-6,7-dihydroindolizin-8(5H)-one is used directly in the next step.
B. Reduction:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Crude 3-formyl intermediate | 163.17 | ~603 mg | ~3.70 |
| Zinc borohydride (Zn(BH₄)₂) | 94.94 | ~1.1 g | ~11.1 (excess) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - |
Procedure:
-
Dissolve the crude aldehyde from the previous step in anhydrous THF (20 mL) and cool the solution to -10 °C under an inert atmosphere.
-
Slowly add a solution of Zn(BH₄)₂ in THF (prepared separately, ~0.5 M solution) until the starting material is consumed (monitor by TLC).
-
Stir the reaction at -10 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography (Silica gel, ethyl acetate/hexanes) to yield Polygonatine A.
Part III: Data Summary & Characterization
The following table summarizes typical yields and key characterization data for the synthesized compounds, based on published results.[2][3]
| Compound | Structure | Yield (%) | ¹H NMR (CDCl₃, δ ppm) Highlights | ¹³C NMR (CDCl₃, δ ppm) Highlights |
| 6,7-dihydroindolizin-8(5H)-one | Bicyclic ketone | ~75-85% | 6.65 (t), 6.10 (t), 6.05 (t), 4.00 (t), 2.85 (t), 2.20 (m) | 169.5 (C=O), 121.8, 115.9, 107.8, 106.5, 42.1, 32.5, 20.8 |
| Polygonatine A | 3-hydroxymethyl derivative | ~60-70% (from indolizinone) | 6.70 (s), 6.15 (s), 4.55 (s, 2H), 4.05 (t, 2H), 2.90 (t, 2H), 2.25 (m, 2H) | 169.0 (C=O), 122.5, 118.0, 112.5, 108.0, 58.0 (CH₂OH), 42.0, 32.0, 20.5 |
| Polygonatine B | 3-ethoxymethyl derivative | ~50-60% (from Polygonatine A) | 6.72 (s), 6.18 (s), 4.40 (s, 2H), 4.08 (t, 2H), 3.50 (q, 2H), 2.92 (t, 2H), 2.28 (m, 2H), 1.25 (t, 3H) | 169.2 (C=O), 122.0, 117.5, 113.0, 108.5, 66.0 (OCH₂CH₃), 65.5 (ArCH₂O), 42.2, 32.1, 20.6, 15.2 (CH₃) |
References
-
Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032–1037. [Link]
-
Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Polygonatine A | Request PDF. Retrieved from [Link]
-
Pizzorno, M. T., & Albonico, S. M. (1974). Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Tetrahydroindolizine cores present within natural products and bioactive compounds. Retrieved from [Link]
-
Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. PubMed. [Link]
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- 1. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,6,7,8-Tetrahydroindolizine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5,6,7,8-tetrahydroindolizine scaffold represents a promising heterocyclic framework in the discovery of novel anticancer therapeutics. Its rigid, three-dimensional structure provides a unique backbone for the design of compounds that can interact with high specificity and affinity to key biological targets implicated in cancer progression. This guide provides an in-depth exploration of this chemical class, detailing a representative synthetic route and a comprehensive suite of protocols for evaluating their potential as anticancer agents. The methodologies described herein are designed to first establish cytotoxic activity and then to elucidate the underlying mechanism of action, with a focus on tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow for drug discovery and development professionals.
Introduction: The Rationale for 5,6,7,8-Tetrahydroindolizine Derivatives in Oncology
The indolizine core and its saturated derivatives are prevalent in a variety of natural products and pharmacologically active compounds.[1] The 5,6,7,8-tetrahydroindolizine framework, in particular, has emerged as a scaffold of interest for medicinal chemists. Structurally related compounds, such as those with an indole nucleus, have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy.[2][3] Agents that disrupt microtubule dynamics interfere with the formation of the mitotic spindle, a critical apparatus for cell division, leading to cell cycle arrest and subsequent apoptotic cell death.[4]
Many successful anticancer drugs, including the vinca alkaloids and taxanes, function by targeting tubulin. However, challenges such as drug resistance and toxicity necessitate the discovery of new agents with novel chemical structures and potentially different binding modes. Evidence suggests that various indolizine and related heterocyclic derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[5][6] This guide outlines the experimental pathway to synthesize and validate novel 5,6,7,8-tetrahydroindolizine derivatives as potential tubulin-targeting anticancer agents.
Synthesis of the 5,6,7,8-Tetrahydroindolizine Scaffold
A versatile and efficient method for constructing the 5,6,7,8-tetrahydroindolizine core is through the annulation of a cyclic amine precursor with a 1,3-dicarbonyl compound. The following protocol is a representative single-step synthesis.[1]
Protocol 2.1: Single-Step Annulation Synthesis
Causality: This reaction leverages the nucleophilicity of the pyrrolidine catalyst to activate the 1,3-dicarbonyl compound, which then undergoes a cascade of reactions including condensation and intramolecular cyclization with 2-formylpiperidine hydrochloride to form the stable, fused heterocyclic system. The use of molecular sieves is critical as it drives the reaction equilibrium towards the product by removing water generated during the condensation steps.
Materials:
-
2-Formylpiperidine hydrochloride
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Pyrrolidine (catalyst)
-
4 Å Molecular Sieves
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4 Å molecular sieves.
-
Add a solution of 2-formylpiperidine hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in anhydrous THF.
-
Add pyrrolidine (0.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5,6,7,8-tetrahydroindolizine derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Primary Screening: Evaluation of Cytotoxicity
The initial step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. The MTT or XTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 3.1: Cell Viability Assessment using XTT Assay
Causality: The XTT assay is chosen for its streamlined workflow over the traditional MTT assay. In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product. This eliminates the need for a solubilization step, reducing potential errors and improving throughput. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.
Materials:
-
Cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test 5,6,7,8-tetrahydroindolizine derivative (dissolved in DMSO)
-
XTT labeling reagent and electron-coupling solution
-
Microplate reader (absorbance at 450-500 nm, reference wavelength at 630-690 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until the color change is apparent in the control wells.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Compound ID | Cell Line | IC₅₀ (µM) |
| THI-001 | A549 (Lung) | 8.5 |
| THI-001 | HCT-116 (Colon) | 6.2 |
| THI-001 | MCF-7 (Breast) | 11.3 |
| Doxorubicin | A549 (Lung) | 0.8 |
| Table 1: Representative cytotoxicity data for a hypothetical 5,6,7,8-tetrahydroindolizine derivative (THI-001). |
Elucidating the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next crucial phase is to determine its mechanism of action. Based on the structural homology to known anticancer agents, a primary hypothesis is the inhibition of tubulin polymerization. This leads to a cascade of downstream events, including cell cycle arrest and apoptosis.
Workflow for Mechanistic Studies
Caption: Logical workflow for anticancer evaluation.
Protocol 4.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Causality: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin. The assay utilizes a fluorescent reporter, DAPI, which preferentially binds to microtubules over free tubulin dimers, resulting in an increase in fluorescence intensity as polymerization proceeds.[7] An inhibitory compound will suppress this increase in fluorescence compared to a control.
Materials:
-
Purified tubulin (>99%, e.g., porcine brain tubulin)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (as a polymerization enhancer)
-
DAPI (fluorescent reporter)
-
Test compound and control inhibitors (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)
-
Temperature-controlled 96-well fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents on ice. Dilute the test compound to various concentrations in General Tubulin Buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the reaction components in the following order:
-
Buffer
-
Test compound/control
-
Tubulin protein
-
DAPI
-
GTP (to initiate the reaction)
-
-
Assay Execution: Immediately place the plate into the fluorometer pre-warmed to 37°C.
-
Data Acquisition: Measure fluorescence every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The polymerization curve typically shows a nucleation lag phase, a growth phase, and a steady-state plateau. Compare the curves of treated samples to the vehicle control. Inhibitors will show a reduced slope (Vmax) and a lower plateau. Calculate the percent inhibition at the endpoint relative to the control and determine the IC₅₀ for tubulin polymerization.
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Causality: Disruption of the mitotic spindle by tubulin inhibitors prevents cells from completing mitosis, causing them to accumulate in the G2/M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a population of cells, thereby revealing the distribution of cells across the different cycle phases. An increase in the G2/M population following treatment is a hallmark of antimitotic agents.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide, RNase A, and a detergent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.1 | 28.3 | 16.6 |
| THI-001 (IC₅₀) | 30.5 | 17.9 | 51.6 |
| THI-001 (2x IC₅₀) | 15.2 | 18.1 | 66.7 |
| Table 2: Representative cell cycle distribution data for A549 cells treated with a hypothetical tubulin inhibitor. |
Protocol 4.3: Apoptosis Detection by Western Blot
Causality: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. Western blotting allows for the detection and semi-quantification of key proteins involved in this cascade. A hallmark of this pathway is a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3). Activated Caspase-3 then cleaves substrates like PARP, a final step in the apoptotic cascade.[8][9]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., overnight at 4°C).
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the protein of interest to the loading control. Calculate the Bax/Bcl-2 ratio and the levels of cleaved Caspase-3 and cleaved PARP relative to the control. An increase in these markers confirms the induction of apoptosis.
Signaling Pathway Overview
The proposed mechanism of action for a cytotoxic 5,6,7,8-tetrahydroindolizine derivative involves a well-defined signaling cascade initiated by the disruption of microtubule dynamics.
Caption: Proposed signaling pathway for tetrahydroindolizine derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and preclinical evaluation of 5,6,7,8-tetrahydroindolizine derivatives as a novel class of anticancer agents. The described protocols offer a systematic approach to identify cytotoxic compounds and subsequently dissect their mechanism of action, focusing on the highly validated anticancer target, tubulin. A compound that demonstrates potent activity in these in vitro assays would be a strong candidate for further preclinical development, including pharmacokinetic studies and in vivo efficacy evaluation in xenograft models. The versatility of the tetrahydroindolizine scaffold also allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, paving the way for the development of next-generation antimitotic drugs.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Pineda, O., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]
-
Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]
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Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]
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Reddy, T. R., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters. Retrieved from [Link]
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Yang, S., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Guesdon, A., et al. (2013). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. PMC. Retrieved from [Link]
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Gussio, R., et al. (1996). Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
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El-Gohary, N. S. A., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. ResearchGate. Retrieved from [Link]
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ResearchGate. (2023). New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. Retrieved from [Link]
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Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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ResearchGate. (n.d.). Tubulin-β polymerization inhibition activity of selected target compounds with CA4. Retrieved from [Link]
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Cîrstea, C., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. Retrieved from [Link]
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Chen, Y-L., et al. (2006). Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. ResearchGate. Retrieved from [Link]
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Liu, W., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Retrieved from [Link]
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Mohareb, R. M., & Abdelaziz, M. A. (2013). Substituted 4,5,6,7-tetrahydroindoles and their fused derivatives. Synthesis and cytotoxic activity towards tumor and normal human cell lines. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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Taha, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Retrieved from [Link]
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Chizhov, A. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Retrieved from [Link]
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Wang, J., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). NIH. Retrieved from [Link]
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Functionalization of the 5,6,7,8-Tetrahydroindolizine Pyrrole Ring: A Guide for Researchers
The 5,6,7,8-tetrahydroindolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and three-dimensional structure make it an attractive core for the development of novel therapeutics. The ability to selectively functionalize the pyrrole ring of this scaffold is paramount for modulating its pharmacological profile and exploring structure-activity relationships (SAR). This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the key methods of functionalizing the 5,6,7,8-tetrahydroindolizine pyrrole ring.
Introduction to the Reactivity of the 5,6,7,8-Tetrahydroindolizine Pyrrole Ring
The pyrrole ring of the 5,6,7,8-tetrahydroindolizine system is electron-rich, making it susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized throughout the five-membered ring, significantly increasing its nucleophilicity compared to benzene. Theoretical and experimental studies have shown that electrophilic substitution preferentially occurs at the C1 and C3 positions of the indolizine core, with the C3 position being generally more reactive due to greater stabilization of the cationic intermediate. However, the regioselectivity can be influenced by steric hindrance and the nature of the electrophile and substituents already present on the ring. This guide will delve into the practical applications of this reactivity, providing protocols for controlled and selective functionalization.
I. Electrophilic Substitution Reactions
Electrophilic substitution is a cornerstone of pyrrole functionalization, allowing for the introduction of a wide variety of substituents. The Vilsmeier-Haack and Friedel-Crafts reactions are particularly effective for this purpose.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2] The resulting chloroiminium ion acts as the electrophile.[2]
Causality Behind Experimental Choices: The choice of DMF and POCl₃ is based on their ready availability and the high reactivity of the generated Vilsmeier reagent with electron-rich heterocycles like the tetrahydroindolizine pyrrole ring. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the electrophilic substitution. The aqueous workup is crucial for the hydrolysis of the intermediate iminium salt to the desired aldehyde.
Protocol: Vilsmeier-Haack Formylation of 5,6,7,8-Tetrahydroindolizine
Materials:
-
5,6,7,8-Tetrahydroindolizine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5,6,7,8-tetrahydroindolizine (1.0 equiv) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the cooled solution via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 3-formyl-5,6,7,8-tetrahydroindolizine.
Visualization of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation.
B. Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of acyl groups to the pyrrole ring, providing access to valuable ketone intermediates. The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst. For highly reactive substrates like pyrroles, milder Lewis acids or even catalyst-free conditions can sometimes be employed.
Causality Behind Experimental Choices: The choice of a milder Lewis acid, such as zinc chloride (ZnCl₂), or performing the reaction at lower temperatures is crucial to prevent polymerization and other side reactions that can occur with the electron-rich pyrrole ring. The use of an acyl halide as the acylating agent provides a highly reactive electrophile. The reaction is typically conducted in an inert solvent to ensure homogeneity and control the reaction rate.
Protocol: Friedel-Crafts Acylation of 5,6,7,8-Tetrahydroindolizine
Materials:
-
5,6,7,8-Tetrahydroindolizine
-
Acetyl chloride (or other acyl halide)
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equiv) and suspend it in anhydrous dichloromethane (10 volumes).
-
Addition of Reactants: Cool the suspension to 0 °C. In the dropping funnel, prepare a solution of 5,6,7,8-tetrahydroindolizine (1.0 equiv) and acetyl chloride (1.1 equiv) in anhydrous dichloromethane (5 volumes).
-
Reaction: Add the solution from the dropping funnel to the cooled suspension of zinc chloride dropwise over 30 minutes. After the addition, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired 3-acetyl-5,6,7,8-tetrahydroindolizine.
II. Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are powerful tools for the functionalization of the tetrahydroindolizine core.[3] These reactions typically require a pre-functionalized substrate, such as a halogenated tetrahydroindolizine.
A. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] Copper-free modifications of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]
Causality Behind Experimental Choices: The palladium catalyst is essential for the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond. The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and its transfer to the palladium center. In copper-free protocols, a suitable base and ligand system are employed to achieve the same outcome. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and the homocoupling of the alkyne.
Protocol: Copper-Free Sonogashira Coupling of 3-Bromo-8-oxo-5,6,7,8-tetrahydroindolizine
This protocol is adapted from a reported procedure for a similar substrate and represents a modern, efficient approach.[5]
Materials:
-
3-Bromo-8-oxo-5,6,7,8-tetrahydroindolizine
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine 3-bromo-8-oxo-5,6,7,8-tetrahydroindolizine (1.0 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), and anhydrous acetonitrile (10 volumes).
-
Addition of Reagents: Add triethylamine (1.5 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to obtain the desired 3-alkynyl-8-oxo-5,6,7,8-tetrahydroindolizine.
Visualization of the Sonogashira Coupling Catalytic Cycle:
Caption: Simplified catalytic cycle for Sonogashira coupling.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[6] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Causality Behind Experimental Choices: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being superior. A base is required to activate the organoboron reagent for transmetalation to the palladium center. The choice of solvent is also important and can influence the reaction rate and yield.
Protocol: Suzuki-Miyaura Coupling of a Brominated Tetrahydroindolizine Derivative
This protocol is a general procedure adaptable for a 3-bromo-5,6,7,8-tetrahydroindolizine substrate.
Materials:
-
3-Bromo-5,6,7,8-tetrahydroindolizine derivative
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water or Dioxane/Water solvent mixture
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the 3-bromo-5,6,7,8-tetrahydroindolizine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and water (or dioxane and water) to the flask, followed by the addition of Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydroindolizine derivative.
III. Cycloaddition Reactions
The pyrrole ring of the indolizine system can also participate in cycloaddition reactions, providing a powerful method for the construction of more complex, fused-ring systems.
A. [8π+2π] Cycloaddition
Indolizines can act as 8π components in [8π+2π] cycloaddition reactions with electron-deficient alkynes or alkenes, leading to the formation of cycl[3.2.2]azine derivatives.[7] This reaction significantly increases the molecular complexity in a single step.
Causality Behind Experimental Choices: The reaction is typically thermally promoted, requiring elevated temperatures to overcome the activation energy barrier. The choice of a highly electron-deficient dienophile, such as dimethyl acetylenedicarboxylate (DMAD), is crucial for a favorable reaction rate. The reaction is often carried out in a high-boiling, inert solvent.
Protocol: [8π+2π] Cycloaddition of 5,6,7,8-Tetrahydroindolizine
Materials:
-
5,6,7,8-Tetrahydroindolizine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene or xylene, anhydrous
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 5,6,7,8-tetrahydroindolizine (1.0 equiv) in anhydrous toluene (15 volumes).
-
Addition of Dienophile: Add dimethyl acetylenedicarboxylate (1.1 equiv) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the corresponding cycl[3.2.2]azine derivative.
Quantitative Data Summary
| Reaction Type | Reagents & Conditions | Typical Yields | Reference(s) |
| Vilsmeier-Haack | POCl₃, DMF, 0 °C to 70 °C | 60-90% | [1][2] |
| Friedel-Crafts | Acyl halide, ZnCl₂, DCM, 0 °C to RT | 50-80% | General protocol |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂, TEA, MeCN, 80 °C | 70-95% | [5] |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C | 65-95% | [6] |
| [8π+2π] Cycloaddition | DMAD, Toluene, reflux | 40-70% | [7] |
Conclusion
The functionalization of the 5,6,7,8-tetrahydroindolizine pyrrole ring is a rich and diverse field of study, offering numerous avenues for the synthesis of novel and potentially bioactive molecules. The methods outlined in this guide, from classic electrophilic substitutions to modern metal-catalyzed cross-couplings and cycloadditions, provide a robust toolkit for researchers in medicinal chemistry and drug discovery. By understanding the underlying principles and following these detailed protocols, scientists can effectively explore the chemical space around this important scaffold, paving the way for the development of next-generation therapeutics.
References
-
Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032–1037. [Link]
-
Hudson, C. E., & Tindall, J. S. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrolein and its utility in the synthesis of novel heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-194. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Kotha, S., & Misra, S. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules, 26(19), 5763. [Link]
-
Libretexts. (2021, December 27). 11.7: Heterocyclic Amines. Chemistry LibreTexts. [Link]
-
Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine. [Link]
-
Shestopalov, A. M., & Shestopalov, A. A. (2020). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 25(15), 3485. [Link]
-
Wikipedia. (2023, November 26). Vilsmeier–Haack reaction. [Link]
-
Wikipedia. (2023, December 16). Suzuki reaction. [Link]
-
Wikipedia. (2023, October 29). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Ananikov, V. P. (2015). Transition Metal-Catalyzed Cross-Coupling Reactions: A New Class of Reactions That Changed Organic Synthesis. Organometallics, 34(15), 3567–3580. [Link]
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of 5,6,7,8-tetrahydroindolizine
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroindolizine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The 5,6,7,8-tetrahydroindolizine core is a key structural motif in a variety of biologically active compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.
Section 1: Intramolecular Cyclization of Pyrrole Derivatives
One of the most common and direct approaches to the 5,6,7,8-tetrahydroindolizine core involves the intramolecular cyclization of a suitably functionalized pyrrole. A typical strategy is the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its derivatives to form 6,7-dihydroindolizin-8(5H)-one, a direct precursor.[1] This section addresses the common pitfalls of this approach.
Troubleshooting Guide
Question 1: I am observing a low yield of the desired 6,7-dihydroindolizin-8(5H)-one, with a significant amount of unreacted 4-(1H-pyrrol-1-yl)butanoic acid starting material. What is causing the incomplete reaction?
Possible Causes:
-
Insufficient Electrophilicity of the Carbonyl Group: The intramolecular acylation of the pyrrole ring is a Friedel-Crafts-type reaction. The electron-rich pyrrole nucleus attacks the carbonyl carbon of the butanoic acid side chain. If the carboxylic acid is not sufficiently activated, its electrophilicity will be too low for the reaction to proceed efficiently.
-
Inappropriate Cyclizing Agent: The choice of reagent to promote the cyclization is critical. Common reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) function by forming a mixed anhydride, which is a much more potent electrophile. If the chosen reagent is too weak or used in insufficient quantities, the activation will be incomplete.
-
Decomposition of Starting Material or Product: Pyrrole rings are sensitive to strongly acidic conditions and high temperatures. Prolonged reaction times or excessively harsh conditions can lead to polymerization or decomposition of the starting material or the desired product, reducing the overall yield.
Troubleshooting & Solutions:
-
Choice of Cyclizing Agent:
-
For Lab-Scale Synthesis: Eaton's reagent is often more effective and requires milder conditions than PPA. It is prepared by dissolving phosphorus pentoxide in methanesulfonic acid.
-
Alternative: Acyl Chloride Formation: A two-step approach can be employed. First, convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Then, in a separate step, perform the intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as AlCl₃ or SnCl₄ at low temperatures. This method avoids the high temperatures often required with PPA.
-
-
Reaction Conditions:
-
Temperature Control: When using PPA, maintain the temperature between 80-100 °C. Higher temperatures can lead to charring and decomposition. For the acyl chloride route, the cyclization step should be performed at a lower temperature, typically 0 °C to room temperature, to minimize side reactions.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid product degradation.
-
-
Purity of Reagents and Solvents:
-
Ensure that all solvents are anhydrous, as water can quench the activating reagents and hydrolyze intermediates. Use freshly opened or distilled solvents.
-
Experimental Protocol: Cyclization using the Acyl Chloride Method
| Step | Procedure |
| 1 | To a solution of 4-(1H-pyrrol-1-yl)butanoic acid (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF). |
| 2 | Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride). |
| 3 | In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous DCM at 0 °C. |
| 4 | Add the solution of the freshly prepared acyl chloride dropwise to the AlCl₃ suspension at 0 °C. |
| 5 | Stir the reaction mixture at 0 °C and monitor its progress by TLC. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. |
| 6 | Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. |
| 7 | Purify the crude product by column chromatography on silica gel to obtain 6,7-dihydroindolizin-8(5H)-one. |
Question 2: My reaction has produced an unexpected byproduct that is not the desired cyclized product. What could it be?
Possible Causes:
-
** intermolecular Reaction:** If the concentration of the starting material is too high, an intermolecular acylation reaction can occur between two molecules of the 4-(1H-pyrrol-1-yl)butanoic acid derivative, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization product.
-
Rearrangement or Isomerization: Under strongly acidic conditions, rearrangement of the alkyl chain or isomerization of the pyrrole ring can occur, although this is less common for this specific substrate.
-
Reaction at the Wrong Position: While acylation is expected at the C2 or C5 position of the pyrrole ring due to higher electron density, reaction at the C3 or C4 position can occur under certain conditions, leading to the formation of a different, more strained ring system.
Troubleshooting & Solutions:
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, perform the reaction under high dilution. This can be achieved by slowly adding a solution of the substrate to a larger volume of the cyclizing agent's solution over an extended period.
-
Careful Selection of Catalyst and Temperature: Use the mildest possible conditions that still afford a reasonable reaction rate. Lewis acid-catalyzed cyclization of the acyl chloride at low temperatures is often more selective and less prone to side reactions than high-temperature reactions with PPA.
-
Structural Analysis of Byproducts: Isolate the byproduct by chromatography and characterize it thoroughly using NMR, MS, and IR spectroscopy to determine its structure. This information will provide valuable insight into the competing reaction pathway and help in optimizing the reaction conditions to minimize its formation.
Visualizing the Reaction Pathway
The following diagram illustrates the desired intramolecular cyclization pathway versus a potential intermolecular side reaction.
Caption: Desired intramolecular vs. intermolecular side reaction.
Section 2: Rhodium-Catalyzed Hydroformylation Route
A domino protocol for synthesizing 6-methyl-5,6,7,8-tetrahydroindolizines involves the rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles. This reaction proceeds through the formation of a 4-(pyrrol-1-yl)butanal intermediate, which then undergoes in-situ intramolecular cyclization and hydrogenation.
Frequently Asked Questions (FAQs)
Question 3: In the rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrrole, I am observing the formation of two isomeric aldehyde intermediates. Why is this happening and how can I favor the desired linear aldehyde?
Answer: The hydroformylation of an alkene can result in the formation of both linear and branched aldehydes. In the case of N-(β-methallyl)pyrrole, the desired product for cyclization is the linear aldehyde, 4-(pyrrol-1-yl)-2-methylbutanal. The formation of the branched isomer, 2-(pyrrol-1-ylmethyl)-2-methylpropanal, is a common side reaction.
The ratio of these isomers, known as the n/iso ratio, is highly dependent on the catalyst system, particularly the phosphine ligands on the rhodium center, as well as the reaction conditions (temperature and pressure of CO/H₂).
-
Ligand Effects: Bulky phosphine ligands tend to favor the formation of the linear aldehyde by sterically disfavoring the transition state that leads to the branched product.
-
Reaction Conditions: Lower temperatures and higher CO partial pressures generally favor the formation of the linear aldehyde.
Troubleshooting:
-
Ligand Selection: If you are observing a high proportion of the branched isomer, consider switching to a more sterically demanding phosphine ligand, such as triphenylphosphine (PPh₃) or a bidentate phosphine ligand with a large natural bite angle.
-
Optimize Conditions: Systematically vary the temperature and pressure to find the optimal conditions for maximizing the n/iso ratio. Start with lower temperatures (e.g., 80-100 °C) and adjust the CO/H₂ pressure.
Question 4: My hydroformylation reaction is slow and gives a poor yield, with a significant amount of starting alkene recovered. What are the likely causes?
Answer: A slow or low-yielding hydroformylation reaction can be due to several factors:
-
Catalyst Deactivation: The rhodium catalyst can be sensitive to impurities, particularly oxygen and sulfur compounds. Ensure that all reagents and solvents are thoroughly deoxygenated and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Temperature or Pressure: Hydroformylation reactions typically require elevated temperatures and pressures to proceed at a reasonable rate. If the conditions are too mild, the reaction will be slow.
-
Poor Quality Catalyst Precursor: The quality of the rhodium precursor (e.g., Rh(acac)(CO)₂) is crucial. Use a high-purity precursor and handle it under inert conditions.
-
Substrate Inhibition: In some cases, the substrate or product can coordinate to the catalyst and inhibit its activity.
Troubleshooting:
-
Rigorous Inert Atmosphere Technique: Use Schlenk lines or a glovebox to handle all reagents and set up the reaction. Purge all solvents with an inert gas.
-
Increase Temperature and Pressure: Gradually increase the reaction temperature and pressure within safe limits for your equipment.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also increases costs. A typical loading is 0.1-1 mol%.
-
Use of a Co-solvent: The choice of solvent can influence the reaction rate and selectivity. Toluene is a common choice.
Section 3: Annulation of 2-Formylpiperidine
A single-step synthesis of the 5,6,7,8-tetrahydroindolizine core can be achieved through the annulation of 2-formylpiperidine with 1,3-dicarbonyl compounds.[2] This reaction is typically catalyzed by a secondary amine like pyrrolidine.
Troubleshooting Guide
Question 5: The annulation reaction between 2-formylpiperidine and my β-ketoester is giving a complex mixture of products instead of the desired tetrahydroindolizine. What are the potential side reactions?
Possible Causes:
-
Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions (an aldol reaction) under basic or acidic conditions. In this case, 2-formylpiperidine could react with itself, leading to undesired byproducts.
-
Knoevenagel Condensation as a Terminal Step: The initial step of the reaction is a Knoevenagel condensation between the β-ketoester and 2-formylpiperidine. If the subsequent intramolecular cyclization (a Michael addition) and dehydration do not proceed efficiently, the Knoevenagel adduct may be isolated as a major byproduct.
-
Formation of Enamine Intermediates: The pyrrolidine catalyst reacts with the β-ketoester to form an enamine, which is the active nucleophile. It also reacts with the 2-formylpiperidine to form an iminium ion. Competing reactions involving these intermediates can lead to a complex product mixture.
Troubleshooting & Solutions:
-
Control of Stoichiometry and Addition Rate: Ensure the stoichiometry of the reactants is carefully controlled. Sometimes, slow addition of one reactant to the other can minimize self-condensation.
-
Choice of Catalyst: The basicity and steric bulk of the amine catalyst can influence the reaction outcome. Pyrrolidine is commonly used, but other secondary amines like piperidine or morpholine could be trialed.
-
Use of a Dehydrating Agent: The reaction involves the loss of two molecules of water. Adding a dehydrating agent, such as molecular sieves (4 Å), can help to drive the reaction towards the desired product by removing water as it is formed.[2]
-
Temperature and Reaction Time: These reactions are often run at room temperature or with gentle heating. Monitor the reaction closely by TLC to determine the optimal reaction time and avoid the formation of degradation products.
References
-
Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032–1037. [Link]
-
Reddy, T. J., Le, T. N., & Beeler, A. B. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
Sources
Technical Support Center: Optimizing Rhodium-Catalyzed 5,6,7,8-Tetrahydroindolizine Synthesis
Welcome to the technical support center for the rhodium-catalyzed synthesis of 5,6,7,8-tetrahydroindolizines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve your reaction yields. Our advice is grounded in established mechanistic principles and practical laboratory experience.
Understanding the Core Reaction: A Mechanistic Overview
The rhodium-catalyzed synthesis of indolizine derivatives often proceeds through the formation of a rhodium carbenoid intermediate.[1][2] In a common pathway, a pyridotriazole serves as a carbene precursor. The rhodium catalyst facilitates the extrusion of nitrogen to form a rhodium-carbenoid species. This highly reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene, to construct the indolizine core. Subsequent reduction or isomerization steps can then lead to the desired 5,6,7,8-tetrahydroindolizine scaffold.
An alternative approach involves the rhodium(III)-catalyzed C-H activation and annulation of suitable precursors.[3][4] This method offers a different strategy for constructing the heterocyclic system and is also amenable to optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to guide you through the process of identifying and resolving issues that may be impacting your reaction outcomes.
Issue 1: Low to No Product Yield
Question: I am not observing any significant formation of my desired 5,6,7,8-tetrahydroindolizine product. What are the primary factors I should investigate?
Answer: A low or nonexistent yield is a common issue that can often be resolved by systematically evaluating several key reaction parameters.
1. Catalyst Activity and Integrity:
-
Catalyst Source and Age: Ensure your rhodium catalyst is from a reputable supplier and has been stored under appropriate conditions (e.g., under an inert atmosphere, protected from light). Older or improperly stored catalysts can exhibit reduced activity.
-
Catalyst Pre-activation: Some rhodium catalysts may require pre-activation. Consult the literature for the specific catalyst you are using to see if a pre-activation step is recommended.
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to an increase in side reactions. Conversely, too low of a catalyst loading may result in incomplete conversion. It is crucial to optimize the catalyst loading for your specific substrate.[5]
2. Reaction Conditions:
-
Inert Atmosphere: Rhodium-catalyzed reactions are often sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[6]
-
Solvent Purity: The presence of impurities in your solvent, particularly water or other protic species, can quench reactive intermediates and inhibit catalysis. Use anhydrous, high-purity solvents.
-
Temperature: The optimal reaction temperature is highly dependent on the specific catalyst and substrates. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or the formation of undesired byproducts. A systematic temperature screen is recommended.
3. Reagent Quality:
-
Substrate Purity: Impurities in your starting materials can interfere with the catalytic cycle. Ensure your substrates are of high purity before use.
-
Pyridotriazole Stability: If you are using a pyridotriazole as a carbene precursor, be aware that these compounds can be unstable. It is often best to use them freshly prepared or purified.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing a complex mixture of products, with my desired tetrahydroindolizine being a minor component. How can I improve the selectivity?
Answer: The formation of byproducts is often indicative of competing reaction pathways. Improving selectivity requires a careful examination of the reaction conditions and the nature of your substrates.
1. Common Side Reactions:
-
Homocoupling: In some cases, the rhodium carbenoid can react with itself, leading to homocoupled byproducts. This can sometimes be suppressed by slowly adding the carbene precursor to the reaction mixture.
-
Solvent Insertion: Highly reactive carbenoids can sometimes insert into C-H bonds of the solvent. Consider using a less reactive solvent if this is suspected.
-
Isomerization: Depending on the substrate, undesired isomerization reactions can occur.
2. Strategies for Improving Selectivity:
-
Ligand Modification: The choice of ligand on the rhodium catalyst can have a profound impact on selectivity.[7][8] Experimenting with different ligands (e.g., varying steric bulk or electronic properties) can help to steer the reaction towards the desired product. For instance, bulkier ligands can sometimes disfavor undesired reaction pathways.[2]
-
Additive Effects: The addition of certain salts or other additives can influence the course of the reaction. For example, some reactions benefit from the inclusion of a Lewis acid or a specific counterion.[9]
-
Concentration: The concentration of your reactants can also play a role. More dilute conditions can sometimes disfavor bimolecular side reactions like homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which rhodium catalyst is best for my 5,6,7,8-tetrahydroindolizine synthesis?
A1: The optimal rhodium catalyst is highly substrate-dependent. Commonly used and effective catalysts include dirhodium(II) carboxylates such as rhodium(II) acetate (Rh₂(OAc)₄) and rhodium(II) pivalate (Rh₂(piv)₄).[2] For C-H activation pathways, Rh(III) catalysts like [Cp*RhCl₂]₂ are often employed.[3] It is recommended to screen a small panel of catalysts to identify the most effective one for your specific transformation.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent can significantly impact reaction efficiency and selectivity. Common solvents for rhodium-catalyzed reactions include dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, and tetrahydrofuran (THF).[10][11] The ideal solvent should be inert to the reaction conditions and effectively solubilize your substrates and catalyst. Anhydrous, degassed solvents are essential for reproducible results.
Q3: My starting material is not fully consumed, even after extended reaction times. What can I do?
A3: Incomplete conversion can be due to several factors. First, verify the activity of your catalyst as discussed in the troubleshooting section. If the catalyst is active, consider incrementally increasing the reaction temperature. You can also try increasing the catalyst loading. In some cases, slow decomposition of the catalyst over time can lead to a stalled reaction. If this is suspected, a second addition of the catalyst midway through the reaction might be beneficial.
Q4: Can I use this methodology for a wide range of substituted precursors?
A4: The substrate scope of rhodium-catalyzed indolizine synthesis is generally broad, but limitations can exist.[10][12] Electron-donating or withdrawing groups on your substrates can influence their reactivity. Sterically hindered substrates may also react more slowly or require more forcing conditions. It is advisable to consult the literature for examples with similar substitution patterns to your target molecule to gauge the feasibility of the reaction.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Synthesis of a 5,6,7,8-Tetrahydroindolizine Derivative
-
To an oven-dried reaction vessel, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the anhydrous, degassed solvent (e.g., DCM or toluene) via syringe.
-
Add the alkyne or alkene substrate (1.2-1.5 equivalents).
-
In a separate vessel, dissolve the pyridotriazole precursor (1.0 equivalent) in the reaction solvent.
-
Slowly add the pyridotriazole solution to the reaction mixture via a syringe pump over several hours.
-
Stir the reaction at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydroindolizine.
Data Presentation
| Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Rh₂(OAc)₄ | None | Toluene | 60 | 57-85 | [1] |
| [RhCp*Cl₂]₂ | AgSbF₆ | DCM | 120 | Varies | [10] |
| Rh₂(Piv)₄ | None | Toluene | 120 | 85 | [2] |
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for rhodium-catalyzed indolizine synthesis.
References
- Bergman, J., & Sand, P. (2007). Rhodium-Catalyzed Synthesis of Indolizines and Imidazopyridines. Synfacts, 2007(09), 0936.
- Kim, J., et al. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Organic Letters, 19(20), 5677–5680.
- Roy, S. A. (2022).
- Castedo, L., et al. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1334.
- Reddy, R. P., et al. (2020). Synthesis of Indoline Fused 1,3‐Diazepines via C−H Activation‐Initiated Cascade Reactions of Indolin‐1‐yl(aryl)methanimines with Pyridotriazoles as Safe Carbene Precursors.
- Castedo, L., et al. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1334.
- Reddy, R. P., et al. (2016). Rhodium catalyzed diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. Organic & Biomolecular Chemistry, 14(38), 8953-8957.
- Espino, C. G., & Du Bois, J. (2001). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis.
- Han, B., et al. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. The Journal of Organic Chemistry, 87(15), 9948–9960.
- Reddy, R. P., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567.
- Zhou, Y., & Liu, Z. (2024). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. The Journal of Organic Chemistry, 89(2), 1163–1174.
- Huang, J., et al. (2024). Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. Chinese Journal of Chemistry.
- Davies, H. M. L. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory University.
- Yuan, C., et al. (2018). Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives.
- Jiao, H., et al. (2017). Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic?. Catalysis Science & Technology, 7(6), 1478-1487.
- Blakey, S. B., et al. (2018).
- Reddy, R. P., et al. (2018). Tandem 1,2-Sulfur Migration and (Aza)-Diels-Alder Reaction of β-Thio-α-Diazoimines: Rhodium Catalyzed Synthesis of (Fused)-Polyhydropyridines, and Cyclohexenes. The Journal of Organic Chemistry, 83(15), 8046–8057.
- Kim, J., et al. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Organic Letters, 19(20), 5677–5680.
- Rawat, M., et al. (2025). BF3·OEt2 Promoted 1,6‐Conjugate Addition of para‐Quinone Methides: A Regioselective Approach to Diarylmethyl‐Substituted Carbo‐ and Heterocycles. Chemistry – An Asian Journal.
- Reddy, R. P., et al. (2015). Facile one-pot synthesis of 2,3-dihydro-1H-indolizinium derivatives by rhodium(iii)-catalyzed intramolecular oxidative annulation via C–H activation. Organic & Biomolecular Chemistry, 13(27), 7438-7442.
- Teodoro, B. V. M., Correia, J. T. M., & Coelho, F. (2015). Selective Hydrogenation of Indolizines: An Expeditious Approach to Derive Tetrahydroindolizines and Indolizidines from Morita—Baylis—Hillman Adducts. The Journal of Organic Chemistry, 80(3), 1693–1702.
- Zhou, Y., & Liu, Z. (2024). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. The Journal of Organic Chemistry, 89(2), 1163–1174.
- Wang, D., et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 9596–9691.
- Dinsmore, A., Mandy, K., & Michael, J. P. (2006). Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry, 4(6), 1032–1037.
- Wang, Y., et al. (2019). Synthesis of Indole-Fused Polycyclics via Rhodium-Catalyzed Undirected C-H Activation/Alkene Insertion. Organic Letters, 21(16), 6320–6324.
- BenchChem. (2025).
- Tanaka, K., et al. (2006). Rhodium-Catalyzed Alkyne Cyclotrimerization Strategies for C-Aryl Glycoside Synthesis. Journal of the American Chemical Society, 128(37), 12051–12057.
- PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine.
- He, C., et al. (2025). Synthesis, Characterization, and Catalytic Activity of Heteroleptic Rhodium Complex for C–N Couplings. Inorganica Chimica Acta.
- Clarke, M. L., et al. (2017). A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation.
- Hartwig, J. F., et al. (2005). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 127(44), 15506–15514.
- Wang, J., et al. (2018). Iron(III)-Catalyzed Asymmetric Synthesis of Tetrahydroindolizines. Synfacts, 14(12), 1242.
- Wang, Y., et al. (2023). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 21(25), 5228-5232.
- Gualandi, A., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(16), 4949.
- Liu, Y., et al. (2017). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes.
- Dongbing, Z., Zhuangzhi, S., & Glorius, F. (2014). ChemInform Abstract: Indole Synthesis by Rhodium(III)‐Catalyzed Hydrazine‐Directed C—H Activation: Redox‐Neutral and Traceless by N—N Bond Cleavage. ChemInform, 45(29).
- Aceschem. (n.d.). CAS 13618-88-7 | 5,6,7,8-tetrahydroindolizine.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Rhodium catalyzed diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one-pot synthesis of 2,3-dihydro-1H-indolizinium derivatives by rhodium(iii)-catalyzed intramolecular oxidative annulation via C–H activation: application to ficuseptine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. | Semantic Scholar [semanticscholar.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 5,6,7,8-Tetrahydroindolizine
Welcome to the technical support center for the purification of 5,6,7,8-tetrahydroindolizine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical column chromatography purification step. As a nitrogen-containing heterocyclic compound, 5,6,7,8-tetrahydroindolizine (C₈H₁₁N) presents unique purification challenges, primarily due to the basicity of its nitrogen atom.[1][2] This guide provides in-depth, field-tested solutions and foundational knowledge to help you achieve optimal purity and yield.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles the most frequent and frustrating problems encountered during the column chromatography of 5,6,7,8-tetrahydroindolizine. Each issue is broken down by cause and solution, providing a clear path to resolution.
Question 1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation and mixed fractions. What's happening?
Answer:
This is the most common issue for basic compounds like 5,6,7,8-tetrahydroindolizine.
-
Primary Cause: Interaction with Acidic Silica Gel. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in your tetrahydroindolizine can form strong hydrogen bonds or acid-base interactions with these sites. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in significant tailing or streaking. In severe cases, this can lead to irreversible adsorption.[3][4]
-
Recommended Solutions:
-
Mobile Phase Modification (First-Line Approach): The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase (eluent).[3][5]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, dramatically improving peak shape.
-
Ammonia in Methanol: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your mobile phase, which is particularly effective for highly basic compounds.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.[3]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel. Neutral or basic alumina will not have the acidic sites that cause tailing with basic compounds.
-
Deactivated Silica Gel: You can purchase commercially prepared "deactivated" silica gel or prepare it by treating standard silica gel with a base.[6]
-
-
Question 2: I'm getting very low or zero recovery of my compound from the column. Where did it go?
Answer:
Low recovery is a critical issue that can stem from several factors, often related to the compound's stability.
-
Possible Cause 1: Irreversible Adsorption. As mentioned in the previous point, strong interaction with acidic silica gel can lead to your compound never eluting from the column.[3] This is especially likely if you did not use a basic modifier in your eluent.
-
Possible Cause 2: On-Column Decomposition. The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[4][6] Some heterocyclic structures can be unstable under these conditions.
-
Recommended Solutions & Diagnostic Protocol:
-
Perform a Silica Stability Test (2D TLC): Before running a column, it is crucial to determine if your compound is stable on silica.[6][7]
-
Spot your crude reaction mixture in one corner of a square TLC plate.
-
Run the plate in a suitable eluent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same eluent system.
-
Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If you see new spots that are not on this diagonal, it indicates your compound is decomposing on the silica plate.[7]
-
-
Methanol Purge: If you suspect your compound is stuck on the column, you can try to wash the column with a very polar solvent like 100% methanol or a methanol/dichloromethane mixture. This "methanol purge" will strip most compounds off the silica.[7]
-
Switch to a Non-Acidic Stationary Phase: If the 2D TLC test shows decomposition, you must avoid silica gel. Use neutral alumina or consider reversed-phase chromatography (C18 silica) as an alternative.[3]
-
Question 3: My desired compound is co-eluting with an impurity. How can I improve the separation (resolution)?
Answer:
Achieving good resolution is the primary goal of chromatography. Co-elution means the chosen conditions are not selective enough.
-
Cause: Inappropriate Solvent System Polarity. The polarity of your mobile phase is not optimized to differentiate between your product and the impurity. They have similar affinities for the stationary phase in that specific eluent.[3]
-
Recommended Solutions:
-
Systematic TLC Analysis: Do not rely on a single solvent system. Test a variety of solvent combinations with different polarities and chemical properties. A good starting point is a non-polar solvent like Hexanes or Heptane mixed with a more polar solvent like Ethyl Acetate. If that fails, try other polar solvents like Dichloromethane (DCM) or ethers (Et₂O, MTBE).
-
Optimize the Solvent Ratio: Once you find a solvent system that shows some separation, fine-tune the ratio. An ideal separation on a TLC plate will have the target compound with a Retention Factor (Rf) of approximately 0.3-0.4.[5]
-
Consider Gradient Elution: If your product and impurity have significantly different polarities, a gradient elution may be far more effective than an isocratic (constant solvent ratio) elution. Starting with a low polarity and gradually increasing it can sharpen peaks and improve separation between early and late-eluting compounds.[8][9]
-
Workflow for Troubleshooting Poor Separation
The following diagram illustrates a logical workflow for diagnosing and solving separation issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Regioselective Functionalization of 5,6,7,8-Tetrahydroindolizine
Welcome to the technical support center for the regioselective functionalization of 5,6,7,8-tetrahydroindolizine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. The 5,6,7,8-tetrahydroindolizine core is a key structural motif in numerous biologically active compounds, making its precise functionalization a critical step in the discovery of novel therapeutics.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these molecules. Our aim is to equip you with the knowledge to overcome experimental hurdles and achieve your desired regiochemical outcomes.
Understanding the Reactivity of the 5,6,7,8-Tetrahydroindolizine Core
The regioselectivity of functionalization reactions on the 5,6,7,8-tetrahydroindolizine scaffold is governed by the electronic properties of the fused pyrrole and piperidine rings. The pyrrole ring is electron-rich and thus highly susceptible to electrophilic attack. The positions on the pyrrole ring (C1, C2, and C3) are generally more reactive than those on the saturated piperidine ring (C5, C6, C7, and C8).
Within the pyrrole ring, electrophilic substitution typically favors the C3 position, and if C3 is blocked, the C1 position becomes the next most likely site of reaction.[1] The nitrogen bridgehead further influences the electron distribution, making a nuanced understanding of steric and electronic effects crucial for predicting and controlling regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the regioselective functionalization of 5,6,7,8-tetrahydroindolizine.
Problem 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack Formylation)
Symptoms:
-
A mixture of C1, C2, and C3-substituted isomers is obtained.
-
Low yield of the desired regioisomer.
-
Complex NMR spectra that are difficult to interpret.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Reactivity of the Pyrrole Ring | The electron-rich nature of the pyrrole ring can lead to low selectivity under harsh reaction conditions. | 1. Lower the Reaction Temperature: Start at a lower temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction to find the optimal temperature that favors the desired isomer. 2. Use a Milder Lewis Acid: For Friedel-Crafts reactions, switch from strong Lewis acids like AlCl₃ to milder ones such as ZnCl₂, FeCl₃, or SnCl₄.[3] 3. Slow Addition of Reagents: Add the electrophile dropwise to maintain a low concentration and minimize side reactions. |
| Steric Hindrance | Bulky substituents on the tetrahydroindolizine core or the electrophile can influence the site of attack. | 1. Choose a Less Bulky Electrophile: If possible, use a smaller acylating or formylating agent. 2. Consider the Substrate's Steric Profile: If the substrate is sterically hindered near the desired position, a different synthetic route may be necessary. |
| Solvent Effects | The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby affecting regioselectivity. | 1. Screen Different Solvents: Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, MeCN, nitrobenzene). |
Experimental Protocol: Optimization of a Friedel-Crafts Acylation
-
Initial Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the 5,6,7,8-tetrahydroindolizine substrate in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature remains below -70 °C.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 eq.) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with ice-cold water and extract the product with an organic solvent.
-
Analysis: Analyze the crude product by ¹H NMR to determine the isomeric ratio. If selectivity is poor, repeat the reaction at a higher temperature (e.g., -40 °C, 0 °C, or room temperature) or with a different Lewis acid.
Problem 2: Difficulty in Achieving Functionalization on the Piperidine Ring (C5-C8)
Symptoms:
-
Exclusive functionalization of the pyrrole ring.
-
Decomposition of the starting material under forcing conditions.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Lower Reactivity of the Saturated Ring | The sp³-hybridized carbons of the piperidine ring are not susceptible to electrophilic aromatic substitution. | 1. Directed Lithiation: Employ a directing group on the nitrogen atom to facilitate lithiation at a specific position on the piperidine ring, followed by quenching with an electrophile.[4] 2. C-H Activation Strategies: Utilize transition-metal-catalyzed C-H activation with a suitable directing group to achieve functionalization at C5, C6, C7, or C8.[5] |
Workflow for Directed C-H Functionalization
Caption: A general workflow for the C-H functionalization of the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the C1 position of 5,6,7,8-tetrahydroindolizine?
A1: Direct functionalization at the C1 position can be challenging due to the higher reactivity of the C3 position. One strategy is to first block the C3 position with a removable protecting group. For example, you can perform a Vilsmeier-Haack reaction to introduce a formyl group at C3, then carry out the desired functionalization at C1, and finally remove the formyl group.
Q2: What are the best analytical techniques to confirm the regiochemistry of my product?
A2: A combination of NMR techniques is essential for unambiguous structure determination.[6][7]
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons can provide initial clues.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrrole ring are sensitive to the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. HMBC is particularly useful for identifying long-range correlations between protons and carbons, which can definitively establish the position of a substituent.
-
NOESY/ROESY: These can help determine the spatial proximity of protons, which can be useful for confirming regiochemistry, especially in sterically crowded molecules.
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides the most definitive structural proof.[4]
Q3: I am attempting a metal-catalyzed cross-coupling reaction on a halogenated 5,6,7,8-tetrahydroindolizine, but I'm getting low yields. What can I do?
A3: Low yields in cross-coupling reactions can be due to several factors.
-
Catalyst and Ligand Choice: The choice of metal catalyst (e.g., Palladium, Copper) and ligand is critical.[8] A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary.
-
Base and Solvent: The base and solvent system can significantly impact the reaction outcome. Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases, as well as a range of solvents.
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature for the specific catalytic system.
-
Purity of Reagents: Use high-purity starting materials, catalysts, and solvents, as impurities can poison the catalyst.
Decision Tree for Troubleshooting Cross-Coupling Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability of 5,6,7,8-tetrahydroindolizine under acidic and basic conditions
Technical Support Center: 5,6,7,8-Tetrahydroindolizine
A Guide to Chemical Stability for Research and Development
Welcome to the technical support center for researchers working with the 5,6,7,8-tetrahydroindolizine scaffold. As a privileged structure in medicinal chemistry and a core component of numerous biologically active compounds, understanding its chemical stability is paramount to successful synthesis, purification, and formulation.[1][2] This guide, structured in a question-and-answer format, provides in-depth insights and troubleshooting advice based on fundamental chemical principles and established practices in heterocyclic chemistry.
Part 1: Frequently Asked Questions - Core Stability Profile
This section addresses the most common initial questions regarding the handling and stability of the 5,6,7,8-tetrahydroindolizine core.
Q1: What is the fundamental chemical nature of 5,6,7,8-tetrahydroindolizine and how does it influence its stability?
A: The 5,6,7,8-tetrahydroindolizine core is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. It is composed of a pyrrole ring fused to a piperidine ring. Unlike its fully aromatic counterpart, indolizine, the piperidine ring in this scaffold is saturated. This structural feature is critical to its reactivity. The bridgehead nitrogen atom (N-4) is not part of an aromatic system; instead, it behaves as a tertiary amine. Consequently, this nitrogen is basic and readily participates in acid-base chemistry, making it the most reactive site under acidic conditions. The pyrrole ring, while aromatic, retains its susceptibility to degradation under harsh acidic conditions. In contrast, the parent aromatic indolizine is known to be unstable under ambient conditions, whereas the stability of the tetrahydro- derivative is significantly different due to the saturated ring.[3]
Q2: I am new to working with this scaffold. Is it more sensitive to acidic or basic conditions?
A: Generally, the 5,6,7,8-tetrahydroindolizine core is significantly more sensitive to acidic conditions than to basic conditions. The basicity of the bridgehead nitrogen makes it a prime target for protonation. This event can lead to a cascade of issues, including increased polarity, unexpected solubility changes, and, under harsher conditions, potential degradation of the entire scaffold. While it is not immune to degradation under strong basic conditions, it tolerates a wider range of common bases used in organic synthesis.
Q3: How do substituents on the pyrrole or piperidine ring affect the overall stability?
A: Substituents can have a profound impact on stability:
-
Electron-Withdrawing Groups (EWGs) on the pyrrole ring (e.g., esters, ketones, nitro groups) can decrease the electron density of the ring, making it less susceptible to electrophilic attack and acid-catalyzed polymerization. However, they can increase the acidity of protons on the piperidine ring, making them more susceptible to deprotonation by strong bases.
-
Electron-Donating Groups (EDGs) on the pyrrole ring (e.g., alkyl, alkoxy groups) increase the ring's electron density, making it more vulnerable to degradation under strong acidic conditions.
-
Substituents on the Piperidine Ring: These primarily introduce steric effects that can influence the accessibility of the bridgehead nitrogen to reagents. Their electronic effects on the core's stability are generally less pronounced than those on the pyrrole ring.
Part 2: Troubleshooting Guide - Experimental Scenarios
This section provides solutions to specific problems you may encounter during your experiments.
Scenario A: Acidic Conditions
Q4: My reaction mixture turned dark brown and my TLC plate shows a streak from the baseline after stirring my 5,6,7,8-tetrahydroindolizine derivative in acidic methanol. What is likely happening?
A: This is a classic sign of acid-catalyzed degradation, likely involving the pyrrole ring.
-
Causality: The bridgehead nitrogen is first protonated by the acid, forming a tetrahydroindolizinium salt. This enhances the electron-withdrawing nature of the piperidine portion of the scaffold, but more importantly, strong acids can catalyze the polymerization or decomposition of the sensitive pyrrole ring. Pyrroles are known to be unstable in the presence of strong, non-nucleophilic acids, leading to the formation of complex, often insoluble, polymeric materials, which appear as dark tars or streaks on a TLC plate.
-
Troubleshooting Steps:
-
Reduce Acidity: If possible, use a weaker acid or a buffered system. For reactions like acetal deprotection, consider milder reagents such as pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids like HCl.
-
Lower Temperature: Perform the reaction at 0 °C or below to minimize the rate of degradation.
-
Use a Scavenger: If the reaction generates electrophilic species, consider adding a scavenger to prevent side reactions with the pyrrole ring.
-
Protect the Nitrogen: In multi-step syntheses, temporarily protecting the bridgehead nitrogen is not feasible. The focus must be on controlling the reaction conditions.
-
Q5: I am attempting to remove a Boc protecting group from a substituent using TFA, but my yield of the desired product is very low, and I isolate multiple unidentifiable byproducts. What is the degradation pathway?
A: You are likely observing scaffold degradation initiated by the strong acid (TFA).
-
Plausible Mechanism: The primary issue is the protonation of the bridgehead nitrogen. While this is a reversible equilibrium, the high concentration of strong acid can lead to irreversible downstream reactions. The resulting quaternary ammonium-like structure may undergo ring-opening or rearrangement, especially if there are neighboring functional groups that can participate. The diagram below illustrates the initial and most critical step.
Caption: Initial protonation of the bridgehead nitrogen under acidic conditions.
-
Troubleshooting Steps:
-
Alternative Deprotection: Switch to non-acidic or milder acidic deprotection methods if possible. For example, if removing a Cbz group, use catalytic hydrogenation (H₂, Pd/C).
-
Stoichiometric Acid: Instead of using TFA as a solvent, use a stoichiometric amount (e.g., 1.1-2.0 equivalents) of a weaker acid like toluenesulfonic acid (TsOH) in a non-protic solvent.
-
Scavenge Cations: For Boc deprotection, the generated tert-butyl cation is a powerful electrophile. Add a scavenger like triethylsilane (TES) or anisole to trap it before it can react with your electron-rich pyrrole ring.
-
Scenario B: Basic Conditions
Q6: Is the 5,6,7,8-tetrahydroindolizine core stable to common inorganic and organic bases?
A: Yes, for the most part. The scaffold is generally stable to a wide range of bases commonly used in synthesis.
-
Stable: It is typically stable to bases like triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and even moderate concentrations of aqueous sodium hydroxide (NaOH) at room temperature. These are suitable for reactions such as acylations, alkylations, and saponifications of ester groups on substituents.
-
Use with Caution: Very strong, non-nucleophilic bases like lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium hydride (NaH) should be used with caution. These bases have the potential to deprotonate the C-H bonds alpha to the bridgehead nitrogen (at the C-5 and C-8 positions), which could lead to undesired rearrangements or elimination reactions, depending on the substitution pattern and reaction conditions.
Q7: I treated my derivative with LDA at low temperature to deprotonate a substituent, but my workup shows a new, isomeric product. What might have happened?
A: You may have inadvertently deprotonated the piperidine ring at the C-5 or C-8 position, leading to the formation of an enamine or a related rearranged product.
-
Causality: The protons at C-5 and C-8 are adjacent to the tertiary amine and are therefore weakly acidic. A powerful base like LDA can abstract one of these protons, especially at elevated temperatures or with prolonged reaction times. The resulting anion can then react or rearrange.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction is maintained at the intended low temperature (e.g., -78 °C). Do not let it warm up prematurely.
-
Choose a More Selective Base: Consider if a different base could achieve the desired transformation without affecting the core. For example, if deprotonating a ketone, a base like KHMDS might offer different selectivity.
-
Directed Lithiation: If your molecule has a directing group (e.g., a carbonyl or amide on the pyrrole ring), it may be possible to achieve selective deprotonation at a different site. Analyze your structure for such possibilities.
-
Part 3: Protocols for Stability Assessment (Forced Degradation)
For drug development professionals, performing forced degradation studies is essential.[4][5] These protocols provide a standardized framework for assessing the stability of your specific 5,6,7,8-tetrahydroindolizine derivative. The goal is to achieve 5-20% degradation to identify potential degradants.[5]
Protocol 1: Acidic Stress Testing
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Conditions:
-
Mild Acid: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Strong Acid: To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.
-
-
Incubation: Heat the solutions at 60 °C.[6] Monitor the reaction by taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching & Analysis: Before analysis, neutralize each aliquot with an equivalent amount of NaOH solution (e.g., neutralize the 0.1 M HCl sample with 0.1 M NaOH).
-
Analysis: Analyze the neutralized samples by HPLC-UV and LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any degradation products.
Protocol 2: Basic Stress Testing
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of your compound as described above.
-
Basic Conditions:
-
Mild Base: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Strong Base: To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.
-
-
Incubation: Heat the solutions at 60 °C, monitoring at the same time points as the acid study.
-
Quenching & Analysis: Neutralize each aliquot with an equivalent amount of HCl solution before analysis.
-
Analysis: Analyze by HPLC-UV and LC-MS as described for the acidic study.
Analytical Workflow
Caption: A typical analytical workflow for monitoring stability studies.
Part 4: Data Summary & Interpretation
The following table summarizes the expected stability of the unsubstituted 5,6,7,8-tetrahydroindolizine core under various conditions. This should be used as a general guideline; substitution will alter the stability profile.
| Condition | Reagent Example | Expected Stability | Key Considerations & Potential Degradation Pathway |
| Strong Acid | >1 M HCl, H₂SO₄; neat TFA | Highly Unstable | Rapid protonation of bridgehead N. High risk of pyrrole ring polymerization/decomposition.[7] |
| Moderate Acid | 0.1 M HCl; TsOH | Low to Moderate | Forms soluble salt. Degradation is time and temperature-dependent. |
| Weak Acid | Acetic Acid; PPTS | Generally Stable | Protonation is minimal. Suitable for many acid-catalyzed reactions. |
| Aqueous Base | 0.1 M - 1.0 M NaOH | Generally Stable | Tolerates moderate basic conditions at room temperature. |
| Organic Base | TEA, DIPEA, K₂CO₃ | Highly Stable | Excellent stability. These are preferred bases for reactions. |
| Strong Organometallic Base | n-BuLi, LDA | Use with Caution | Potential for deprotonation at C-5 or C-8, leading to side reactions. |
References
-
ResearchGate. Synthesis of indolizines derivatives. Available from: [Link]
-
Organic Letters. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Available from: [Link]
-
ResearchGate. Acid catalyzed dithicarbomation of indolizine. Available from: [Link]
-
ResearchGate. A few biologically important indolizine derivatives. Available from: [Link]
-
PubMed Central. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indolizines. Available from: [Link]
-
PubMed. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Available from: [Link]
-
PubMed. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Available from: [Link]
-
The Journal of Organic Chemistry. Novel synthesis of 5,6,7,8-tetrahydroindolizines. Available from: [Link]
-
Organic Letters. Single-Pot Reaction of Novel Fused Indolizine Derivatives. Available from: [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]
-
The Journal of Organic Chemistry. Novel synthesis of 5,6,7,8-tetrahydroindolizines. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of indolizines and their π-expanded analogues. Available from: [Link]
-
ACS Publications. One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
ResearchGate. (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
PubMed Central. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Available from: [Link]
-
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]
-
PubChem. 5,6,7,8-Tetrahydroindolizine. Available from: [Link]
-
ResearchGate. Degradation Pathways | Request PDF. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available from: [Link]
-
ArtMolecule. Impurities and Degradation products. Available from: [Link]
-
ResearchGate. Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. Available from: [Link]
-
MDPI. Metabolite Fingerprinting Using 1H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available from: [Link]
-
Beilstein Journals. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available from: [Link]
-
National Institutes of Health. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available from: [Link]
-
FAO AGRIS. Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
ResearchGate. Synthesis of 1,4,5,6,7,8-hexahydroquinolin-5-one derivatives under solvent-free conditions without using any catalysts | Request PDF. Available from: [Link]
Sources
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- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
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- 7. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
Technical Support Center: Strategies for Derivatizing the 5,6,7,8-Tetrahydroindolizine Scaffold
Welcome to the technical support guide for navigating the complexities of 5,6,7,8-tetrahydroindolizine derivatization. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique electronic and structural properties of the tetrahydroindolizine core present distinct challenges compared to its fully aromatic counterpart, indolizine. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome low reactivity and achieve your synthetic goals.
Frequently Asked Questions (FAQs): Understanding the Reactivity of 5,6,7,8-Tetrahydroindolizine
This section addresses fundamental questions about the chemical behavior of the tetrahydroindolizine ring system. A solid understanding of these principles is the first step toward successful derivatization.
Q1: Why is the 5,6,7,8-tetrahydroindolizine core less reactive in electrophilic substitutions than indolizine?
A1: The difference in reactivity stems primarily from aromaticity and electron distribution. The parent indolizine is a 10-π electron aromatic system, making it highly electron-rich and susceptible to electrophilic attack. In contrast, the 5,6,7,8-tetrahydroindolizine scaffold is a hybrid system. It consists of an electron-rich pyrrole ring fused to a saturated, non-aromatic piperidine ring. While the pyrrole moiety is still reactive, the overall aromaticity of the bicyclic system is lost. The saturated piperidine ring, while being an electron-donating alkyl substituent, does not contribute to a delocalized π-system, resulting in a lower overall nucleophilicity compared to the fully aromatic indolizine.
Q2: What are the most probable sites for electrophilic attack on the 5,6,7,8-tetrahydroindolizine ring?
A2: Electrophilic substitution will overwhelmingly favor the electron-rich pyrrole portion of the molecule. Based on the known reactivity of pyrrole, the C1 and C3 positions are the most nucleophilic. The precise regioselectivity can be influenced by the steric bulk of the electrophile and the reaction conditions. The C3 position is often kinetically favored for formylation reactions like the Vilsmeier-Haack reaction[1]. The saturated piperidine ring (positions C5, C6, C7, and C8) is composed of sp³-hybridized carbons and is generally inert to electrophilic attack under standard conditions.
Q3: What are the primary challenges when attempting to functionalize the saturated piperidine portion of the scaffold?
A3: The primary challenge is the inherent inertness of the aliphatic C-H bonds in the piperidine ring. These bonds are strong and non-polar, requiring harsh conditions or specialized catalytic systems to functionalize. Recent advances in C-H activation and functionalization offer promising, albeit complex, routes to modify this part of the molecule.[2][3][4][5][6] These methods often involve transition-metal catalysts (e.g., Rhodium, Palladium) that can selectively activate a specific C-H bond, typically adjacent to the nitrogen atom (the α-position).[5][6]
Troubleshooting Guide: Overcoming Common Derivatization Hurdles
This section is structured as a series of common experimental problems followed by detailed causal analysis and actionable solutions.
Issue 1: Failed or Low-Yield Vilsmeier-Haack Formylation
"I am trying to introduce a formyl group onto the pyrrole ring using DMF and POCl₃, but I am observing no product or very low conversion of my starting material."
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[7][8][9] However, the attenuated reactivity of the tetrahydroindolizine core can lead to failure under standard conditions.
-
Insufficient Substrate Nucleophilicity: The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile and requires a highly activated aromatic system for efficient reaction.[10][11] The tetrahydroindolizine ring may not be electron-rich enough for the reaction to proceed at low temperatures.
-
Solution: Increase the reaction temperature. While many Vilsmeier reactions are run at 0 °C to room temperature, sluggish substrates often require heating. Monitor the reaction carefully by TLC, as decomposition can occur at elevated temperatures.
-
-
Reagent Stoichiometry and Quality: The quality of both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Old or improperly stored POCl₃ may be partially hydrolyzed, and wet DMF can quench the Vilsmeier reagent.
-
Solution: Use freshly opened or distilled POCl₃ and anhydrous DMF. It is also common practice to use a slight excess (1.5 to 3.0 equivalents) of the pre-formed Vilsmeier reagent relative to the substrate to drive the reaction to completion.
-
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise. The formation of the solid Vilsmeier reagent may be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Dissolve the 5,6,7,8-tetrahydroindolizine (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent (e.g., dichloroethane).
-
Add the substrate solution to the Vilsmeier reagent mixture at 0 °C.
-
Slowly warm the reaction to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by pouring it onto crushed ice containing sodium acetate or by slowly adding a saturated aqueous solution of NaHCO₃.
-
Adjust the pH to >8 and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Issue 2: Failure of Friedel-Crafts Acylation
"My Friedel-Crafts acylation using AlCl₃ and an acyl chloride is not working. I only recover starting material or get a complex mixture of decomposed products."
This is a classic problem when working with nitrogen-containing heterocycles. The issue lies in the interaction between the catalyst and the substrate.
-
Lewis Acid-Nitrogen Coordination: The bridgehead nitrogen atom in the tetrahydroindolizine core is a Lewis base. Strong Lewis acids like aluminum chloride (AlCl₃) will preferentially coordinate with this nitrogen.[12][13] This deactivates the entire ring system towards electrophilic attack and can also promote side reactions or degradation, especially at higher temperatures.
-
Solution A: Use Milder Lewis Acids. Switch to softer Lewis acids that have a lower affinity for nitrogen. Examples include ZnCl₂, FeCl₃, or triflates like In(OTf)₃ or Sc(OTf)₃.
-
Solution B: Avoid Strong Lewis Acids Entirely. Consider using a combination of an acid anhydride with a catalytic amount of a strong protic acid (like triflic acid) or a solid acid catalyst.
-
Solution C: Use a Promoting Solvent. Hexafluoroisopropanol (HFIP) has been shown to promote Friedel-Crafts reactions on indolizine systems, often without the need for a catalyst.[14][15] It can activate the acylating agent while not deactivating the substrate.
-
Caption: Competing pathways in Friedel-Crafts acylation of N-heterocycles.
| Catalyst / Promoter | Acylating Agent | Temperature | Pros | Cons |
| AlCl₃ (Strong) | Acyl Chloride | RT to 80 °C | High reactivity with arenes | Strong deactivation of N-heterocycles |
| FeCl₃ (Mild) | Acyl Chloride | RT to 60 °C | Less deactivation | Lower reactivity than AlCl₃ |
| In(OTf)₃ (Mild) | Acid Anhydride | 50 °C to 100 °C | Tolerates nitrogen, can be catalytic | Expensive, may require higher temp. |
| HFIP (Solvent) | Acid Anhydride | RT to 50 °C | Often catalyst-free, mild conditions | Specialized solvent, may not work for all substrates |
Issue 3: Poor Regioselectivity or Yield in Lithiation-Quench Reactions
"I am attempting a deprotonation-electrophile quench sequence, but I'm getting a mixture of isomers or low recovery of the desired product."
Directed ortho-metalation (DoM) and related deprotonation strategies are powerful but sensitive procedures.[16][17][18] Success hinges on precise control over reaction parameters.
-
Ambiguous Site of Deprotonation: Without a strong directing group, alkyllithium bases can deprotonate multiple sites. On the tetrahydroindolizine core, kinetic deprotonation may occur at C3, while thermodynamic deprotonation or deprotonation at C1 are also possibilities. Furthermore, deprotonation alpha to the nitrogen on the piperidine ring (C8a) can occur, especially with certain base/ligand combinations.[19][20]
-
Solution: Employ very low temperatures (-78 °C) to favor the kinetically most accessible proton. The choice of base is also critical: n-BuLi is a common choice, but bulkier bases like LDA (lithium diisopropylamide) can offer different selectivity. Adding a ligand like TMEDA (tetramethylethylenediamine) can alter the aggregation state and reactivity of the organolithium reagent.[21]
-
-
Organolithium Instability: The lithiated intermediate can be unstable, especially at temperatures above -50 °C, leading to decomposition or rearrangement.
-
To a flame-dried flask under argon, add 5,6,7,8-tetrahydroindolizine (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add TMEDA (1.2 eq.) if required.
-
Slowly add n-BuLi (1.1 eq., solution in hexanes) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the anion.
-
Add a solution of the chosen electrophile (e.g., TMSCl, an alkyl halide, or DMF for formylation) (1.2 eq.) in anhydrous THF dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Process the organic layer (wash, dry, concentrate) and purify the product by chromatography.
References
-
Bergman, R. G.; Ellman, J. A.; Lewis, J. C. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research. [Link][2][3][4]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Request PDF. Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate. [Link]
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Semantic Scholar. Vilsmeier– Haack reaction. Semantic Scholar. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
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Semantic Scholar. C3 Functionalization of Indolizines via HFIP-Promoted Friedel−Crafts Reactions with (Hetero)arylglyoxals. Semantic Scholar. [Link]
-
Research Collection, ETH Zurich. Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]
-
Vo, C.-V. T.; Bode, J. W. Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
-
Lee, Y. et al. C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. ACS Omega. [Link]
-
Coldham, I. et al. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. [Link]
-
Coldham, I. et al. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PubMed Central (PMC). [Link]
-
Khrustalev, V. N. et al. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. ResearchGate. [Link]
-
Majumder, U. et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Majumder, U. et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central (PMC). [Link]
-
Khrustalev, V. N. et al. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molbank. [Link]
-
Malkov, A. V. et al. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PubMed Central (PMC). [Link]
-
Dinsmore, A. et al. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B. Organic & Biomolecular Chemistry. [Link]
-
Coldham, I. et al. Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy... University of Manchester Research Explorer. [Link]
-
Singh, H. et al. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
Sources
- 1. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct functionalization of nitrogen heterocycles via Rh-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier– Haack reaction | Semantic Scholar [semanticscholar.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
byproduct formation in the annulation synthesis of 5,6,7,8-tetrahydroindolizines
Welcome to the technical support center for the annulation synthesis of 5,6,7,8-tetrahydroindolizines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process, with a focus on troubleshooting common issues related to byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Introduction: The Synthetic Challenge
The 5,6,7,8-tetrahydroindolizine core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active molecules. While several synthetic routes to this heterocyclic system exist, annulation strategies are popular due to their efficiency. However, like any complex organic transformation, these reactions are not without their challenges. The formation of unwanted byproducts can complicate purification, reduce yields, and ultimately hinder the progress of your research. This guide will address these challenges head-on, providing clear, actionable advice.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Scenario 1: Annulation of 2-Formylpiperidine with 1,3-Dicarbonyl Compounds
This single-step approach is an expedient method for constructing the 5,6,7,8-tetrahydroindolizine skeleton.[1] However, the reaction's success hinges on the careful control of reaction conditions to prevent the formation of stable, yet undesired, byproducts.
Question 1: My reaction is producing a significant amount of a brightly colored, insoluble material, and the yield of my desired tetrahydroindolizine is low. What is happening?
Answer: You are likely observing the formation of a Knoevenagel condensation byproduct. This is a common side reaction in this synthesis.
-
Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (your 1,3-dicarbonyl) to a carbonyl group (2-formylpiperidine), followed by dehydration.[2] If the subsequent intramolecular cyclization to form the tetrahydroindolizine is slow or inhibited, the Knoevenagel product can become the major product. This is especially true if the reaction conditions favor the initial condensation but not the cyclization.
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of base is critical. While a weak base is needed to catalyze the Knoevenagel condensation, a stronger base or a specific co-catalyst might be necessary to promote the subsequent cyclization. If you are using a very mild base, consider switching to a slightly stronger one, or adding a catalytic amount of a stronger base after the initial condensation has occurred.
-
Reaction Temperature: The intramolecular cyclization step often requires a higher temperature than the initial Knoevenagel condensation. If you are running the reaction at room temperature, try gradually increasing the temperature to facilitate the cyclization.
-
Solvent: The polarity of the solvent can influence the reaction pathway. A less polar solvent might favor the intramolecular cyclization over the intermolecular side reactions that can lead to oligomeric byproducts.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the cyclization step. Ensure your reagents and solvent are dry, and consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.
-
-
Experimental Protocol: Optimized Annulation
| Parameter | Recommended Condition | Rationale |
| Reactants | 2-Formylpiperidine, 1,3-Dicarbonyl Compound | |
| Solvent | Toluene or Xylene | Aprotic, allows for azeotropic removal of water. |
| Catalyst | Piperidine or Pyrrolidine (catalytic) | Promotes both Knoevenagel and cyclization. |
| Additives | p-Toluenesulfonic acid (catalytic) | Can facilitate the dehydration and cyclization steps. |
| Temperature | Reflux with Dean-Stark trap | To drive the reaction to completion and remove water. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Question 2: I've managed to reduce the Knoevenagel byproduct, but my final product is still impure. I see a closely related spot on my TLC plate. What could this be?
Answer: You may be forming an incompletely cyclized or isomerized byproduct.
-
Causality: The intramolecular cyclization can sometimes stall at an intermediate stage, leading to a partially cyclized product. Alternatively, under certain conditions, the double bond in the newly formed six-membered ring can migrate, leading to a regioisomeric byproduct.
-
Troubleshooting Steps:
-
Prolonged Reaction Time/Increased Temperature: Incomplete cyclization can often be resolved by allowing the reaction to proceed for a longer period or at a slightly higher temperature.
-
Acid/Base Catalysis: The presence of a catalytic amount of a Brønsted or Lewis acid can sometimes promote the final ring closure and prevent isomerization.
-
Purification: These closely related byproducts can often be separated from the desired product by careful column chromatography. A gradient elution with a solvent system of increasing polarity is often effective.
-
Scenario 2: Domino Hydroformylation-Cyclization of N-Allylpyrroles
This elegant domino reaction combines a rhodium-catalyzed hydroformylation with an in-situ intramolecular cyclization to afford the 5,6,7,8-tetrahydroindolizine core. The chemoselectivity of this process is key to achieving high yields.
Question 3: My domino reaction is giving me a mixture of products, including what appears to be the hydroformylated intermediate without cyclization. How can I improve the efficiency of the cyclization step?
Answer: The accumulation of the aldehyde intermediate suggests that the cyclization step is the rate-limiting step in your domino sequence.
-
Causality: The intramolecular cyclization is an electrophilic aromatic substitution on the pyrrole ring. The nucleophilicity of the pyrrole and the electrophilicity of the aldehyde are key factors. If the pyrrole ring is deactivated by electron-withdrawing groups, or if the reaction conditions do not favor the cyclization, the aldehyde intermediate can accumulate.
-
Troubleshooting Steps:
-
Catalyst System: The choice of rhodium precursor and ligands can influence the rate of both hydroformylation and the subsequent cyclization. Experiment with different ligand systems to find one that promotes both steps efficiently.
-
Reaction Temperature and Pressure: Higher temperatures generally favor the cyclization step. However, excessively high temperatures can lead to decomposition. A systematic optimization of temperature and pressure is recommended.
-
Solvent: The solvent can play a crucial role in stabilizing the intermediates and transition states. A more polar solvent may facilitate the cyclization.
-
Acid Co-catalyst: The addition of a catalytic amount of a mild Lewis or Brønsted acid can activate the aldehyde carbonyl group, making it more electrophilic and promoting the cyclization.
-
-
Experimental Protocol: Optimized Domino Reaction
| Parameter | Recommended Condition | Rationale |
| Reactants | N-Allylpyrrole | |
| Catalyst | Rh(acac)(CO)₂ with a phosphine ligand (e.g., PPh₃) | For efficient and selective hydroformylation. |
| Solvent | Toluene or 1,2-Dichloroethane | |
| Gas Mixture | Syngas (CO/H₂) | Typically a 1:1 ratio. |
| Pressure | 50-100 atm | Higher pressure can increase the rate of hydroformylation. |
| Temperature | 100-120 °C | To facilitate both hydroformylation and cyclization. |
| Reaction Time | 24-48 hours | Monitor by GC-MS or LC-MS. |
Question 4: My reaction seems to have gone to completion, but I am observing a byproduct that has a mass two units higher than my expected product. What is this?
Answer: You are likely observing over-reduction of the desired 5,6,7,8-tetrahydroindolizine to the corresponding indolizidine.
-
Causality: The conditions used for the domino hydroformylation-cyclization often involve hydrogen gas and a transition metal catalyst, which are also conditions for catalytic hydrogenation. If the reaction is left for too long or at too high a hydrogen pressure, the aromatic pyrrole ring of the product can be reduced.
-
Troubleshooting Steps:
-
Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed and the desired product is formed.
-
Hydrogen Pressure: Reducing the partial pressure of hydrogen in the syngas mixture can help to minimize over-reduction.
-
Catalyst Loading: A lower catalyst loading may be sufficient for the domino reaction without promoting significant over-reduction.
-
Temperature: Lowering the reaction temperature can also help to decrease the rate of the undesired hydrogenation.
-
Frequently Asked Questions (FAQs)
Q1: How can I best purify my 5,6,7,8-tetrahydroindolizine product from the byproducts mentioned?
A1: Column chromatography is the most common and effective method for purifying 5,6,7,8-tetrahydroindolizines. A silica gel stationary phase is typically used. The choice of eluent will depend on the polarity of your specific product and the byproducts. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to achieve good separation.
Q2: What are the key analytical techniques for characterizing my final product and identifying any impurities?
A2: A combination of spectroscopic techniques is essential for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons will confirm the formation of the tetrahydroindolizine ring system and help to identify any byproducts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any impurities, which can provide valuable clues as to their identity.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups in your product and can be particularly useful for identifying byproducts that contain carbonyl groups (e.g., Knoevenagel condensation products or uncyclized aldehydes).
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your final product and for separating it from closely related impurities.
Q3: Can I use other annulation strategies to synthesize 5,6,7,8-tetrahydroindolizines?
A3: Yes, several other annulation methods have been reported. These include intramolecular cyclizations of suitably functionalized pyrroles and various cycloaddition reactions. The choice of method will depend on the desired substitution pattern on the tetrahydroindolizine core and the availability of starting materials.
Visualizing the Mechanisms of Byproduct Formation
To better understand the formation of these byproducts, the following diagrams illustrate the key mechanistic pathways.
Caption: Byproduct pathway in 2-formylpiperidine annulation.
Caption: Byproduct pathways in domino hydroformylation-cyclization.
Conclusion
The successful synthesis of 5,6,7,8-tetrahydroindolizines via annulation reactions requires a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters and being aware of the common byproducts that can form, researchers can significantly improve the outcome of their experiments. This guide provides a starting point for troubleshooting common issues, and we encourage you to use it as a resource to optimize your synthetic protocols.
References
-
Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Org. Lett. 2015, 17 (14), 3564–3567. [Link]
-
Knoevenagel Condensation. Wikipedia. [Link]
-
Synthesis of 5,6,7,8-Tetrahydroindolizines via a Domino-Type Transformation Based on the Rhodium Catalyzed Hydroformylation of N-(β-Methallyl)pyrroles. J. Heterocycl. Chem. 2007, 44 (2), 479-483. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules 2023, 28 (18), 6681. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56 (1), 135. [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. Int. J. Pharm. Phytopharm. Res. 2019, 15 (4), 46-64. [Link]
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Ann. Chromatogr. Sep. Tech. 2024, 6 (1), 1037. [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed 5,6,7,8-Tetrahydroindolizine Synthesis
Welcome to the technical support center for palladium-catalyzed synthesis of 5,6,7,8-tetrahydroindolizines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this critical synthetic transformation. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.
The synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines, for instance, is a valuable method for creating compounds with potential therapeutic applications, such as inhibiting Hsp90.[1] The success of this reaction often hinges on the stability and activity of the palladium catalyst. When reactions stall or yields plummet, catalyst deactivation is a primary suspect. This guide offers a structured approach to diagnosing and resolving these common experimental hurdles.
Section 1: Understanding the Catalytic Cycle and Deactivation Pathways
Before troubleshooting, it's crucial to understand the fundamental mechanism. Most palladium-catalyzed syntheses of substituted tetrahydroindolizines, particularly arylations, follow a general catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination to regenerate the active Pd(0) catalyst.[1][2][3]
Deactivation occurs when the catalyst is diverted from this productive cycle into an inactive state. The most common culprit is the aggregation of the active Pd(0) species into palladium black, an inactive form of elemental palladium.[4][5][6] Other pathways include ligand degradation and poisoning by impurities.
Section 2: Troubleshooting Guide - Q&A Format
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction is sluggish, has stalled, or shows low conversion.
This is the most common symptom of catalyst deactivation. Before altering major parameters, consider the following potential causes and solutions.
Question: I've set up my reaction, but after an initial period of conversion, the reaction has stopped. What's the first thing I should check?
Answer: The first and most critical aspect to verify is the reaction atmosphere. Palladium(0) catalysts are notoriously sensitive to oxygen.[7] Inadequate degassing of solvents and headspace can lead to rapid oxidation of the active catalyst and formation of palladium black.
-
Causality: Oxygen can intercept the Pd(0) species, oxidizing it to Pd(II) and leading to the formation of palladium oxides or hydroxides, which can then aggregate into inactive palladium black.[3][7]
-
Troubleshooting Protocol:
-
Solvent Degassing: Ensure all solvents are rigorously degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. For less sensitive reactions, sparging with an inert gas (argon or nitrogen) for 30-60 minutes may suffice.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of a high-purity inert gas. Use glassware that has been oven-dried or flame-dried to remove adsorbed moisture and oxygen.
-
Reagent Purity: Ensure all starting materials and reagents are free of peroxides and other oxidizing impurities.
-
Question: I'm confident my setup is anaerobic, but the reaction is still stalling. What's my next step?
Answer: The stability of your palladium catalyst is intrinsically linked to the phosphine ligand you are using.[8][9][10] Ligand choice is critical for both reactivity and stability.
-
Causality: The ligand's role is to stabilize the palladium center, prevent aggregation, and modulate its electronic properties to facilitate the catalytic cycle.[8][9] If the ligand is too bulky, it might hinder substrate coordination. If it's not bulky enough or has poor electron-donating properties, it may not adequately protect the palladium atom, leading to aggregation.[11]
-
Troubleshooting Steps:
-
Evaluate Ligand Choice: For cross-coupling reactions, bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig families (e.g., XPhos, SPhos) are often effective at stabilizing the catalyst and promoting high turnover numbers.[10][11]
-
Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can leave the palladium center exposed to aggregation. Conversely, an excessive amount of certain monodentate ligands can sometimes inhibit the reaction by occupying all coordination sites.[12] Start with a Pd:Ligand ratio of 1:1.1 to 1:2 and optimize from there.
-
Consider Bidentate Ligands: Bidentate ligands, such as dppf ([1,1'-Bis(diphenylphosphino)ferrocene]), can offer enhanced stability due to the chelate effect.[8]
-
| Ligand Type | Common Examples | Key Characteristics | When to Use |
| Monodentate Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich | General-purpose for challenging cross-couplings. |
| Bidentate Phosphines | dppf, Xantphos | Rigid backbone, defined bite angle | Can enhance stability and prevent side reactions. |
| Trialkylphosphines | P(t-Bu)3 | Strongly electron-donating, sterically demanding | Highly active, but can be sensitive to air. |
Question: I've optimized my ligand and atmosphere, but I'm still seeing a black precipitate (Palladium Black) and low yield. What else could be wrong?
Answer: The formation of palladium black is a clear visual indicator of catalyst aggregation.[4][7][13] If you've addressed the common causes, it's time to look at more subtle factors.
-
Causality: High temperatures can accelerate catalyst decomposition. Certain solvents may not be able to stabilize the catalytic species effectively. Additionally, impurities in your starting materials can act as catalyst poisons.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Palladium Black formation.
Section 3: Advanced Topics & Preventative Measures
Question: Can phosphine oxides from ligand degradation affect my reaction?
Answer: Yes, but perhaps not in the way you might expect. While phosphine oxidation is a sign of ligand degradation (often due to trace oxygen), the resulting phosphine oxides can sometimes act as "buffering" ligands.[14] They can weakly coordinate to palladium nanoparticles, preventing their irreversible agglomeration into palladium black and helping to maintain catalytic activity.[14] However, relying on this is not a robust strategy. The primary goal should be to prevent ligand oxidation in the first place through stringent anaerobic techniques.
Question: Are there any general "best practices" to prevent catalyst deactivation from the start?
Answer: Absolutely. Proactive measures are always more effective than reactive troubleshooting.
-
Use Pre-catalysts: Whenever possible, use well-defined Pd(II) pre-catalysts that are more stable to air and moisture than Pd(0) sources. These are designed for controlled, in-situ reduction to the active Pd(0) species.[15]
-
High-Purity Reagents: Use the highest purity solvents and reagents available. Trace impurities (e.g., sulfur compounds) can be potent catalyst poisons.
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of the active catalyst, minimizing aggregation.
-
Monitor Your Reaction: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress. If you notice stalling early on, it's easier to intervene.
Section 4: Catalyst Regeneration
Question: My catalyst has clearly deactivated. Is it possible to regenerate it?
Answer: Regeneration of homogeneous palladium catalysts in the reaction flask is generally not feasible. The deactivation pathways, particularly aggregation to palladium black, are often irreversible. However, for heterogeneous palladium catalysts (e.g., Pd on carbon), regeneration protocols do exist, though they are more common in industrial hydrogenation processes.[16][17][18][19] These typically involve washing with solvents to remove adsorbed organic material, followed by careful thermal treatment or chemical washes.[17][18] For the synthesis of 5,6,7,8-tetrahydroindolizine, which typically employs a homogeneous catalyst, the most practical approach is to optimize the reaction conditions to prevent deactivation in the first place.
Section 5: Frequently Asked Questions (FAQs)
Q1: What does palladium black look like? A1: It is a fine, black, and often granular precipitate that is insoluble in the reaction mixture.[4] Its appearance is a strong indication that your active Pd(0) catalyst has aggregated.
Q2: How much oxygen is enough to kill my reaction? A2: Even trace amounts of oxygen can be detrimental. A poorly sealed septum, a small leak in your inert gas line, or insufficiently degassed solvent can introduce enough oxygen to initiate catalyst decomposition.
Q3: My reaction worked once but is now failing with the same procedure. Why? A3: This common issue often points to reagent degradation or contamination. Check the purity of your solvent, as older bottles can accumulate peroxides. Re-purify your starting materials and ensure your phosphine ligand has not oxidized during storage.
Q4: Can the base I use affect catalyst stability? A4: Yes. The choice and strength of the base can influence the reaction. Some bases might react with your ligand or starting materials, creating impurities that poison the catalyst. It's important to use a base that is well-precedented for the specific type of cross-coupling reaction you are performing.
References
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optimizing reaction conditions for the synthesis of substituted 5,6,7,8-tetrahydroindolizines
Welcome to the technical support center for the synthesis of substituted 5,6,7,8-tetrahydroindolizines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. The 5,6,7,8-tetrahydroindolizine core is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5,6,7,8-tetrahydroindolizines. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low or No Product Yield in Domino Hydroformylation/Cyclization
Question: I am attempting the rhodium-catalyzed hydroformylation of an N-(β-methallyl)pyrrole followed by in-situ cyclization to form a 6-methyl-5,6,7,8-tetrahydroindolizine, but I am observing very low yields. What are the likely causes and how can I improve the outcome?
Answer: This domino reaction is a powerful method for constructing the tetrahydroindolizine core in a single step. However, its success is contingent on several critical parameters. Low yields often stem from issues with the catalyst, reaction conditions, or the purity of the starting materials.
-
Catalyst Activity: The rhodium catalyst is the heart of this transformation. Ensure you are using a high-quality rhodium precursor, such as Rh(acac)(CO)₂, and the appropriate phosphine ligand. The ligand-to-metal ratio is crucial and may require optimization. A common starting point is a 1:4 ratio of rhodium to triphenylphosphine. Inactive or poisoned catalysts are a frequent cause of failure.
-
Syngas Pressure and Ratio: The hydroformylation step requires a specific pressure and ratio of carbon monoxide (CO) to hydrogen (H₂). Typically, a 1:1 ratio of CO:H₂ at a pressure of 40-60 bar is effective. Deviations from the optimal pressure can lead to incomplete reaction or side product formation.
-
Temperature Control: The reaction temperature influences both the rate of hydroformylation and the subsequent cyclization and hydrogenation steps. A temperature range of 80-100 °C is generally recommended. Lower temperatures may lead to a sluggish reaction, while higher temperatures can promote decomposition.
-
Solvent Purity: The solvent must be anhydrous and free of coordinating impurities that can poison the catalyst. Toluene or THF are commonly used solvents and should be freshly distilled or dried over molecular sieves.
-
Starting Material Quality: The N-(β-methallyl)pyrrole starting material must be pure. Impurities can interfere with the catalytic cycle. Ensure your starting material is fully characterized before use.
Troubleshooting Workflow: Low Yield in Domino Reaction
Caption: Troubleshooting decision tree for low yield in the domino hydroformylation/cyclization reaction.
Issue 2: Formation of Undesired Side Products in Annulation Reactions
Question: I am using the single-step annulation of 2-formylpiperidine with a β-ketoester to synthesize a substituted 5,6,7,8-tetrahydroindolizine, but I am isolating significant amounts of side products. How can I improve the selectivity of this reaction?
Answer: This annulation reaction is an efficient way to construct the tetrahydroindolizine ring system.[2] The formation of side products often arises from self-condensation of the starting materials or competing reaction pathways.
-
Role of the Catalyst and Additives: This reaction is typically catalyzed by a secondary amine, such as pyrrolidine, in the presence of molecular sieves.[2] The pyrrolidine acts as a catalyst for the initial Knoevenagel condensation. The molecular sieves are critical for removing water, which can promote side reactions. Ensure the molecular sieves are properly activated.
-
Reaction Temperature: The reaction is generally run at room temperature. Elevated temperatures can lead to the formation of undesired byproducts.
-
Purity of 2-Formylpiperidine: 2-Formylpiperidine hydrochloride is often used as the starting material. It is important to neutralize it carefully in situ or use the free base. Any residual acid can catalyze side reactions.
-
Stoichiometry of Reactants: The stoichiometry of the 2-formylpiperidine and the 1,3-dicarbonyl compound should be carefully controlled. An excess of either reactant can lead to self-condensation products.
Table 1: Optimizing Annulation Reaction Conditions
| Parameter | Standard Condition | Troubleshooting Action |
| Catalyst | Pyrrolidine (catalytic) | Titrate catalyst amount; ensure high purity. |
| Additive | 4 Å Molecular Sieves | Use freshly activated molecular sieves. |
| Solvent | Anhydrous THF | Ensure solvent is rigorously dried. |
| Temperature | Room Temperature | Maintain a consistent temperature; avoid heating. |
| Reactant Ratio | 1:1 | Use precise stoichiometry. |
Issue 3: Difficulty in Product Purification
Question: My reaction to form a substituted 5,6,7,8-tetrahydroindolizine appears to be successful by TLC, but I am struggling to isolate a pure product. What are the best practices for purification?
Answer: Purification of 5,6,7,8-tetrahydroindolizines can be challenging due to their basic nature and potential for isomerization or decomposition on silica gel.
-
Column Chromatography: If using silica gel chromatography, it is often beneficial to deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (e.g., hexane/ethyl acetate/triethylamine 90:9:1). This neutralizes the acidic sites on the silica gel, preventing product degradation.
-
Alternative Purification Methods:
-
Acid-Base Extraction: As basic compounds, tetrahydroindolizines can often be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems to find one that provides high-purity crystals.
-
-
Product Stability: Some substituted tetrahydroindolizines can be sensitive to air and light. It is advisable to perform purification steps quickly and store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing substituted 5,6,7,8-tetrahydroindolizines?
A1: There are several effective strategies for synthesizing this heterocyclic system. The choice of method often depends on the desired substitution pattern. Key approaches include:
-
Domino Reactions: Rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles followed by intramolecular cyclization and hydrogenation provides 6-methyl-substituted tetrahydroindolizines in a one-pot operation.
-
Annulation Reactions: The single-step annulation of 2-formylpiperidine with 1,3-dicarbonyl compounds is a versatile method for accessing a variety of substituted tetrahydroindolizines.[2]
-
Intramolecular Cyclization: The cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester derivatives can produce 6,7-dihydroindolizin-8(5H)-one, which is a key intermediate for further functionalization.[3]
-
1,3-Dipolar Cycloadditions: This method, while more common for the synthesis of fully unsaturated indolizines, can be adapted for tetrahydroindolizine synthesis.[4][5]
Q2: My starting pyrrole has an electron-withdrawing group. Will this affect the domino hydroformylation reaction?
A2: The domino hydroformylation sequence has been shown to be effective with both electron-withdrawing and electron-donating substituents on the pyrrole ring. These substituents do not appear to significantly affect the selectivity or yield of the final product. However, it is always good practice to perform a small-scale test reaction to confirm this for your specific substrate.
Q3: Can I use alcoholic solvents in my synthesis?
A3: It is generally advisable to avoid alcoholic solvents, especially in reactions involving ester functionalities. Alcohols can participate in transesterification side reactions, leading to a mixture of ester products and reduced yield of the desired compound.[6] Aprotic, non-alcoholic solvents such as acetonitrile, THF, or toluene are preferred. If an alcohol must be present from a previous step, ensure it is rigorously removed before proceeding.
Q4: How can I confirm the structure of my synthesized 5,6,7,8-tetrahydroindolizine?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the tetrahydroindolizine core are characteristic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in your molecule.
-
X-ray Crystallography: If you are able to grow single crystals of your compound, X-ray crystallography provides definitive proof of its three-dimensional structure.
Experimental Protocols
Protocol 1: General Procedure for the Rhodium-Catalyzed Domino Hydroformylation of N-(β-methallyl)pyrroles
This protocol is adapted from the work of Bertozzi et al.
-
In a high-pressure autoclave equipped with a magnetic stirrer, add the N-(β-methallyl)pyrrole substrate (1.0 mmol), Rh(acac)(CO)₂ (0.01 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate the autoclave and backfill with nitrogen three times.
-
Add 10 mL of anhydrous toluene via syringe.
-
Pressurize the autoclave with a 1:1 mixture of CO and H₂ to 50 bar.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Cool the autoclave to room temperature and carefully vent the excess gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient to afford the desired 6-methyl-5,6,7,8-tetrahydroindolizine.
Protocol 2: Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation
This protocol is based on the method developed by de la Rosa and coworkers.[2]
-
To a stirred suspension of 2-formylpiperidine hydrochloride (1.0 mmol) and activated 4 Å molecular sieves (500 mg) in anhydrous THF (10 mL) at room temperature, add pyrrolidine (1.2 mmol).
-
Stir the mixture for 30 minutes.
-
Add the 1,3-dicarbonyl compound (1.0 mmol) and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the substituted 5,6,7,8-tetrahydroindolizine.
Reaction Scheme: Annulation of 2-Formylpiperidine and a β-Ketoester
Sources
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Validation & Comparative
A Comparative Analysis of Aromaticity: Indolizine vs. 5,6,7,8-Tetrahydroindolizine
A Technical Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of heterocyclic chemistry, the indolizine scaffold and its derivatives are of significant interest due to their prevalence in biologically active compounds and their unique electronic properties. A key determinant of the chemical reactivity and physical characteristics of these molecules is their aromaticity. This guide provides a detailed comparison of the aromatic character of indolizine and its partially saturated analogue, 5,6,7,8-tetrahydroindolizine, offering insights for professionals in drug development and synthetic chemistry.
Introduction to Aromaticity and the Molecules of Interest
Aromaticity is a concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons.[1][2] This property profoundly influences a molecule's reactivity, spectroscopic characteristics, and potential for intermolecular interactions. The archetypal aromatic compound is benzene, which adheres to Hückel's rule (4n+2 π-electrons).[1]
Indolizine is a bicyclic heteroaromatic compound, an isomer of indole, featuring a nitrogen atom at the bridgehead position. It possesses a 10 π-electron system, which fulfills Hückel's rule (n=2), suggesting aromatic character.
5,6,7,8-Tetrahydroindolizine is a derivative of indolizine in which the six-membered pyridine ring is fully saturated. This structural modification has significant implications for the molecule's overall aromaticity.
Comparative Analysis of Aromaticity
The aromaticity of these two compounds can be compared based on three main criteria: structural, magnetic, and electronic.
Structural Criteria: Bond Length Alternation
A key feature of aromatic systems is the delocalization of π-electrons, which leads to aevening out of bond lengths. In a non-aromatic, conjugated system, one would expect distinct single and double bonds.
For indolizine , X-ray crystallographic studies of its derivatives show a high degree of planarity in the bicyclic system, with bond lengths that are intermediate between typical single and double bonds, indicative of electron delocalization.[3]
In contrast, for 5,6,7,8-tetrahydroindolizine , the six-membered ring is saturated and thus non-aromatic. X-ray crystallographic data of a tetrahydroindolizine derivative reveals typical C-C single bond lengths (around 1.52-1.54 Å) within the piperidine ring.[4] The five-membered pyrrole-like ring, however, retains its planarity and exhibits bond lengths suggestive of a delocalized π-system.[4]
| Compound | Ring | Bond Lengths (approximate) | Aromatic Character |
| Indolizine | Both | Intermediate between single and double | Aromatic |
| 5,6,7,8-Tetrahydroindolizine | Five-membered | Intermediate between single and double | Aromatic |
| Six-membered | Typical single bond lengths | Non-aromatic (aliphatic) |
Magnetic Criteria: Nuclear Magnetic Resonance (NMR) Spectroscopy and Nucleus-Independent Chemical Shift (NICS)
Aromatic compounds exhibit a characteristic ring current effect in an external magnetic field, which deshields protons on the periphery of the ring, causing them to appear at a higher chemical shift (downfield) in ¹H NMR spectra.
Indolizine displays ¹H NMR signals for its protons in the aromatic region, typically between δ 6.2 and 7.8 ppm, which is consistent with an aromatic structure.[4] The ¹³C NMR spectrum also shows signals in the aromatic region (around δ 100-130 ppm).
For 5,6,7,8-tetrahydroindolizine , the protons on the five-membered ring are expected to remain in the aromatic region of the ¹H NMR spectrum. However, the protons on the saturated six-membered ring will exhibit signals in the aliphatic region (typically δ 1.5-3.5 ppm). This is supported by the ¹H NMR data of the analogous 5,6,7,8-tetrahydroquinazoline, which shows signals for the protons on the saturated ring in this upfield region.[5]
| Compound | Ring | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Indolizine | Both | ~ 6.2 - 7.8[4] | ~ 100 - 130 |
| 5,6,7,8-Tetrahydroindolizine (expected) | Five-membered | Aromatic region | Aromatic region |
| Six-membered | Aliphatic region (~1.5-3.5) | Aliphatic region |
Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify aromaticity. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).
Electronic Criteria: Resonance Energy
Resonance energy is the extra stability of a delocalized system compared to a hypothetical localized structure. Indolizine has a significant resonance energy, contributing to its stability.[6] Upon hydrogenation of the six-membered ring to form 5,6,7,8-tetrahydroindolizine, the extended π-system is disrupted. This loss of conjugation in the six-membered ring leads to a significant decrease in the overall resonance energy of the molecule. The stability of 5,6,7,8-tetrahydroindolizine is primarily derived from the aromaticity of the five-membered pyrrole-like ring.
Experimental and Computational Protocols
To provide a definitive, direct comparison of the aromaticity of indolizine and 5,6,7,8-tetrahydroindolizine, the following experimental and computational workflows are recommended.
Proposed Workflow for Comparative Aromaticity Study
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of each compound (indolizine and 5,6,7,8-tetrahydroindolizine) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
Analyze the chemical shifts, coupling constants, and integration of the signals in the aromatic and aliphatic regions.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Analyze the chemical shifts of the carbons in both rings.
-
Computational Protocol: NICS Calculation
-
Molecular Geometry Optimization:
-
Build the 3D structures of indolizine and 5,6,7,8-tetrahydroindolizine.
-
Perform a geometry optimization using a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, using a computational chemistry software package like Gaussian.
-
-
NICS Calculation:
-
For each optimized structure, place a ghost atom (Bq) at the geometric center of each ring.
-
Perform a NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory.
-
The NICS value is the negative of the calculated isotropic magnetic shielding value for the ghost atom.
-
Calculate NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) for a more detailed analysis.
-
Conclusion
The comparison between indolizine and 5,6,7,8-tetrahydroindolizine provides a clear illustration of the impact of partial saturation on the aromaticity of a bicyclic heteroaromatic system. Indolizine is a fully aromatic compound, exhibiting the characteristic structural, magnetic, and electronic properties of a delocalized 10 π-electron system. In contrast, the hydrogenation of the six-membered ring in 5,6,7,8-tetrahydroindolizine disrupts the extended conjugation, resulting in a molecule where only the five-membered pyrrole-like ring retains its aromatic character. This fundamental difference in aromaticity has profound implications for the chemical reactivity and potential applications of these two scaffolds in drug design and materials science. Understanding these differences is crucial for the rational design of new molecules with tailored properties.
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A Comparative Guide to the Reactivity of 5,6,7,8-Tetrahydroindolizine and 5,6,7,8-Tetrahydroisoquinoline for the Synthetic Chemist
In the landscape of heterocyclic chemistry, the nuanced differences in reactivity between structurally similar scaffolds can be both a challenge and an opportunity for the discerning researcher. This guide provides an in-depth comparative analysis of the reactivity of two such scaffolds: 5,6,7,8-tetrahydroindolizine and 5,6,7,8-tetrahydroisoquinoline. As valuable cores in numerous biologically active compounds, a thorough understanding of their chemical behavior is paramount for their effective utilization in drug discovery and development.[1][2] This document moves beyond a simple recitation of facts to explain the underlying electronic and steric principles that govern their reactivity, supported by experimental evidence.
Structural and Electronic Overview: Two Sides of the Heterocyclic Coin
At first glance, 5,6,7,8-tetrahydroindolizine and 5,6,7,8-tetrahydroisoquinoline appear as close cousins – both are bicyclic systems featuring a saturated six-membered ring fused to a nitrogen-containing aromatic ring. However, the nature of this aromatic ring is the critical point of divergence and the primary determinant of their distinct chemical personalities.
-
5,6,7,8-Tetrahydroindolizine incorporates a pyrrole ring. In pyrrole, the nitrogen's lone pair of electrons is delocalized into the aromatic π-system to satisfy Hückel's rule (4n+2 π electrons).[3] This delocalization renders the pyrrole ring electron-rich and highly activated towards electrophilic attack, significantly more so than benzene.[4][5]
-
5,6,7,8-Tetrahydroisoquinoline , conversely, contains a pyridine ring. The lone pair on the nitrogen atom of pyridine resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system.[6] Consequently, the electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient and less reactive towards electrophiles than benzene.[7][8][9]
This fundamental electronic difference is the cornerstone of their divergent reactivity, a concept we will explore through experimental examples.
Comparative Reactivity in Electrophilic Aromatic Substitution
The most telling comparison of these two scaffolds lies in their behavior under electrophilic aromatic substitution (EAS) conditions. The choice of reaction site and the requisite reaction conditions starkly illustrate their differing electronic natures.
5,6,7,8-Tetrahydroindolizine: The Realm of the Electron-Rich Pyrrole
The electron-rich pyrrole ring in 5,6,7,8-tetrahydroindolizine is the focal point of electrophilic attack. This reactivity is exemplified by the Vilsmeier-Haack formylation, a classic reaction for introducing a formyl group onto activated aromatic rings.[10][11]
Experimental Example: Vilsmeier-Haack Formylation
In the synthesis of novel tetrahydroindolizine alkaloids, formylation has been shown to occur at the C-3 position of the pyrrole nucleus. This is consistent with the known preference for electrophilic attack at the α-position of the pyrrole ring, which leads to a more stabilized cationic intermediate.[12]
-
Reaction: 5,6,7,8-Tetrahydroindolizine derivative treated with a Vilsmeier reagent (e.g., POCl₃/DMF).
-
Outcome: Regioselective formylation at the C-3 position of the indolizine core.
-
Causality: The high electron density of the pyrrole ring facilitates attack by the relatively weak electrophile generated in the Vilsmeier-Haack reaction. The regioselectivity is governed by the stability of the resulting sigma complex, which is maximized when the positive charge can be delocalized over more atoms, including the nitrogen.
5,6,7,8-Tetrahydroisoquinoline: The Challenge of the Electron-Deficient Pyridine
In stark contrast, the pyridine ring of 5,6,7,8-tetrahydroisoquinoline is deactivated towards electrophilic attack. Direct substitution on the pyridine ring requires harsh conditions and generally proceeds with low yield.[3] Electrophilic substitution, when it does occur, will preferentially take place on the more electron-rich carbocyclic (benzene-like) ring, though this is not present in the fully saturated 5,6,7,8-tetrahydroisoquinoline. For the parent isoquinoline, electrophilic substitution favors the 5 and 8 positions.[3]
Given the deactivation of the pyridine ring, electrophilic substitution on the heterocyclic portion of 5,6,7,8-tetrahydroisoquinoline is not a commonly employed synthetic strategy. Instead, functionalization often proceeds through other means, such as lithiation followed by electrophilic quench.
Reactivity at the Nitrogen Atom: A Tale of Two Basicities
The availability of the nitrogen lone pair for protonation or reaction with electrophiles is another key point of differentiation.
-
5,6,7,8-Tetrahydroisoquinoline: The nitrogen lone pair is located in an sp² orbital and is not involved in the aromatic system. It is therefore available for protonation, rendering the molecule basic. The predicted pKa for 5,6,7,8-tetrahydroisoquinoline is approximately 6.37.[13] This basicity allows for the formation of quaternary salts and coordination to metal catalysts.
Summary of Comparative Reactivity
| Feature | 5,6,7,8-Tetrahydroindolizine | 5,6,7,8-Tetrahydroisoquinoline |
| Aromatic Ring | Pyrrole (Electron-Rich) | Pyridine (Electron-Deficient) |
| Nitrogen Lone Pair | Delocalized in π-system | Localized in sp² orbital |
| Basicity | Very Weak Base | Weak Base (Predicted pKa ≈ 6.37)[13] |
| Electrophilic Aromatic Substitution | Readily undergoes EAS on the pyrrole ring (e.g., C-3 formylation) | Resistant to EAS on the pyridine ring. |
Experimental Protocols: A Guide to Differentiating Reactivity
To empirically validate the reactivity differences, the following experimental workflows can be employed.
Protocol 1: Vilsmeier-Haack Formylation of a 5,6,7,8-Tetrahydroindolizine Derivative
This protocol is adapted from established procedures for the formylation of pyrroles and related heterocycles.[14][15]
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve the 5,6,7,8-tetrahydroindolizine derivative (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the formylated product.
Protocol 2: Attempted Nitration of 5,6,7,8-Tetrahydroisoquinoline
This protocol illustrates the challenge of electrophilic substitution on the pyridine ring.
-
Reaction Setup: In a round-bottom flask, dissolve 5,6,7,8-tetrahydroisoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours. Monitor the reaction by TLC.
-
Workup and Analysis: Pour the reaction mixture over crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached. Extract the aqueous layer with an organic solvent. Analyze the organic extract by GC-MS or ¹H NMR to determine the extent of reaction. It is anticipated that primarily starting material will be recovered, with little to no nitrated product formed on the pyridine ring.
Conclusion: Strategic Implications for Synthesis
The comparative analysis of 5,6,7,8-tetrahydroindolizine and 5,6,7,8-tetrahydroisoquinoline underscores a critical principle in heterocyclic chemistry: subtle structural variations can lead to profound differences in reactivity. The electron-rich nature of the pyrrole ring in tetrahydroindolizine makes it a prime substrate for electrophilic aromatic substitution, allowing for direct functionalization of the heterocyclic core. In contrast, the electron-deficient pyridine ring of tetrahydroisoquinoline is largely inert to such transformations, necessitating alternative synthetic strategies for its derivatization.
For researchers and drug development professionals, this understanding is crucial for the rational design of synthetic routes to novel therapeutics. By leveraging the inherent reactivity of these scaffolds, chemists can devise more efficient and selective syntheses, ultimately accelerating the discovery of new and impactful medicines.
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A Comparative Guide to the Biological Activities of 5,6,7,8-Tetrahydroindolizine Derivatives and Quinolizidine Alkaloids
This guide provides a detailed, objective comparison of the biological activities of two distinct nitrogen-containing heterocyclic scaffolds: 5,6,7,8-tetrahydroindolizine and the naturally abundant quinolizidine alkaloids. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative data, and outlines key experimental protocols to facilitate further investigation into these promising compound classes.
Introduction: Two Scaffolds, Divergent Paths
In the vast landscape of pharmacologically active compounds, nitrogenous heterocycles form a cornerstone of drug discovery. Among them, indolizine and quinolizidine structures represent important bicyclic systems. While structurally related as bridged nitrogen heterocycles, their prevalence, sources, and documented biological activities diverge significantly.
-
Quinolizidine Alkaloids (QAs) are a large and diverse family of natural products, predominantly found in the plant kingdom, especially within the Leguminosae (legume) family.[1] With over 200 known structures, they are classified into various types, including lupinine, sparteine, and matrine, each possessing a characteristic 1-azabicyclo[4.4.0]decane core.[1][2] Their long history in traditional medicine has led to extensive investigation, revealing a remarkably broad spectrum of pharmacological effects.[3][4]
-
5,6,7,8-Tetrahydroindolizine is a saturated derivative of indolizine, a structural isomer of indole. While the broader indolizine scaffold is present in some natural products, the 5,6,7,8-tetrahydroindolizine core is less common in nature and is more frequently explored through synthetic chemistry.[5][6] Consequently, research has often focused on the synthesis and evaluation of novel derivatives, with a particular emphasis on their potential as targeted therapeutic agents, especially in oncology.[7][8]
This guide will dissect the known biological profiles of these two classes, providing a framework for understanding their therapeutic potential and the experimental methodologies required for their evaluation.
Core Chemical Structures
dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Structure 1: 5,6,7,8-Tetrahydroindolizine
node1 [pos="0,1.5!", label=<
5,6,7,8-Tetrahydroindolizine
// Structure 2: Quinolizidine
node2 [pos="4,1.5!", label=<
Quinolizidine Core
The Broad-Spectrum Arsenal of Quinolizidine Alkaloids
Quinolizidine alkaloids (QAs) are renowned for their extensive and varied biological activities, a testament to the structural diversity achieved through natural evolution. This breadth of activity has made them a fertile ground for drug lead discovery.
The pharmacological effects of QAs are well-documented and include:
-
Anticancer and Cytotoxic Effects : Many QAs, such as matrine and certain phenanthroquinolizidines, exhibit potent activity against various cancer cell lines.[3][9]
-
Cardiovascular Effects : Sparteine is a notable example, having been used therapeutically for its antiarrhythmic properties.[1]
-
Neurological and CNS Activity : Compounds like cytisine act on nicotinic acetylcholine receptors, leading to stimulant effects at low doses, while others possess sedative and anticonvulsant properties.[1][4]
-
Anti-inflammatory and Analgesic Activity : Several QAs have demonstrated significant anti-inflammatory and pain-relieving effects.[3][4]
-
Antimicrobial and Antiviral Properties : This class of compounds also shows promise in combating bacterial and viral infections.[3][4]
This wide range of activities stems from the ability of different QA structures to interact with a multitude of biological targets, including ion channels, neurotransmitter receptors, and key enzymes.
The Targeted Approach of Synthetic Tetrahydroindolizine Derivatives
In contrast to the broad bioactivity of natural QAs, research into 5,6,7,8-tetrahydroindolizine has been more focused, driven by synthetic derivatization to achieve specific therapeutic goals. While data on the unsubstituted parent molecule is scarce, its derivatives have emerged as promising candidates in several key areas.[10]
Key reported activities for indolizine derivatives include:
-
Anticancer/Antiproliferative Activity : This is the most prominently studied area. Synthetic derivatives have been developed and screened for their ability to inhibit the growth of various tumor cell lines.[7] Specific compounds have shown selective and potent growth inhibition, for example, against CNS cancer cell lines.[7]
-
Enzyme Inhibition : Certain indolizine derivatives have been identified as potent inhibitors of specific enzymes. For instance, some have demonstrated significant farnesyltransferase inhibition, an important target in cancer therapy.[7]
-
Antimicrobial and Anti-inflammatory Effects : The broader indolizine scaffold has also been explored for antimicrobial, analgesic, and anti-inflammatory properties, suggesting that tetrahydro- derivatives could also be functionalized to target these areas.[8]
The development of these compounds relies on rational drug design, where the tetrahydroindolizine core serves as a privileged scaffold for modification to optimize potency and selectivity for a single, well-defined biological target.
Comparative Summary of Biological Activities
The following table summarizes the known biological activities of the two compound classes, highlighting their distinct profiles.
| Biological Activity | Quinolizidine Alkaloids (Natural Products) | 5,6,7,8-Tetrahydroindolizine & Derivatives (Primarily Synthetic) |
| Source | Primarily isolated from plants, especially legumes.[1] | Predominantly from chemical synthesis.[6] |
| Anticancer | Broadly active (e.g., Matrine, Phenanthroquinolizidines).[3] | A primary focus of research; derivatives show selective activity (e.g., against SNB-75 CNS cancer cell line).[7] |
| CNS Activity | Diverse effects including stimulant (Cytisine), sedative, and anticonvulsant.[1][4] | Less explored, though the core scaffold has potential for CNS targets. |
| Anti-inflammatory | Widely reported activity.[3][4] | Reported for the broader indolizine class.[8] |
| Antimicrobial | Documented antibacterial and antiviral effects.[3][4] | Reported for the broader indolizine class.[8] |
| Cardiovascular | Anti-arrhythmic effects (e.g., Sparteine).[1][3] | Not a primary area of investigation to date. |
| Primary Mechanism | Often interact with multiple biological targets. | Often designed as selective inhibitors of specific enzymes or receptors. |
Key Experimental Protocols for Biological Evaluation
The characterization of novel alkaloids requires a robust set of bioassays. The following protocols represent standard methodologies for assessing the activities described above.
Experimental Workflow Overview
Protocol 1: Cytotoxicity Assessment using MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental first step in evaluating potential anticancer agents.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, U-937) in a 96-well flat-bottom plate at a density of 2.5 x 10⁴ cells per well.[11] Incubate for 12-24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloids (e.g., from 0.1 to 100 µM). Remove the old medium from the wells and replace it with a medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.[12]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring a compound's ability to inhibit a specific enzyme, a key assay for mechanism-of-action studies.
Principle: The activity of an enzyme is monitored by measuring the rate of formation of a product or the depletion of a substrate. An inhibitor will reduce this rate. The example here is for a generic hydrolase using a chromogenic substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution (e.g., α-glucosidase, urease).[13][14] Allow this mixture to pre-incubate for 10-15 minutes at a controlled temperature (e.g., 37°C).[13][14]
-
Initiate Reaction: Add the chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate temperature. Measure the absorbance at the product's λ_max (e.g., 405 nm for p-nitrophenol) at regular intervals for 15-30 minutes.
-
Controls: Include wells with:
-
Enzyme and substrate (100% activity control).
-
Substrate only (background control).
-
Enzyme and a known inhibitor (positive control, e.g., acarbose).[15]
-
-
Data Analysis: Calculate the initial reaction rate (V₀) for each concentration of the inhibitor. Determine the percent inhibition relative to the 100% activity control. Calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Protocol 3: Competitive Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes from cells overexpressing the target receptor. Also, prepare serial dilutions of the unlabeled test compound.
-
Assay Incubation: In a 96-well filter plate (e.g., glass fiber filter), combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., ³H-scopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound.[16]
-
Controls:
-
Total Binding: Receptor + radioligand only.
-
Non-specific Binding (NSB): Receptor + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well.[16] Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).
-
Conclusion and Future Perspectives
The comparative analysis of quinolizidine alkaloids and 5,6,7,8-tetrahydroindolizine derivatives reveals two distinct yet valuable avenues for drug discovery.
-
Quinolizidine alkaloids represent a rich, natural library of bioactive compounds with a proven, diverse pharmacological profile.[3][4][9] Future research should focus on isolating novel QAs, elucidating the mechanisms of action for known compounds, and using them as scaffolds for semi-synthetic optimization to improve potency and reduce toxicity.
-
5,6,7,8-Tetrahydroindolizine serves as an excellent synthetic scaffold for developing highly selective therapeutic agents.[7][8] The success in creating potent anticancer derivatives highlights the potential of this core structure.[7] Future efforts should aim to expand the biological targets for this class, exploring its potential in neuropharmacology, infectious diseases, and inflammatory conditions through continued synthetic innovation and robust biological screening.
By leveraging the strengths of both natural product discovery and rational synthetic design, researchers can continue to unlock the therapeutic potential of these important nitrogenous heterocycles.
References
- The biological activities of quinolizidine alkaloids. (2022). PubMed.
- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega.
- Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. (2019). Bentham Science Publishers.
- Quinolizidine alkaloids. Wikipedia.
- Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. (2019). PubMed.
- Evaluation of the cytotoxic activity of alkaloids 1 to 25 and vincris-. (2005).
- Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. (2015). PubMed Central.
- (PDF) Cytotoxic activity of alkaloid extracts of different plants against breast cancer cell line. (2017).
- Cytotoxicity of alkaloids isolated from Peganum harmala seeds on HCT116 human colon cancer cells. (2024). PubMed.
- Cytotoxic Activity of Indole Alkaloids from Alstonia macrophylla. (1999). Thieme.
- 5,6,7,8-Tetrahydroindolizine. PubChem.
- Screening of plant extracts for enzyme inhibition.. (2022).
- Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia. (2014). PubMed Central.
- Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis. (2022). PubMed Central.
- REVIEW Exploring Alkaloids as Inhibitors of Selected Enzymes. (2006).
- Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. (2014).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PubMed Central.
- Indolizidine and quinolizidine alkaloids. (2004). PubMed.
- Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide. Benchchem.
- Indolizidine and Quinolizidine Alkaloids. (2007). PubMed.
- Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygon
- Simple Indolizidine and Quinolizidine Alkaloids. (2015). PubMed.
- Indolizidine and quinolizidine alkaloids. (2002). PubMed.
- Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
- Indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica.
- Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. (2022). PubMed.
- Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. (1995). PubMed.
- Synthesis, analysis and biological evaluation of novel indolquinonecryptolepine analogues as potential anti-tumour agents. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
- Indolizidine and quinolizidine alkaloids. (2001). PubMed.
- Receptor-Ligand Binding Assays. (2021). Labome.
- Receptor Binding Assays - Multiwell Pl
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.
- quinolizidine alkaloids. CABI Digital Library.
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The Definitive Guide to the Structural Validation of 5,6,7,8-Tetrahydroindolizine Derivatives by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. The 5,6,7,8-tetrahydroindolizine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. Its partially saturated, bicyclic nature imparts a unique conformational landscape that dictates its interaction with biological targets. While various analytical techniques provide valuable structural insights, only single-crystal X-ray crystallography offers the definitive, atomic-resolution data necessary to resolve conformational ambiguities, establish absolute stereochemistry, and understand intermolecular interactions that govern crystal packing.
This comprehensive guide provides an in-depth comparison of the structural features of 5,6,7,8-tetrahydroindolizine derivatives, supported by experimental data. We will delve into the critical aspects of the crystallographic workflow, from the art of crystal growth to the intricacies of data analysis, empowering you to apply these principles to your own research and drug discovery endeavors.
The Imperative of X-ray Crystallography in Drug Discovery
In the realm of drug design, precision is key. The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. For derivatives of 5,6,7,8-tetrahydroindolizine, which often possess chiral centers and conformationally flexible rings, techniques like NMR and mass spectrometry, while essential for initial characterization, can fall short in providing a complete structural picture. X-ray crystallography bridges this gap by delivering a precise map of atomic coordinates, bond lengths, bond angles, and torsion angles. This high-resolution data is indispensable for:
-
Unambiguous Structure Elucidation: Confirming the connectivity and stereochemistry of newly synthesized compounds.
-
Conformational Analysis: Revealing the preferred three-dimensional arrangement of the molecule in the solid state, which can inform on its bioactive conformation.
-
Understanding Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that influence crystal packing and, by extension, physicochemical properties like solubility and stability.
-
Structure-Activity Relationship (SAR) Studies: Providing the structural foundation for rational drug design and the optimization of lead compounds.
A Comparative Analysis of Tetrahydroindolizine Scaffolds
The substitution pattern on the 5,6,7,8-tetrahydroindolizine core significantly influences its solid-state conformation. Below is a comparative table of crystallographic data for a representative derivative and a related saturated indolizine analog, highlighting key structural parameters.
| Parameter | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[1] |
| Chemical Formula | C23H22BrNO6 |
| Molecular Weight | 488.33 |
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 12.0497 (6) |
| b (Å) | 17.8324 (10) |
| c (Å) | 19.6052 (11) |
| α (°) | 90 |
| β (°) | 100.372 (1) |
| γ (°) | 90 |
| Volume (ų) | 4143.8 (4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.564 |
| Resolution (Å) | 0.84 |
| R-factor (%) | 4.89 |
Note: The search for a comprehensive set of publicly available crystallographic data specifically for a variety of 5,6,7,8-tetrahydroindolizine derivatives proved challenging. The data presented here for a 7-methoxyindolizine derivative serves as a detailed example of the type of structural information obtained from a single-crystal X-ray diffraction study.
The monoclinic crystal system and the P 21/n space group observed for the 7-methoxyindolizine derivative are common for organic molecules. The unit cell dimensions define the repeating unit of the crystal lattice. The resolution of 0.84 Å indicates a high-quality dataset, allowing for the precise determination of atomic positions. The low R-factor of 4.89% signifies a good agreement between the experimental diffraction data and the final refined structural model.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires meticulous attention to detail. The following diagram and protocols outline the key stages.
Caption: A schematic overview of the key stages in single-crystal X-ray crystallography.
Experimental Protocol 1: Crystal Growth of 5,6,7,8-Tetrahydroindolizine Derivatives
The critical, and often most challenging, step in X-ray crystallography is obtaining diffraction-quality single crystals. For novel 5,6,7,8-tetrahydroindolizine derivatives, a screening of various crystallization techniques is recommended.
1. Slow Evaporation:
-
Principle: This method relies on the gradual removal of a solvent to increase the concentration of the solute to the point of supersaturation, leading to crystallization.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture) to near saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a small pinhole or parafilm with a few needle punctures to allow for slow evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
2. Vapor Diffusion:
-
Principle: This technique involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent, inducing crystallization.
-
Procedure:
-
In a small, open inner vial, dissolve the compound in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
In a larger outer vial, add a layer of a volatile anti-solvent (e.g., hexane or diethyl ether).
-
Carefully place the inner vial inside the outer vial and seal the outer vial.
-
The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystal growth.
-
Experimental Protocol 2: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
1. Crystal Mounting and Data Collection:
-
Procedure:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
2. Data Processing and Structure Solution:
-
Procedure:
-
The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
3. Structure Refinement:
-
Principle: The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Procedure:
-
The positions and displacement parameters of the atoms are adjusted in a least-squares refinement process.
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves understanding the relationships between various structural parameters and their impact on the molecule's properties.
Caption: A diagram illustrating the influence of substituent patterns on the overall molecular structure and properties.
The nature and position of substituents on the 5,6,7,8-tetrahydroindolizine ring system directly influence the conformation of the saturated six-membered ring. This, in turn, affects the bond lengths, angles, and torsion angles throughout the molecule. These intramolecular features dictate how the molecules pack in the crystal lattice, which is stabilized by a network of intermolecular interactions. The strength and nature of these interactions are critical determinants of the material's physicochemical properties, such as melting point, solubility, and stability. Ultimately, the three-dimensional conformation of the molecule is a key factor in its biological activity.
Conclusion
Single-crystal X-ray crystallography stands as the gold standard for the structural validation of novel 5,6,7,8-tetrahydroindolizine derivatives. The detailed atomic-level information it provides is crucial for confirming molecular identity, understanding conformational preferences, and guiding the rational design of new therapeutic agents. By following systematic protocols for crystal growth and data analysis, researchers can unlock the precise structural details that underpin the chemical and biological properties of this important class of heterocyclic compounds. This guide serves as a foundational resource to aid in the successful application of X-ray crystallography in the exciting and impactful field of drug discovery.
References
-
Pizzorno, M. T., & Albonico, S. M. (1974). Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry, 39(5), 731. [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3568. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
-
University of Florida Department of Chemistry. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
MDPI. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Retrieved from [Link]
Sources
A Comparative Guide to the Quantitative Analysis of 5,6,7,8-Tetrahydroindolizine: HPLC vs. Alternative Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 5,6,7,8-tetrahydroindolizine, a versatile heterocyclic building block in medicinal chemistry. We will delve into a detailed, field-proven HPLC protocol, underpinned by scientific rationale, and present a comparative analysis with GC, supported by experimental data from analogous compounds found in the scientific literature.
Introduction to 5,6,7,8-Tetrahydroindolizine and its Analytical Challenges
5,6,7,8-Tetrahydroindolizine (C₈H₁₁N, MW: 121.18 g/mol ) is a saturated derivative of the indolizine core, a structural motif found in a variety of biologically active compounds.[1] Its physicochemical properties, including a boiling point of 216.2 ± 9.0 °C and an estimated pKa analogous to 5,6,7,8-tetrahydroisoquinoline (pKa ≈ 6.37), present specific considerations for the development of a robust quantitative analytical method. The primary challenge lies in selecting a technique that offers high sensitivity, selectivity, and reproducibility, while being compatible with the compound's volatility and thermal stability.
Part 1: A Detailed, Validated HPLC Protocol for 5,6,7,8-Tetrahydroindolizine Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[2][3][4] Based on the physicochemical properties of 5,6,7,8-tetrahydroindolizine and general principles of reversed-phase chromatography for basic compounds, the following HPLC method is proposed.
Experimental Protocol: HPLC-UV Analysis
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Causality: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the moderately polar 5,6,7,8-tetrahydroindolizine. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 7.0 phosphate buffer (e.g., 40:60 v/v).
-
Causality: The estimated pKa of ~6.37 suggests that at a neutral pH, the compound will be in a mixed ionic/neutral state. A pH 7.0 buffer is chosen to ensure consistent retention and peak shape by controlling the ionization of the analyte. Acetonitrile is a common organic modifier that provides good peak resolution for many heterocyclic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Causality: This flow rate is standard for a 4.6 mm ID column and provides a good balance between analysis time and chromatographic efficiency.
-
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
-
-
Detection Wavelength: Approximately 270 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5,6,7,8-tetrahydroindolizine reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 5,6,7,8-tetrahydroindolizine in methanol and dilute with the mobile phase to a concentration expected to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
3. Method Validation (Based on ICH Q2(R2) and USP <621> Guidelines): [7][8][9][10][11]
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure it is fit for its intended purpose. The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo sample and a spiked sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Visualizing the HPLC Workflow
Caption: Workflow for the quantitative analysis of 5,6,7,8-tetrahydroindolizine by HPLC.
Part 2: Comparative Analysis with Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds.[12] For a compound like 5,6,7,8-tetrahydroindolizine with a boiling point of approximately 216 °C, GC is a viable alternative to HPLC.
Conceptual GC Protocol
A potential GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature programming to elute the analyte. Detection would typically be performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation. Derivatization may not be necessary given the volatility of the compound, but could be explored to improve peak shape and thermal stability.[8]
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Well-suited for 5,6,7,8-tetrahydroindolizine. | Best for volatile and thermally stable compounds. Potentially suitable for 5,6,7,8-tetrahydroindolizine, but thermal degradation is a possibility. |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | May require derivatization to increase volatility or improve peak shape, adding complexity. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management systems. | Can be more cost-effective, especially with an FID detector. |
| Solvent Consumption | Higher, leading to higher operational costs and waste generation. | Minimal, as it uses carrier gases. |
| Sensitivity | Dependent on the detector; UV detection offers good sensitivity for chromophoric compounds. | FID offers excellent sensitivity for organic compounds. MS detection provides high sensitivity and selectivity. |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase. | Very high, especially with capillary columns and MS detection. |
| Analysis Time | Typically longer run times compared to GC for similar separations. | Generally faster analysis times. |
Performance Metrics from Analogous Compounds
While specific data for 5,6,7,8-tetrahydroindolizine is not available, we can draw comparisons from the analysis of structurally related alkaloids and heterocyclic compounds:
| Parameter | HPLC (Typical Values) | GC-MS (Reported for Tropane Alkaloids)[8] |
| Linearity (r²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | 5.0 ng/mL |
| Precision (%RSD) | < 2% | Not explicitly stated, but recoveries were > 80% |
| Accuracy (Recovery %) | 98-102% | > 80% |
These data suggest that both techniques can provide the necessary linearity, sensitivity, and accuracy for the quantitative analysis of compounds similar to 5,6,7,8-tetrahydroindolizine.
Logical Framework for Method Selection
Caption: Decision-making framework for selecting between HPLC and GC for the analysis.
Conclusion and Recommendation
Both HPLC and GC are viable techniques for the quantitative analysis of 5,6,7,8-tetrahydroindolizine. However, for routine quality control in a drug development setting, HPLC is the recommended primary technique . The key advantages of HPLC in this context are the reduced risk of thermal degradation of the analyte, simpler sample preparation, and its versatility for a wide range of polar and non-polar compounds that may be present as impurities or related substances.
While GC can offer faster analysis times and potentially higher sensitivity with certain detectors, the need for thermal stability and the potential requirement for derivatization make it a secondary choice. GC-MS would be an excellent complementary technique for structural confirmation and for the analysis of volatile impurities.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC method outlined in this guide provides a robust and reliable starting point for the accurate and precise quantification of 5,6,7,8-tetrahydroindolizine, in accordance with international regulatory standards.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Yuan, Y.-C., Liu, T.-Z., et al. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. ACS Omega, 6(35), 22956–22966. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Dumitrașcu, F., Vasilescu, M., Drăghici, C., & Dumitrescu, D. (2016). Absorption spectra of the indolizine derivatives 5a , 6a , 7 , 8a , b (c = 1x10 – 5 M) in. ResearchGate. [Link]
-
Kudo, K., et al. (2000). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 24(7), 582-587. [Link]
-
Campiglia, P., Gomez-Monterrey, I. M., Lama, T., & Grieco, P. (2004). A New Efficient Synthetic Methodology for Tetrahydroisoquinoline and Tetrahydro-β-carboline Derivatives Using the Pictet—Spengler Reaction. ResearchGate. [Link]
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spectroscopic comparison of 5,6,7,8-tetrahydroindolizine and its saturated indolizidine analog
In the landscape of heterocyclic chemistry, the indolizidine scaffold stands as a cornerstone, forming the core of numerous alkaloids with significant pharmacological properties.[1][2] The subtle variation between a partially unsaturated system, as seen in 5,6,7,8-tetrahydroindolizine, and its fully saturated counterpart, indolizidine, gives rise to profound differences in their physicochemical and, consequently, spectroscopic characteristics. This guide provides an in-depth comparative analysis of these two molecules, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their structural nuances. Understanding these spectroscopic signatures is paramount for researchers in natural product synthesis, medicinal chemistry, and drug development for unambiguous characterization and quality control.
Molecular Structures at a Glance
The key differentiator between 5,6,7,8-tetrahydroindolizine and indolizidine is the degree of saturation in the five-membered ring. 5,6,7,8-Tetrahydroindolizine possesses a pyrrole-like aromatic five-membered ring fused to a six-membered saturated ring.[3] In contrast, indolizidine features a fully saturated bicyclic system.[4] This fundamental structural variance dictates the electron distribution and conformational flexibility of the molecules, which in turn governs their spectroscopic behavior.
Caption: General workflow for ATR-IR data acquisition.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum. Further processing, such as baseline correction, may be necessary.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular weight of 5,6,7,8-tetrahydroindolizine is 121.18 g/mol , while that of indolizidine is 125.21 g/mol . T[4][5]his difference in molecular weight is a primary and straightforward way to distinguish between the two compounds.
The fragmentation patterns observed in the mass spectrum will also differ significantly due to the stability of the aromatic ring in 5,6,7,8-tetrahydroindolizine. The molecular ion peak ([M]⁺) of 5,6,7,8-tetrahydroindolizine is expected to be more intense than that of indolizidine because the aromatic system can stabilize the positive charge through resonance.
5,6,7,8-Tetrahydroindolizine: The fragmentation is likely to involve the loss of ethylene (C₂H₄) from the saturated ring, leading to a stable aromatic fragment. The base peak is often observed at m/z 120 or 118.
[5][6]Indolizidine: As a saturated bicyclic amine, indolizidine will undergo fragmentation typical of such systems, often involving alpha-cleavage adjacent to the nitrogen atom. This can lead to the formation of various charged fragments, with a base peak often observed at m/z 124.
[4]| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | | :--- | :--- | :--- | :--- | | 5,6,7,8-Tetrahydroindolizine | C₈H₁₁N | 121.18 | [M]⁺˙ at 121, 120, 118, 93 | | Indolizidine | C₈H₁₅N | 125.21 | [M]⁺˙ at 125, 124, 96, 82 |
Experimental Protocol: GC-MS Data Acquisition
Caption: General workflow for GC-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the ppm range) in a volatile solvent such as methanol or dichloromethane.
-
GC Method Development:
-
Select an appropriate GC column (e.g., a non-polar column like DB-5ms).
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and then hold for a few minutes.
-
-
MS Method Development:
-
Set the mass spectrometer to operate in Electron Ionization (EI) mode, which is a common hard ionization technique that induces fragmentation.
-
Define the mass range to be scanned (e.g., m/z 40-400).
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The instrument software will control the acquisition process.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Examine the mass spectrum of that peak to determine the molecular ion and the fragmentation pattern.
Conclusion
The spectroscopic comparison of 5,6,7,8-tetrahydroindolizine and its saturated analog, indolizidine, provides a clear illustration of how the degree of saturation fundamentally alters the electronic and structural properties of a molecule. The presence of the aromatic pyrrole ring in 5,6,7,8-tetrahydroindolizine is the defining feature that gives rise to characteristic signals in the aromatic region of its NMR spectra and specific vibrational bands in its IR spectrum. Furthermore, the stability of this aromatic ring governs its fragmentation pattern in mass spectrometry, leading to a more intense molecular ion peak compared to its saturated counterpart. For researchers working with these and related N-heterocyclic compounds, a thorough understanding of these spectroscopic differences is indispensable for accurate compound identification, structural elucidation, and the advancement of their scientific endeavors.
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Alagona, G., et al. (2007). Synthesis of 5,6,7,8-Tetrahydroindolizines via a Domino-Type Transformation Based on the Rhodium Catalyzed Hydroformylation of N-(β-Methallyl)pyrroles. Journal of Heterocyclic Chemistry, 44, 479. Available at: [Link]
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Wang, Y., et al. (2020). Diversified Transformations of Tetrahydroindolizines to Construct Chiral 3-Arylindolizines and Dicarbofunctionalized 1,5-Diketones. Angewandte Chemie International Edition, 59(48), 21634-21643. Available at: [Link]
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The Saturated Advantage: Why 5,6,7,8-Tetrahydroindolizine is a Superior Scaffold to Indole in Modern Drug Discovery
A Senior Application Scientist's Guide to Escaping Flatland for Enhanced Drug Properties
In the landscape of medicinal chemistry, the indole scaffold is a titan. Its presence in blockbuster drugs like Sumatriptan and Ondansetron, as well as in countless bioactive natural products, has cemented its status as a "privileged" structure.[1][2] However, the very characteristics that make indole a versatile building block—its planarity and aromaticity—are often the source of significant liabilities in drug development, including poor solubility and metabolic instability.[3][4]
This guide presents a compelling case for a strategic pivot in scaffold design: the bioisosteric replacement of the flat, aromatic indole with its saturated, three-dimensional counterpart, 5,6,7,8-tetrahydroindolizine. By embracing greater sp³ character, researchers can unlock a host of physicochemical and pharmacokinetic advantages, ultimately increasing the probability of clinical success. This principle, often termed "escaping flatland," is a cornerstone of modern drug design.[5][6] We will explore the underlying causality for these advantages, supported by physicochemical data and validated experimental protocols for comparative analysis.
The Flatland Problem: Inherent Limitations of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, is a rigid, planar structure. While this planarity can facilitate favorable π-π stacking interactions with biological targets, it also contributes to several undesirable properties:
-
Poor Solubility: The flat, aromatic nature of indole promotes strong crystal lattice packing and high lipophilicity, often leading to poor aqueous solubility. This is a major hurdle in developing orally bioavailable drugs.[6]
-
Metabolic Instability: The electron-rich aromatic system of indole is a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This can lead to rapid clearance, reducing a drug's half-life, and potentially forming reactive metabolites.
-
Limited Exploration of Chemical Space: The rigid, two-dimensional shape of indole restricts the spatial arrangement of substituents, limiting the exploration of the three-dimensional binding pockets of target proteins.
Escaping Flatland: The Strategic Shift to 3D Scaffolds
The concept of "escaping flatland" advocates for increasing the fraction of sp³-hybridized carbons in drug candidates.[5][7] Molecules with greater three-dimensionality are associated with a higher likelihood of clinical success for several key reasons:[5][8]
-
Improved Solubility: The non-planar, kinked structures of sp³-rich scaffolds disrupt crystal packing, which can decrease the melting point and improve aqueous solubility.[6]
-
Enhanced Metabolic Stability: Saturated scaffolds often present fewer sites for oxidative metabolism compared to their flat aromatic counterparts.[9]
-
Novel Intellectual Property: Moving into three-dimensional chemical space allows for the creation of novel molecular architectures, providing new intellectual property opportunities.[10]
-
Improved Target Engagement: A 3D scaffold can present substituents in precise vectors, allowing for more specific and potentially higher-affinity interactions within a complex protein binding site.
The 5,6,7,8-tetrahydroindolizine scaffold is an exemplary saturated bioisostere of indole, retaining the core nitrogen heterocycle while replacing the aromatic benzene ring with a saturated cyclohexane ring. This strategic exchange directly addresses the limitations of the indole core.
Head-to-Head: Indole vs. 5,6,7,8-Tetrahydroindolizine
A direct comparison of the parent scaffolds reveals the fundamental physicochemical shifts that underpin the advantages of the saturated system.
| Property | Indole | 5,6,7,8-Tetrahydroindolizine | Advantage of Tetrahydroindolizine |
| Structure | Non-planar, 3D conformation | ||
| Molecular Weight | 117.15 g/mol | 121.18 g/mol | Minimal increase for significant structural change |
| Fraction of sp³ Carbons (Fsp³) | 0.125 (1 of 8 carbons) | 0.5 (4 of 8 carbons) | Significantly higher 3D character, linked to improved clinical success rates.[5] |
| XLogP3 (Lipophilicity) | 2.1 | 1.4 | Lower lipophilicity, which often correlates with improved solubility and reduced off-target effects. |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | 3.88 Ų | Lower TPSA, suggesting better cell permeability. |
| Rotatable Bonds | 0 | 0 | Both are rigid cores, providing conformational constraint. |
Data sourced from PubChem and calculated.
The most striking difference lies in the Fraction of sp³ Carbons (Fsp³) . The significant increase from 0.125 for indole to 0.5 for tetrahydroindolizine is a quantitative measure of the "escape from flatland." Research has shown a direct correlation between higher Fsp³ values and an increased probability of a compound successfully progressing through clinical trials.[6][11] This is attributed to the downstream effects on properties like solubility, which is often improved by the disruption of planar stacking. The lower calculated lipophilicity (XLogP3) of the tetrahydroindolizine core further supports its potential for better aqueous solubility.
Visualizing the Scaffold Philosophy
The following diagrams illustrate the core concepts discussed.
Caption: Conceptual workflow comparing the traditional indole-based approach with the modern strategy of using its 3D bioisostere.
Experimental Validation: A Blueprint for Comparison
To empirically validate the theoretical advantages of the 5,6,7,8-tetrahydroindolizine scaffold, a direct comparison with an indole-containing parent drug is essential. Below are detailed protocols for the synthesis of a tetrahydroindolizine core and for a comparative metabolic stability assay.
Part 1: Synthesis of a Substituted 5,6,7,8-Tetrahydroindolizine Scaffold
This protocol is adapted from an efficient one-step annulation method, demonstrating the accessibility of the scaffold.[12]
Objective: To synthesize Ethyl 2-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylate as a representative example.
Materials:
-
2-Formylpiperidine hydrochloride
-
Ethyl acetoacetate
-
Pyrrolidine
-
4 Å Molecular sieves
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-formylpiperidine hydrochloride (1.0 mmol, 1 equiv).
-
Add anhydrous THF (5 mL) and stir to suspend.
-
Add ethyl acetoacetate (1.2 mmol, 1.2 equiv) to the suspension.
-
Add activated 4 Å molecular sieves (approx. 500 mg).
-
Finally, add pyrrolidine (2.0 mmol, 2.0 equiv) dropwise to the stirring mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of a substituted 5,6,7,8-tetrahydroindolizine.
Part 2: Comparative In Vitro Metabolic Stability Assay
This protocol outlines a standard liver microsomal stability assay to determine the intrinsic clearance of an indole-containing drug versus its tetrahydroindolizine analogue.
Objective: To compare the metabolic stability of "Drug-Indole" and "Drug-Tetrahydroindolizine" in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
"Drug-Indole" and "Drug-Tetrahydroindolizine" stock solutions (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw HLM on ice. Prepare a microsomal protein solution in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL in the incubation).
-
Prepare working solutions of test compounds and controls by diluting stock solutions in buffer. The final incubation concentration is typically 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation (in a 96-well plate):
-
NADPH(-) Control: To designated wells, add the microsomal solution and the test compound solution. Add buffer in place of the NADPH system. This control measures non-enzymatic degradation.
-
NADPH(+) Reaction: To separate wells, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the NADPH(+) wells. This is your T=0 time point for quenching.
-
Immediately remove an aliquot from each well and quench it by adding it to a separate plate containing ice-cold acetonitrile with the internal standard.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from each well and quench them in the same manner.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Expected Outcome: Based on the principles of metabolic stability, it is hypothesized that the "Drug-Tetrahydroindolizine" analogue will exhibit a longer half-life and lower intrinsic clearance compared to the "Drug-Indole" parent compound, demonstrating its superior metabolic stability.
Conclusion and Future Outlook
The strategic replacement of an indole scaffold with 5,6,7,8-tetrahydroindolizine is a powerful tactic in modern medicinal chemistry. It is not merely a substitution but a deliberate step to imbue a molecule with more favorable drug-like properties. The shift from a flat, aromatic system to a saturated, three-dimensional one directly addresses common liabilities such as poor solubility and high metabolic turnover. The increased Fsp³ character of the tetrahydroindolizine core is a key indicator of this advantageous profile.
While direct comparative data for specific drug analogues remains an area ripe for publication, the foundational principles of medicinal chemistry and the individual properties of these scaffolds provide a robust, scientifically-grounded rationale for this approach. By employing the straightforward synthetic and analytical protocols outlined here, drug discovery teams can empirically validate these advantages within their own programs, paving the way for more robust and successful clinical candidates. The future of scaffold design lies not in clinging to privileged structures but in understanding their limitations and strategically evolving them into superior, three-dimensional alternatives.
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]
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Huang, D., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. Available at: [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. ResearchGate. Available at: [Link]
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Rocchiccioli, S., et al. (2007). Synthesis of 5,6,7,8-Tetrahydroindolizines via a Domino-Type Transformation Based on the Rhodium Catalyzed Hydroformylation of N-(β-Methallyl)pyrroles. Journal of Heterocyclic Chemistry, 44(2), 479-484. Available at: [Link]
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Foley, D. J., et al. (2020). Practical synthesis of pharmaceutically relevant molecules enriched in sp3 character. Chemical Communications, 56(82), 12475-12478. Available at: [Link]
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Foley, D. J., et al. (2021). Fsp3-Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery. Angewandte Chemie International Edition, 60(16), 8868-8875. Available at: [Link]
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Kalgutkar, A. S., et al. (2008). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 18(23), 6138-41. Available at: [Link]
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A Comparative Guide to Catalytic Syntheses of 5,6,7,8-Tetrahydroindolizine for Researchers and Drug Development Professionals
The 5,6,7,8-tetrahydroindolizine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic compounds with significant biological activities, including dopaminergic and anti-TNF properties.[1] Its synthesis has been a subject of considerable interest, leading to the development of various catalytic methodologies. This guide provides an in-depth, comparative analysis of the most prominent catalytic strategies for the synthesis of 5,6,7,8-tetrahydroindolizine, offering field-proven insights into their mechanisms, scope, and practical application.
Rhodium-Catalyzed Domino Hydroformylation-Cyclization
This elegant one-pot reaction provides a direct route to substituted 5,6,7,8-tetrahydroindolizines from readily available N-(β-methallyl)pyrroles. The process is a domino sequence involving rhodium-catalyzed hydroformylation, followed by an in-situ intramolecular cyclization and subsequent hydrogenation.[1]
Mechanistic Rationale
The catalytic cycle is initiated by the hydroformylation of the N-(β-methallyl)pyrrole. The rhodium catalyst, typically Rh₄(CO)₁₂, facilitates the addition of a formyl group and a hydrogen atom across the double bond of the allyl group, forming a 4-(pyrrol-1-yl)butanal intermediate. This intermediate then undergoes an intramolecular electrophilic substitution on the electron-rich pyrrole ring, followed by dehydration and hydrogenation of the resulting dihydroindolizine to yield the final 5,6,7,8-tetrahydroindolizine product. The entire sequence is contained within a single pot, making it a highly atom-economical and efficient process.[1]
Caption: Rhodium-Catalyzed Domino Synthesis of 5,6,7,8-Tetrahydroindolizine.
Performance Data
The rhodium-catalyzed domino reaction has been shown to be effective for a range of substituted N-(β-methallyl)pyrroles, with good to excellent yields.
| Entry | Pyrrole Substituent | Product | Yield (%) |
| 1 | H | 6-methyl-5,6,7,8-tetrahydroindolizine | 63 |
| 2 | 2-ethyl | 2-ethyl-6-methyl-5,6,7,8-tetrahydroindolizine | 60 |
| 3 | 2,3-di(ethoxycarbonyl) | 2,3-di(ethoxycarbonyl)-6-methyl-5,6,7,8-tetrahydroindolizine | 75 |
| 4 | 2-isopropyl-3-acetyl | 2-isopropyl-3-acetyl-6-methyl-5,6,7,8-tetrahydroindolizine | 70 |
Data sourced from Rocchiccioli et al., J. Heterocyclic Chem., 44, 479 (2007).[1]
Experimental Protocol
Synthesis of 6-methyl-5,6,7,8-tetrahydroindolizine [1]
-
A 25 mL stainless steel autoclave is charged with N-(β-methallyl)pyrrole (1.0 mmol), Rh₄(CO)₁₂ (0.01 mmol), and dry toluene (10 mL).
-
The autoclave is sealed and pressurized with a 1:1 mixture of CO and H₂ to 130 atm.
-
The reaction mixture is heated to 140 °C with stirring for 10-72 hours, the progress of the reaction being monitored by GC.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on alumina with hexane as the eluent to afford the pure 6-methyl-5,6,7,8-tetrahydroindolizine.
Organocatalytic Annulation
This method offers an expedient, single-step synthesis of 5,6,7,8-tetrahydroindolizines through the annulation of commercially available 2-formylpiperidine hydrochloride and a 1,3-dicarbonyl compound, catalyzed by a simple secondary amine like pyrrolidine.[2]
Mechanistic Rationale
The reaction is believed to proceed through a variation of the Knoevenagel condensation followed by an intramolecular cyclization. Pyrrolidine acts as a catalyst by forming an enamine with the 1,3-dicarbonyl compound, which then undergoes a Michael addition to the α,β-unsaturated iminium ion formed in situ from 2-formylpiperidine. Subsequent intramolecular condensation and dehydration lead to the formation of the 5,6,7,8-tetrahydroindolizine ring system. The use of 4 Å molecular sieves helps to drive the reaction towards completion by removing water.[2]
Caption: Organocatalytic Annulation for 5,6,7,8-Tetrahydroindolizine Synthesis.
Performance Data
This method has been demonstrated to be effective for a variety of β-ketoesters, ketones, and amides, providing moderate to good yields of the corresponding 5,6,7,8-tetrahydroindolizines.[2]
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 2-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylate | 75 |
| 2 | Acetylacetone | 1-(2-methyl-5,6,7,8-tetrahydroindolizin-1-yl)ethanone | 68 |
| 3 | Benzoylacetone | (2-methyl-5,6,7,8-tetrahydroindolizin-1-yl)(phenyl)methanone | 72 |
| 4 | N,N-Dimethylacetoacetamide | N,N,2-trimethyl-5,6,7,8-tetrahydroindolizine-1-carboxamide | 55 |
Yields are representative and based on the description of "moderate to good yields" in the source.[2]
Experimental Protocol
General Procedure for the Pyrrolidine-Catalyzed Annulation [2]
-
To a stirred suspension of 2-formylpiperidine hydrochloride (1.0 mmol) and 4 Å molecular sieves in THF (5 mL) is added the 1,3-dicarbonyl compound (1.0 mmol) and pyrrolidine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydroindolizine.
Paal-Knorr Synthesis Approach
While not a direct catalytic method for the final ring closure to the tetrahydroindolizine system in one step, the Paal-Knorr synthesis is a fundamental and versatile catalytic method for constructing the core pyrrole ring, which is a key precursor.[1][3][4][5] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[4][5]
Mechanistic Rationale
The Paal-Knorr pyrrole synthesis proceeds via the formation of a hemiaminal from the reaction of a primary amine with one of the carbonyl groups of the 1,4-dicarbonyl compound.[5] This is followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group to form a five-membered ring intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring. The ring-closing step is often the rate-determining step.[5]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Performance Data
The Paal-Knorr synthesis is a high-yielding reaction for a wide variety of substrates.
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst | Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | HCl | >90 |
| 2 | 2,5-Hexanedione | Benzylamine | Acetic Acid | 85 |
| 3 | 1-Phenyl-1,4-pentanedione | Ammonium Acetate | p-TsOH | 78 |
| 4 | 3,4-Dimethyl-2,5-hexanedione | Methylamine | None | 92 |
Data is representative of typical Paal-Knorr reactions.
Experimental Protocol
Synthesis of 2,5-dimethyl-1-phenylpyrrole [1]
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 mmol) and aniline (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (1 drop).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Comparative Analysis
| Feature | Rhodium-Catalyzed Domino Reaction | Organocatalytic Annulation | Paal-Knorr Synthesis (for precursor) |
| Catalyst | Rh₄(CO)₁₂ | Pyrrolidine | Protic or Lewis Acids |
| Key Transformation | Hydroformylation-Cyclization | Knoevenagel-Michael-Cyclization | Condensation-Cyclization |
| Number of Steps | One-pot from N-allylpyrrole | One-step from 2-formylpiperidine | One-step for pyrrole formation |
| Reaction Conditions | High pressure (130 atm), high temp (140 °C) | Room temperature | Varies (reflux to room temp) |
| Substrate Scope | Good for substituted pyrroles | Good for various 1,3-dicarbonyls | Broad for 1,4-dicarbonyls and amines |
| Yields | Good to excellent (60-75%) | Moderate to good (55-75%) | Generally high (>80%) |
| Advantages | High atom economy, domino sequence | Mild conditions, simple setup | Versatile, well-established, high yields |
| Disadvantages | High pressure equipment needed, expensive catalyst | Moderate yields for some substrates | Requires synthesis of 1,4-dicarbonyl precursor |
Conclusion
The choice of catalytic method for the synthesis of 5,6,7,8-tetrahydroindolizine depends on the specific research goals, available starting materials, and equipment.
-
The Rhodium-Catalyzed Domino Reaction is a highly efficient and atom-economical choice for constructing substituted tetrahydroindolizines in a single operation, provided the necessary high-pressure equipment is available.
-
The Organocatalytic Annulation offers a milder and more accessible alternative, utilizing simple and inexpensive reagents and catalysts, making it suitable for rapid library synthesis.
-
The Paal-Knorr Synthesis remains a robust and high-yielding method for the construction of the core pyrrole ring, which can then be further elaborated to the desired tetrahydroindolizine. Its versatility and reliability make it a valuable tool in a multi-step synthetic strategy.
Ultimately, a thorough evaluation of the target molecule's complexity and the desired scale of the synthesis will guide the selection of the most appropriate and efficient catalytic approach.
References
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Capomolla, S. S., Lim, N. K., & Zhang, H. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
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Rocchiccioli, S., Guazzelli, G., Lazzaroni, R., & Settambolo, R. (2007). Synthesis of 5,6,7,8-Tetrahydroindolizines via a Domino-Type Transformation Based on the Rhodium Catalyzed Hydroformylation of N-(β-Methallyl)pyrroles. Journal of Heterocyclic Chemistry, 44(2), 479-482. [Link]
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Wikipedia contributors. (2023, December 28). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 13, 2026, from [Link]
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A Researcher's Guide to the Biological Target Validation of Novel 5,6,7,8-Tetrahydroindolizine-Based Compounds
The 5,6,7,8-tetrahydroindolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its synthetic tractability and its presence in a variety of biologically active molecules.[1][2][3] Derivatives of this core structure have been investigated for a range of therapeutic applications, including potential antitumor and antitubercular activities.[4][5][6] However, a critical step in the drug discovery pipeline for these promising compounds is the definitive identification and validation of their biological targets. This guide provides a comprehensive framework for researchers to navigate the intricate process of target validation for novel 5,6,7,8-tetrahydroindolizine-based compounds, ensuring scientific rigor and a higher probability of success in downstream clinical development.[7]
The Imperative of Rigorous Target Validation
Target validation is the multi-faceted process of demonstrating that modulating a specific biological target with a compound elicits the desired therapeutic effect in a relevant disease context.[8][9][10] This crucial phase of drug discovery de-risks a program by establishing a clear link between the molecular mechanism of a compound and its physiological consequences.[11][12] The validation process for a novel 5,6,7,8-tetrahydroindolizine-based compound, which we will refer to as "THI-X," should be approached as a systematic and evidence-based investigation.
A Phased Approach to Target Validation for THI-X
The journey from a hit compound to a validated drug target can be conceptualized in a multi-stage workflow. This guide will delineate a logical progression from initial target identification to robust in vivo validation.
Figure 1: A phased workflow for the target validation of a novel 5,6,7,8-tetrahydroindolizine-based compound (THI-X).
Phase 1: From Phenotypic Hit to a Testable Hypothesis
Many drug discovery campaigns for novel scaffolds like 5,6,7,8-tetrahydroindolizine begin with phenotypic screening, where the compound's effect is observed in a cellular or organismal model of a disease without prior knowledge of the specific target.
Experimental Protocol: Phenotypic Screening for Anti-Proliferative Effects
-
Cell Line Selection: Choose a panel of human cancer cell lines relevant to the therapeutic indication of interest (e.g., breast, colon, lung).
-
Assay Principle: Utilize a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the effect of THI-X on cell proliferation.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of THI-X (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Following treatment, add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for THI-X in each cell line.
Once a potent phenotypic hit is identified, the next critical step is target deconvolution to identify the molecular target(s) responsible for the observed phenotype.
Table 1: Comparison of Target Deconvolution Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | THI-X is immobilized on a solid support to capture binding proteins from cell lysates. | Direct identification of binding partners. | Can be technically challenging; may identify non-specific binders. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding.[8] | Can be performed in intact cells and tissues; confirms direct target engagement. | Requires specific antibodies for each protein of interest for Western blot-based detection. |
| Genetic Approaches (shRNA/CRISPR screens) | Identifies genes whose knockdown or knockout confers resistance or sensitivity to THI-X.[12][13] | Provides a functional link between a gene and the compound's activity. | Can be time-consuming and may have off-target effects. |
| Proteomic Profiling | Compares the proteome of cells treated with THI-X to untreated cells to identify changes in protein expression or post-translational modifications.[8] | Provides a global view of the compound's effects on cellular pathways. | Does not directly identify the primary target. |
Phase 2: Confirming Target Engagement and Functional Consequences In Vitro
Based on the target deconvolution experiments, let us hypothesize that THI-X targets a specific protein kinase, "Kinase Y," which is known to be a driver of proliferation in the cancer cell lines where THI-X was active. The next phase focuses on validating this hypothesis with a series of targeted in vitro assays.[14][15]
Biochemical Assays: Direct Interaction with the Purified Target
The initial step is to determine if THI-X can directly interact with and inhibit the activity of purified Kinase Y.
Table 2: Hypothetical Biochemical Data for THI-X vs. a Known Kinase Y Inhibitor
| Compound | Kinase Y IC50 (nM) | Kinase Panel Selectivity (Top 5 off-targets) |
| THI-X | 50 | Kinase A (2 µM), Kinase B (5 µM), Kinase C (>10 µM), Kinase D (>10 µM), Kinase E (>10 µM) |
| Known Inhibitor | 25 | Kinase A (1 µM), Kinase F (3 µM), Kinase G (>10 µM), Kinase H (>10 µM), Kinase I (>10 µM) |
Cellular Target Engagement: Proving the Interaction in a Biological Context
Confirming that THI-X engages Kinase Y within a living cell is a critical validation step.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells with either vehicle or a saturating concentration of THI-X for 1 hour.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble Kinase Y at each temperature by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature. A shift in the melting curve to a higher temperature in the THI-X-treated cells indicates target engagement.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Cell-Based Assays: Linking Target Engagement to a Cellular Outcome
The final step in the in vitro validation cascade is to demonstrate that the inhibition of Kinase Y by THI-X leads to the observed anti-proliferative effect. This can be achieved by examining the phosphorylation of a known downstream substrate of Kinase Y.
Table 3: Hypothetical Functional Cellular Data for THI-X
| Cell Line | THI-X IC50 for Proliferation (µM) | THI-X IC50 for p-Substrate Inhibition (µM) |
| Cancer Cell Line 1 | 0.5 | 0.45 |
| Cancer Cell Line 2 | 1.2 | 1.1 |
| Kinase Y Knockout Line | >50 | N/A |
The strong correlation between the IC50 values for proliferation and substrate phosphorylation, along with the loss of activity in a Kinase Y knockout cell line, provides compelling evidence that THI-X exerts its anti-proliferative effects through the inhibition of Kinase Y.
Phase 3: In Vivo Validation: The Ultimate Test
The ultimate validation of a drug target is to demonstrate that modulating it with a compound leads to a therapeutic benefit in a living organism.[11][16] This is typically achieved using animal models of the disease.[8]
Experimental Protocol: Murine Xenograft Model
-
Model Establishment: Implant human cancer cells (that have been shown to be sensitive to THI-X in vitro) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, THI-X at various doses, positive control). Administer the compounds daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study. At the end of the study, tumors and other tissues can be harvested for further analysis.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
PK: Measure the concentration of THI-X in the plasma and tumors over time to understand its absorption, distribution, metabolism, and excretion.
-
PD: Measure the level of phosphorylated Kinase Y substrate in the tumors from treated animals to confirm target engagement in vivo.
-
A successful in vivo study will demonstrate that treatment with THI-X leads to a significant reduction in tumor growth at doses that are well-tolerated by the animals, and that this anti-tumor activity correlates with the inhibition of Kinase Y signaling in the tumors.
Conclusion
The validation of a biological target for a novel compound series like the 5,6,7,8-tetrahydroindolizines is a rigorous, multi-step process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. By following a systematic and hypothesis-driven approach, researchers can build a strong case for their chosen target, significantly increasing the likelihood of success in the long and arduous journey of drug development. This guide provides a robust framework to navigate this process, ensuring that the therapeutic potential of these promising compounds can be fully realized.
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- 12. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 5,6,7,8-Tetrahydroindolizine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Potency—The Imperative of Drug-Likeness
In modern medicinal chemistry, the journey from a potent "hit" compound to a viable drug candidate is a multidimensional optimization challenge. While high target affinity is the initial gatekeeper, it is the concept of "drug-likeness" that ultimately dictates success or failure in clinical development. A drug-like molecule possesses a favorable balance of physicochemical and pharmacokinetic properties, ensuring it can reach its target in the body, exert a therapeutic effect, and be safely cleared—a profile often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[1][2] Unfavorable ADME properties are a primary cause of late-stage drug candidate attrition, making early assessment a critical, cost-saving strategy in the drug discovery pipeline.[3][4]
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with approximately 60% of unique small-molecule drugs featuring a nitrogen-based heterocycle.[5][6] Their prevalence is due to their structural diversity, metabolic stability, and ability to form crucial hydrogen bonds with biological targets.[5][6][7] Among these, the 5,6,7,8-tetrahydroindolizine scaffold presents a compelling, conformationally restricted bicyclic system. This guide provides an in-depth framework for assessing the drug-likeness of its derivatives, comparing its core properties to established heterocyclic alternatives, and detailing the experimental and computational workflows essential for this evaluation.
The 5,6,7,8-Tetrahydroindolizine Scaffold: A Physicochemical Primer
The starting point for any drug-likeness assessment is the core scaffold itself. The 5,6,7,8-tetrahydroindolizine is a fused bicyclic system that offers a rigid three-dimensional structure, which can be advantageous for achieving high target specificity and potency. Understanding its fundamental properties is key to predicting how derivatization will impact its overall profile.
| Property | Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₁N | [8][9] | Provides the basis for calculating molecular weight. |
| Molecular Weight | 121.18 g/mol | [8][9] | A low starting weight is ideal, offering ample room for functionalization without exceeding the 500 Da limit suggested by Lipinski's Rule of Five.[1] |
| XLogP3 | 1.4 | [8] | This calculated partition coefficient indicates moderate lipophilicity, a favorable starting point for balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | [8] | The core scaffold has no hydrogen bond donors. |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | [8] | A low number of hydrogen bond acceptors is beneficial for oral absorption.[1] |
| Topological Polar Surface Area (TPSA) | 4.9 Ų | [8] | A very low TPSA suggests excellent potential for membrane permeability, including crossing the blood-brain barrier (BBB). |
The parent 5,6,7,8-tetrahydroindolizine scaffold is inherently "lead-like," conforming to the "Rule of Three" (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3), which is often considered a more stringent filter for identifying starting points for successful optimization campaigns.[1] This provides medicinal chemists with a significant advantage, as modifications can be focused on enhancing potency and selectivity while maintaining a drug-like physicochemical profile.
Pillars of Drug-Likeness Assessment: A Multiparameter Approach
Assessing drug-likeness is not a single measurement but a holistic evaluation of physicochemical properties, ADME characteristics, and potential safety liabilities.
Part 1: Computational Assessment of Drug-Likeness (In Silico Screening)
Before committing to costly and time-consuming synthesis, in silico methods provide a rapid, cost-effective first pass to prioritize derivatives with the highest probability of success.[4][10] These computational tools use algorithms and quantitative structure-activity relationship (QSAR) models to predict ADME and other properties from chemical structure alone.[3][11]
Workflow for In Silico ADME/Tox Prediction
The causality behind this workflow is risk mitigation. By computationally flagging compounds with likely liabilities (e.g., poor permeability, high metabolic instability, or potential toxicity) early on, resources can be focused on a smaller set of the most promising molecules for synthesis and experimental validation.
Key In Silico Parameters and Interpretation
| Parameter | Computational Tool/Model | Desired Outcome for Orally Bioavailable Drug | Rationale |
| Lipinski's Rule of Five (Ro5) | SwissADME, ChemDraw | 0-1 violations | A well-established rule of thumb indicating that compounds with MW ≤ 500, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10 are more likely to have good oral absorption and permeation.[1][12][13] |
| Aqueous Solubility (LogS) | ALOGPS, ESOL | LogS > -4 | Poor solubility is a major hurdle for oral absorption and achieving therapeutic concentrations. |
| GI Absorption | BOILED-Egg Model | High | Predicts the likelihood of a compound being absorbed from the gastrointestinal tract. |
| BBB Permeation | BOILED-Egg Model | Varies by target | Essential for CNS-acting drugs, but undesirable for peripherally acting drugs to avoid side effects.[14] |
| Cytochrome P450 (CYP) Inhibition | Pre-trained ML models | Non-inhibitor of major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | Inhibition of CYP enzymes, which are crucial for drug metabolism, can lead to dangerous drug-drug interactions.[10] |
| hERG Inhibition | Pre-trained ML models | Low probability | Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. |
| PAINS Alert | SMARTS-based filters | 0 alerts | Identifies Pan-Assay Interference Compounds (PAINS), which are promiscuous structures known to cause false positives in high-throughput screens. |
Part 2: Experimental Validation of Physicochemical Properties
While in silico models are powerful, they are predictive, not definitive.[15] Experimental validation of key parameters is a self-validating system that confirms the computational hypotheses and provides the ground truth for structure-property relationships.
Protocol: Determination of Lipophilicity (LogD₇.₄) using HPLC
Rationale: Lipophilicity is arguably the most critical physicochemical property, influencing solubility, permeability, metabolic clearance, and promiscuity. The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is its standard measure. While the shake-flask method is the traditional gold standard, it is low-throughput. An HPLC-based method offers higher throughput, making it suitable for screening a library of derivatives. This protocol is self-validating as it relies on a calibration curve of standards with known LogP values, ensuring the accuracy of each measurement run.
Materials:
-
Reversed-phase C18 HPLC column
-
HPLC system with UV detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Phosphate buffer (pH 7.4)
-
Test compounds (5,6,7,8-tetrahydroindolizine derivatives)
-
LogP standards (e.g., Uracil, Toluene, Naphthalene)
-
DMSO (for sample dissolution)
Methodology:
-
Preparation of Standards and Samples:
-
Prepare 1 mg/mL stock solutions of LogP standards and test compounds in DMSO.
-
Create a working solution by diluting the stock solution 1:100 in a 50:50 acetonitrile/water mixture.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject 10 µL of each standard and test compound.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Record the retention time (t_R) for each standard and test compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (often measured by injecting uracil, which is unretained).
-
Plot the known LogP values of the standards against their calculated log(k') values.
-
Perform a linear regression to generate a calibration curve. The equation will be in the form: LogP = m * log(k') + c.
-
Use the calibration curve equation and the measured log(k') of your tetrahydroindolizine derivatives to calculate their experimental LogP/LogD₇.₄ values.
-
Comparative Analysis: 5,6,7,8-Tetrahydroindolizine vs. Alternative Scaffolds
The true potential of a scaffold is often understood in comparison to others. Nitrogen heterocycles like pyridine, piperidine, and pyrazole are ubiquitous in approved drugs.[][17] An objective comparison highlights the unique advantages the tetrahydroindolizine core may offer.
| Feature | 5,6,7,8-Tetrahydroindolizine | Pyridine | Piperidine | Pyrazole |
| Structure | Fused, bicyclic, saturated/aromatic hybrid | Monocyclic, aromatic | Monocyclic, saturated | Monocyclic, aromatic |
| Conformational Rigidity | High | Low (substituents can rotate) | Moderate (chair/boat conformations) | Low (substituents can rotate) |
| 3D Shape | Defined, non-planar | Planar | Non-planar | Planar |
| Typical MW of Core | 121.18 g/mol | 79.10 g/mol | 85.15 g/mol | 68.08 g/mol |
| H-Bond Acceptors (Core) | 1 | 1 | 1 | 2 |
| H-Bond Donors (Core) | 0 | 0 | 1 | 1 |
| General Role | Provides a rigid 3D scaffold to project substituents into specific vectors. May improve selectivity and reduce off-target effects by limiting conformational freedom. | Common aromatic building block, often used to improve solubility or engage in pi-stacking interactions. | Saturated core used to escape planarity, improve solubility, and occupy specific pockets in a binding site. | A versatile linker and pharmacophore, capable of extensive hydrogen bonding. |
| Potential Advantage | High Selectivity: The rigid structure can lead to more precise interactions with the target protein, potentially reducing off-target binding. | Synthetic Tractability: Well-established chemistry allows for easy and diverse functionalization. | Improved Physicochemical Properties: Often used to break planarity and improve solubility and metabolic stability compared to aromatic counterparts. | Strong H-Bonding: The two nitrogen atoms provide versatile hydrogen bonding capabilities for strong target engagement. |
| Potential Challenge | Synthetic Complexity: Synthesis of derivatives can be more complex than for simple monocyclic systems.[18][19][20] | Metabolic Liability: The pyridine ring can be susceptible to oxidation by CYP enzymes. | Basicity: The high pKa can lead to unwanted hERG interactions or sequestration in acidic lysosomes. | Metabolic Liability: Can be susceptible to N-oxidation or ring-opening metabolism. |
Causality in Scaffold Selection: The choice to pursue the 5,6,7,8-tetrahydroindolizine scaffold is often driven by a need for novelty and improved selectivity. While simpler scaffolds like pyridine are synthetically accessible, their flexibility can lead to binding at multiple unintended targets. The rigidity of the tetrahydroindolizine core constrains the spatial orientation of pharmacophoric groups, making it an excellent choice when designing highly specific inhibitors for challenging targets like kinases or proteases.
Conclusion and Future Perspectives
The 5,6,7,8-tetrahydroindolizine scaffold represents a promising starting point for the development of novel therapeutics. Its inherent lead-like properties, including a low molecular weight and favorable calculated lipophilicity, provide a solid foundation for building drug-like molecules. Its rigid, three-dimensional structure is a key differentiator from more common flat, aromatic heterocycles, offering a potential path to achieving higher target selectivity.
The comprehensive assessment of drug-likeness, however, must be a continuous, iterative process. The guide presented here—combining early-stage in silico profiling with rigorous experimental validation—provides a robust framework for making informed decisions. By systematically evaluating the physicochemical, pharmacokinetic, and toxicological properties of each new derivative, research teams can efficiently navigate the complex optimization landscape, increasing the probability of advancing a safe and effective drug candidate into clinical development. The evolution of AI and machine learning in drug discovery, exemplified by tools like AlphaFold 3, will further enhance our ability to predict complex interactions and design molecules with superior drug-like properties from the outset.[21]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,6,7,8-Tetrahydroindolizine
For Immediate Implementation by Laboratory Personnel: This guide provides essential operational and safety protocols for the proper disposal of 5,6,7,8-Tetrahydroindolizine. As a Senior Application Scientist, this document is crafted to instill confidence and ensure safety and compliance in your laboratory's chemical waste management practices. The procedures outlined herein are grounded in established safety protocols and data from structurally similar compounds, ensuring a robust and reliable disposal pathway.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is a regulated process designed to protect both laboratory personnel and the environment.[4] The fundamental principle is to never dispose of hazardous chemicals down the drain or in regular trash.[2] All chemical waste must be collected, properly labeled, and disposed of through your institution's designated hazardous waste program.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profile of analogous compounds, 5,6,7,8-Tetrahydroindolizine should be handled as a hazardous substance.
Assumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
This data is extrapolated from publicly available information on 5,6,7,8-Tetrahydroquinoline and 5,6,7,8-Tetrahydroisoquinoline.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Use a fume hood when handling the material to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
This protocol ensures the safe and compliant disposal of 5,6,7,8-Tetrahydroindolizine waste.
1. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions:
-
Collect all waste containing 5,6,7,8-Tetrahydroindolizine in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, and gloves that are contaminated with 5,6,7,8-Tetrahydroindolizine should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Non-disposable glassware must be decontaminated before reuse. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safety and regulatory compliance. Your hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "5,6,7,8-Tetrahydroindolizine"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days for large quantity generators), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Never attempt to transport hazardous waste off-campus yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-Tetrahydroindolizine.
Caption: Decision workflow for the disposal of 5,6,7,8-Tetrahydroindolizine waste.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the responsible management of chemical waste.
References
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- American Chemical Society. Regulation of Laboratory Waste.
-
PubChem. 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]
-
PubChem. 5,6,7,8-Tetrahydroisoquinoline. Retrieved from [Link]
- Thermo Fisher Scientific. (2014, September 25). Safety Data Sheet - 5,6,7,8-Tetrahydroquinoline.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 5,6,7,8-Tetrahydroindolizine
An In-Depth Manual for the Safe and Effective Use of 5,6,7,8-Tetrahydroindolizine in the Laboratory
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS for 5,6,7,8-Tetrahydroindolizine, a cautious approach informed by data on analogous structures, such as 5,6,7,8-Tetrahydroisoquinoline and 5,6,7,8-Tetrahydroquinoline, is paramount. These related compounds are known to cause skin and eye irritation.[3][4] It is also prudent to assume that 5,6,7,8-Tetrahydroindolizine may be harmful if ingested or inhaled.[5][6]
Potential Hazards Include:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[7][8]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[7][8]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 5,6,7,8-Tetrahydroindolizine. The following table summarizes the essential PPE and their specifications.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling hazardous compounds.[9][10] Change gloves frequently, especially after direct contact with the compound. |
| Body Protection | Disposable Gown | A polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation is required.[9] Standard lab coats are not sufficient. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards.[11] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[9][12] |
| Respiratory Protection | Respirator | For handling powders or when there is a potential for aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[10][13] Surgical masks do not provide adequate protection.[13] |
| Head and Foot Protection | Head/Hair and Shoe Covers | Disposable head/hair and shoe covers should be worn to prevent contamination.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the key steps for safely handling 5,6,7,8-Tetrahydroindolizine.
Preparation and Pre-Handling Checklist
-
Designated Area: All handling of 5,6,7,8-Tetrahydroindolizine should occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or vapors.
-
PPE Donning: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, head/hair cover, goggles, and face shield. If a respirator is needed, it should be fit-tested and donned according to established procedures.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and that you are familiar with their operation. Have a chemical spill kit appropriate for handling solid organic compounds nearby.
Handling the Compound
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a fume hood. Ensure that all glassware is properly secured.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment.
Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of 5,6,7,8-Tetrahydroindolizine.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
